molecular formula C53H62DBrN3P B1193195 MitoNeoD

MitoNeoD

Cat. No.: B1193195
M. Wt: 853.99
InChI Key: FMTMQUAQVIOWNQ-UTANGQNASA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MitoNeoD is a novel mitochondria-targeted O2(⋅−) probe that can be used in vivo. It prevents DNA intercalation. This compound incorporates a carbon-deuterium bond, and enhances O2(⋅−) selectivity.

Properties

Molecular Formula

C53H62DBrN3P

Molecular Weight

853.99

IUPAC Name

6-[6-deuterio-3,8-bis(2,2-dimethylpropylamino)-6-phenylphenanthridin-5-yl]hexyl-triphenylphosphanium;bromide

InChI

InChI=1S/C53H63N3P.BrH/c1-52(2,3)39-54-42-31-33-47-48-34-32-43(55-40-53(4,5)6)38-50(48)56(51(49(47)37-42)41-23-13-9-14-24-41)35-21-7-8-22-36-57(44-25-15-10-16-26-44,45-27-17-11-18-28-45)46-29-19-12-20-30-46;/h9-20,23-34,37-38,51,54-55H,7-8,21-22,35-36,39-40H2,1-6H3;1H/q+1;/p-1/i51D;

InChI Key

FMTMQUAQVIOWNQ-UTANGQNASA-M

SMILES

CC(C)(C)CNC1=CC2=C(C=C1)C3=C(C=C(C=C3)NCC(C)(C)C)N(C2C4=CC=CC=C4)CCCCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MitoNeoD;  Mito-NeoD;  Mito Neo D;  Mito-Neo-D;  Mito Neo-D

Origin of Product

United States

Foundational & Exploratory

MitoNeoD: A Technical Guide to its Mechanism of Action for Detecting Mitochondrial Superoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial superoxide (O₂•⁻) is a critical reactive oxygen species (ROS) implicated in a wide array of physiological and pathological processes, from redox signaling to oxidative damage that drives various diseases.[1] The accurate and specific detection of mitochondrial O₂•⁻ in both in vitro and in vivo settings has been a significant challenge for researchers. Many existing fluorescent probes are limited by their lack of specificity, off-target effects such as DNA intercalation, and poor applicability in living organisms.[1]

MitoNeoD was developed to overcome these limitations. It is a dual-purpose, mitochondria-targeted probe designed for the robust and specific detection of mitochondrial O₂•⁻.[1][2] This probe can be utilized in vitro for fluorescence-based measurements and in vivo for more quantitative assessments via mass spectrometry.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of its key performance data.

Core Mechanism of Action

The efficacy of this compound as a superoxide probe is rooted in its unique chemical structure, which confers mitochondrial targeting, specific reactivity with O₂•⁻, and minimized off-target effects.

Molecular Structure and Key Features

This compound is comprised of three critical components:

  • Triphenylphosphonium (TPP) Cation: This lipophilic cation is the key to mitochondrial targeting. The large negative membrane potential across the inner mitochondrial membrane (-150 to -180 mV) drives the accumulation of the positively charged this compound within the mitochondrial matrix.[1][2]

  • Reduced Phenanthridinium Moiety with a Carbon-Deuterium Bond: This is the O₂•⁻-sensitive core of the probe. It is designed to selectively react with superoxide. The incorporation of a carbon-deuterium (C-D) bond at the reaction site enhances its selectivity for O₂•⁻ over other reactive species and non-specific oxidation.[1][2]

  • Bulky Neopentyl Groups: These groups are strategically attached to the phenanthridinium core to sterically hinder the molecule from intercalating with DNA.[1][2] This is a significant improvement over other probes like MitoSOX, where DNA binding can lead to fluorescence artifacts and confound the interpretation of results.[1]

Signaling Pathway and Detection Principle

The detection of mitochondrial superoxide by this compound is a two-step process involving targeted accumulation followed by a specific chemical reaction that generates a detectable signal.

  • Mitochondrial Accumulation: Following administration to cells or an organism, the TPP cation directs this compound to the mitochondria, where it accumulates to concentrations several hundred-fold higher than in the cytoplasm.

  • Reaction with Superoxide: Once inside the mitochondria, this compound reacts specifically with O₂•⁻. This reaction leads to the oxidation of the reduced phenanthridinium core, yielding the hydroxylated product, MitoNeoOH. A smaller fraction can be non-specifically oxidized to form MitoNeo.[1]

  • Signal Generation:

    • Fluorescence: The product MitoNeoOH is fluorescent, with distinct excitation and emission spectra that can be measured to provide a semi-quantitative assessment of superoxide production in vitro.[1]

    • Mass Spectrometry: For in vivo applications, the amounts of this compound, MitoNeoOH, and MitoNeo can be precisely quantified in tissue extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for a more rigorous and quantitative measurement of mitochondrial superoxide production.[1]

The following diagram illustrates the workflow of this compound from mitochondrial uptake to signal detection.

MitoNeoD_Workflow cluster_cell Cell cluster_mito Mitochondrion cluster_detection Detection MitoNeoD_outside This compound MitoNeoD_inside This compound MitoNeoD_outside->MitoNeoD_inside TPP-mediated Uptake Reaction Oxidation MitoNeoD_inside->Reaction Superoxide O₂•⁻ Superoxide->Reaction MitoNeoOH MitoNeoOH (Fluorescent Product) Reaction->MitoNeoOH Specific MitoNeo MitoNeo (Non-specific Oxidation) Reaction->MitoNeo Non-specific Fluorescence Fluorescence (in vitro) MitoNeoOH->Fluorescence MassSpec LC-MS/MS (in vivo) MitoNeoOH->MassSpec MitoNeo->MassSpec

Caption: Experimental workflow for this compound.

The chemical reaction at the core of this compound's function is depicted in the diagram below.

MitoNeoD_Reaction This compound This compound (Reduced Phenanthridinium) MitoNeoOH MitoNeoOH (Hydroxylated Product) This compound->MitoNeoOH Specific Reaction MitoNeo MitoNeo (Oxidized Product) This compound->MitoNeo Non-specific Oxidation Superoxide O₂•⁻ Superoxide->MitoNeoOH OtherROS Other ROS / Oxidants OtherROS->MitoNeo

Caption: Reaction of this compound with superoxide.

Quantitative Data Summary

The performance of this compound and its oxidized products has been characterized through various spectroscopic and analytical techniques. The key quantitative data are summarized below.[1]

ParameterMitoNeoOHMitoNeo
Excitation Maxima (nm) 520 - 560540 - 580
Emission Maxima (nm) 580 - 620600 - 650
Fluorescence Quantum Yield ~0.2~0.1

Table 1: Spectroscopic properties of this compound oxidation products.

MethodAnalyteLimit of Detection
LC-MS/MS MitoNeoOHpmol/g of tissue
LC-MS/MS MitoNeopmol/g of tissue

Table 2: Analytical performance of this compound detection by LC-MS/MS.

Experimental Protocols

The following are detailed protocols for the use of this compound in both in vitro and in vivo settings, based on the original validation studies.[1]

In Vitro Fluorescence Measurement of Superoxide in Isolated Mitochondria
  • Mitochondria Isolation: Isolate mitochondria from cells or tissues using standard differential centrifugation protocols.

  • Respiration Buffer: Resuspend the isolated mitochondria in a suitable respiration buffer (e.g., KCl buffer: 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2) to a final concentration of 0.5 mg/mL.

  • Probe Loading: Add this compound to the mitochondrial suspension to a final concentration of 10 µM.

  • Induction of Superoxide Production: Initiate mitochondrial respiration and superoxide production by adding respiratory substrates (e.g., 5 mM succinate) and inhibitors (e.g., 1 µM antimycin A).

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a fluorometer.

    • Excitation Wavelength: 544 nm

    • Emission Wavelength: 605 nm

  • Controls:

    • Negative Control: Perform a parallel experiment in the presence of superoxide dismutase (SOD; 10 µg/mL) to confirm that the fluorescence signal is specific to superoxide.

    • Positive Control: Use a known superoxide generator like MitoParaquat (MitoPQ) to confirm the responsiveness of the probe.

In Vivo Assessment of Mitochondrial Superoxide by LC-MS/MS
  • Animal Model: Use appropriate animal models for the study (e.g., C57BL/6 mice).

  • Probe Administration: Administer this compound via intravenous (tail vein) injection at a dose of approximately 10 mg/kg.

  • Experimental Time Course: Allow the probe to circulate and accumulate in tissues for a defined period (e.g., 60 minutes). This may need to be optimized depending on the tissue of interest.

  • Tissue Harvest: At the end of the experimental period, euthanize the animal and rapidly excise the tissues of interest (e.g., heart, liver, brain). Immediately freeze the tissues in liquid nitrogen to quench any further reactions.

  • Sample Preparation: a. Homogenize the frozen tissue in a suitable extraction solvent (e.g., acetonitrile/methanol/water mixture). b. Add deuterated internal standards for MitoNeoOH and MitoNeo to the homogenate for accurate quantification. c. Centrifuge the homogenate to pellet the protein and other debris. d. Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Inject the prepared sample into an LC-MS/MS system. b. Separate the analytes (this compound, MitoNeoOH, MitoNeo) using a suitable chromatography column and gradient. c. Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using the specific precursor-product ion transitions for each compound and its internal standard.

  • Data Analysis: Calculate the concentration of MitoNeoOH and MitoNeo in the tissue, normalized to the tissue weight and the amount of internal standard recovered. The ratio of MitoNeoOH to MitoNeo can provide an index of superoxide-specific oxidation.

The logical relationship for interpreting the results from these experiments is outlined below.

Logic_Diagram cluster_experiment Experimental Condition cluster_observation Observation cluster_interpretation Interpretation Condition Increased Mitochondrial Stress / Pathology Superoxide_Increase Increased Mitochondrial O₂•⁻ Production Condition->Superoxide_Increase Leads to MitoNeoOH_Increase Increased MitoNeoOH Signal (Fluorescence or MS) Superoxide_Increase->MitoNeoOH_Increase Detected by this compound as Conclusion Pathology is associated with increased mitochondrial superoxide production. MitoNeoOH_Increase->Conclusion Implies

Caption: Logical framework for data interpretation.

Conclusion

This compound represents a significant advancement in the tools available for studying mitochondrial biology and pathology. Its design, which confers mitochondrial targeting, high specificity for superoxide, and minimal off-target effects, makes it a robust and versatile probe.[1][2] The ability to use this compound for both in vitro fluorescence and in vivo mass spectrometry applications provides researchers with a powerful tool to investigate the roles of mitochondrial superoxide in health and disease.[1] The detailed protocols and data presented in this guide provide a comprehensive resource for the effective implementation of this compound in a research setting.

References

understanding MitoNeoD chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of MitoNeoD, a novel mitochondria-targeted superoxide probe. The information is intended to equip researchers with the necessary details to effectively utilize this tool in their studies of mitochondrial oxidative stress.

Core Concepts: Chemical Structure and Properties

This compound is a sophisticated chemical probe designed for the selective detection of superoxide (O₂•⁻) within the mitochondria of living cells and in vivo.[1][2][3] Its structure is meticulously engineered to overcome the limitations of earlier superoxide probes, such as non-specific reactivity and DNA intercalation.[1][2][3]

The molecule consists of three key functional moieties:

  • A Reduced Phenanthridinium Core: This is the superoxide-sensitive component of the probe.[1][2][3]

  • Neopentyl Groups: These bulky substituents are strategically placed to prevent the planar phenanthridinium ring from intercalating with DNA, a common issue with probes like dihydroethidium that can lead to misleading artifacts.

  • A Triphenylphosphonium (TPP) Cation: This lipophilic cation facilitates the accumulation of this compound within the mitochondrial matrix, driven by the mitochondrial membrane potential.[1][2][3]

  • A Carbon-Deuterium Bond: This isotopic labeling enhances the selectivity of the probe for superoxide over other reactive oxygen species (ROS) and non-specific oxidation.[1][2][3]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
IUPAC Name (6-(3,8-Bis(neopentylamino)-6-phenylphenanthridin-5(6H)-yl-6-d)hexyl)triphenylphosphonium bromide[4]
CAS Number 2375088-89-2 (bromide)[4]
Chemical Formula C₅₃H₆₂DBrN₃P[4]
Molecular Weight 853.99 g/mol [4]
Appearance Solid
Solubility Soluble in DMSO.[5]
Storage Store powder at -20°C for the long term. Solutions in solvent can be stored at -80°C for up to one year.[4]

Mechanism of Action and Detection Principles

This compound functions as a dual-purpose probe, enabling the detection of mitochondrial superoxide through both fluorescence microscopy and liquid chromatography-mass spectrometry (LC-MS/MS).[1][2]

Signaling Pathway of Superoxide Detection

The core mechanism involves the reaction of this compound with superoxide to produce a specific hydroxylated product, MitoNeoOH. Non-specific oxidation, on the other hand, leads to the formation of MitoNeo. The presence of the deuterium atom at the reaction center helps to distinguish between these two oxidation products.

MitoNeoD_Mechanism This compound This compound (within mitochondrion) MitoNeoOH MitoNeoOH (Specific Product) This compound->MitoNeoOH Specific Reaction MitoNeo MitoNeo (Non-specific Product) This compound->MitoNeo Non-specific Oxidation Superoxide Superoxide (O₂•⁻) Superoxide->MitoNeoOH Other_Oxidants Non-specific Oxidants Other_Oxidants->MitoNeo

Caption: Reaction of this compound with superoxide.

Detection Modalities
  • Fluorescence Microscopy: The oxidation of this compound to MitoNeoOH results in a fluorescent product that can be visualized within the mitochondria of live cells.[1]

  • LC-MS/MS: For a more quantitative assessment, particularly in vivo, tissue or cell extracts can be analyzed by LC-MS/MS to measure the ratio of MitoNeoOH to the unreacted this compound and the non-specific oxidation product, MitoNeo.[1] This ratiometric analysis provides a robust measure of mitochondrial superoxide production.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in experimental settings.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is proprietary to its developers and commercial suppliers, the key synthetic steps have been outlined in the scientific literature. The synthesis involves a multi-step process starting from 3,8-diamino-6-phenylphenanthridine. The neopentyl groups are introduced via reductive amination, followed by N-alkylation and finally the introduction of the triphenylphosphonium moiety.

The following diagram illustrates the general synthetic workflow.

MitoNeoD_Synthesis Start 3,8-diamino-6-phenylphenanthridine Step1 Reductive Amination (Introduction of neopentyl groups) Start->Step1 Intermediate1 Electron-rich phenanthridine Step1->Intermediate1 Step2 N-alkylation Intermediate1->Step2 Intermediate2 Bromo-derivative Step2->Intermediate2 Step3 Reaction with Triphenylphosphine Intermediate2->Step3 MitoNeo MitoNeo Step3->MitoNeo Step4 Reduction (NaBD₄) MitoNeo->Step4 This compound This compound Step4->this compound

Caption: General synthetic workflow for this compound.

In Vitro Protocol: Detection of Mitochondrial Superoxide in Cultured Cells (Fluorescence Microscopy)

This protocol is adapted from methodologies used for similar mitochondria-targeted fluorescent probes and information available for this compound.

Materials:

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Cultured cells (e.g., C2C12, HeLa) plated on glass-bottom dishes suitable for microscopy

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Positive control (optional): e.g., Antimycin A or Menadione to induce mitochondrial superoxide production

  • Negative control (optional): e.g., a superoxide dismutase (SOD) mimetic like MnTMPyP

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Prepare a working solution of this compound in pre-warmed cell culture medium or HBSS. The optimal concentration should be determined empirically for each cell type but is typically in the range of 1-10 µM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed HBSS.

    • Add the this compound staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed HBSS.

  • Imaging:

    • Add fresh, pre-warmed HBSS or imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the detection of the oxidized this compound product (MitoNeoOH). The excitation and emission maxima for MitoNeoOH are in the range of 520–560 nm and 580–620 nm, respectively.[6]

Experimental Workflow Diagram:

InVitro_Workflow Start Plate cells on glass-bottom dish Prepare Prepare this compound staining solution Start->Prepare Stain Incubate cells with This compound (30-60 min) Prepare->Stain Wash Wash cells 2-3x with HBSS Stain->Wash Image Image with fluorescence microscope Wash->Image

Caption: In vitro experimental workflow.

In Vivo Protocol: Assessment of Mitochondrial Superoxide Production (LC-MS/MS)

This protocol outlines the general steps for in vivo administration of this compound and subsequent tissue analysis by LC-MS/MS, based on published studies.[6]

Materials:

  • This compound solution for injection (e.g., dissolved in sterile saline)

  • Animal model (e.g., mouse)

  • Anesthesia and surgical tools

  • Liquid nitrogen

  • Homogenization buffer (e.g., acetonitrile with 0.1% formic acid)

  • Internal standards (deuterated this compound and its metabolites, if available)

  • LC-MS/MS system

Procedure:

  • In Vivo Administration: Administer this compound to the animal model via an appropriate route (e.g., tail vein injection). The dosage and time course should be optimized for the specific experimental question. A typical dose might be around 25 nmol per mouse.[6]

  • Tissue Collection: At the desired time point, euthanize the animal and rapidly excise the tissue of interest (e.g., heart, brain).

  • Snap-Freezing: Immediately snap-freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Sample Preparation for LC-MS/MS:

    • Homogenize the frozen tissue in ice-cold homogenization buffer.

    • Spike the homogenate with internal standards.

    • Centrifuge to pellet proteins and cellular debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant into an LC-MS/MS system.

    • Separate the analytes using a suitable C18 reverse-phase column.

    • Detect and quantify this compound, MitoNeoOH, and MitoNeo using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Logical Relationship Diagram for In Vivo Analysis:

InVivo_Analysis Administer Administer this compound to animal model Wait Allow for probe distribution and reaction Administer->Wait Euthanize Euthanize and excise tissue Wait->Euthanize Freeze Snap-freeze tissue Euthanize->Freeze Homogenize Homogenize tissue and extract metabolites Freeze->Homogenize Analyze Analyze by LC-MS/MS Homogenize->Analyze Quantify Quantify this compound, MitoNeoOH, and MitoNeo Analyze->Quantify

Caption: In vivo analysis workflow.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups. For LC-MS/MS data, the ratio of the specific oxidation product (MitoNeoOH) to the unreacted probe (this compound) or the total probe amount (this compound + MitoNeoOH + MitoNeo) should be calculated to account for variations in probe uptake.

Table of Expected LC-MS/MS Parameters (Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound[Value][Value]
MitoNeoOH[Value][Value]
MitoNeo[Value][Value]
d15-MitoNeoD (Internal Standard)[Value][Value]

Note: The exact m/z values will need to be determined empirically on the specific mass spectrometer used.

By following the guidelines and protocols outlined in this technical guide, researchers can effectively employ this compound to gain valuable insights into the role of mitochondrial superoxide in health and disease.

References

MitoNeoD: A Technical Guide to a High-Fidelity Probe for Mitochondrial Superoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MitoNeoD, a next-generation mitochondria-targeted fluorescent and mass spectrometry probe for the detection of superoxide (O₂•⁻), a key reactive oxygen species (ROS) implicated in a vast array of physiological and pathological processes. This document details the core principles of this compound, its advantages over preceding probes, quantitative data, and detailed experimental protocols to facilitate its effective implementation in research and drug development.

Introduction to this compound

Mitochondrial superoxide is a primary ROS that plays a dual role as both a damaging agent in oxidative stress and a signaling molecule in various cellular pathways.[1] Accurate and reliable detection of mitochondrial O₂•⁻ is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.

This compound was developed to address significant limitations of earlier probes like MitoSOX Red, which are prone to non-specific oxidation and whose fluorescence is artifactually enhanced by DNA intercalation.[2][3] this compound's innovative design incorporates three key features:

  • Mitochondrial Targeting: A triphenylphosphonium (TPP) cation directs the probe to the mitochondria, where it accumulates in response to the mitochondrial membrane potential.[2][4]

  • Prevention of DNA Intercalation: Bulky neopentyl groups are attached to the phenanthridinium core, sterically hindering intercalation with mitochondrial DNA (mtDNA), thus ensuring that the fluorescent signal is a direct measure of O₂•⁻ levels.[2][5]

  • Enhanced Selectivity for Superoxide: A carbon-deuterium bond at a critical position in the molecule increases its stability against non-specific oxidation, thereby enhancing its selectivity for O₂•⁻.[2][4]

Upon reaction with O₂•⁻, this compound is oxidized to its fluorescent product, MitoNeoOH. This reaction can be monitored by fluorescence microscopy for in vitro and cell-based assays, or the product can be quantified by liquid chromatography-mass spectrometry (LC-MS/MS) for highly sensitive in vivo analysis.[2][6]

Mechanism of Action and Signaling Pathway

The primary source of mitochondrial O₂•⁻ is the electron transport chain (ETC).[7] Under certain conditions, electrons can leak from the ETC and prematurely reduce molecular oxygen to form O₂•⁻. This superoxide can then be dismutated to hydrogen peroxide (H₂O₂) by superoxide dismutase 2 (SOD2, or MnSOD) or react with other molecules. This compound is designed to intercept this mitochondrial O₂•⁻.

The following diagram illustrates the pathway of mitochondrial superoxide production and its detection by this compound.

MitoNeoD_Pathway cluster_mito Mitochondrion cluster_detection Detection Methods ETC Electron Transport Chain (ETC) O2_rad O₂•⁻ (Superoxide) ETC->O2_rad Electron Leak O2_in O₂ O2_in->O2_rad H2O2 H₂O₂ O2_rad->H2O2 Dismutation MitoNeoOH MitoNeoOH (fluorescent) O2_rad->MitoNeoOH Oxidation SOD2 SOD2 (MnSOD) SOD2->H2O2 This compound This compound (non-fluorescent) This compound->MitoNeoOH Fluorescence Fluorescence Microscopy MitoNeoOH->Fluorescence LCMS LC-MS/MS MitoNeoOH->LCMS

Caption: Mitochondrial superoxide (O₂•⁻) production and detection by this compound.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its reaction products.

Table 1: Physicochemical and Fluorescence Properties
PropertyValueReference
Chemical Formula C₅₃H₆₂DBrN₃P
Molecular Weight 853.99 g/mol
This compound Excitation Not Fluorescent[2]
MitoNeoOH Excitation 544 nm[2]
MitoNeoOH Emission 605 nm[2]
MitoNeo Excitation 566 nm[2]
MitoNeo Emission 636 nm[2]
Table 2: In Vitro and In Vivo Performance
ParameterConditionResultReference
In Vitro O₂•⁻ Detection 10 µM this compound + Xanthine/Xanthine OxidaseTime-dependent increase in fluorescence[2]
Cell-Based O₂•⁻ Detection C2C12 cells + 0.5 µM MenadioneIncreased mitochondrial fluorescence[2]
In Vivo O₂•⁻ Detection Mouse heart + MitoPQMarked increase in MitoNeoOH/ΣMitoNeo× ratio[2]
In Vivo Half-life Mouse heart~1 hour[2]

Experimental Protocols

This section provides detailed methodologies for the use of this compound in common experimental settings.

In Vitro Fluorescence-Based Assay for Mitochondrial Superoxide

This protocol is suitable for measuring O₂•⁻ production in isolated mitochondria or in response to enzymatic O₂•⁻ generating systems.

Materials:

  • This compound (10 mM stock in ethanol)

  • Isolated mitochondria or a superoxide-generating system (e.g., xanthine and xanthine oxidase)

  • Assay buffer (e.g., KCl buffer)

  • Superoxide dismutase (SOD) and catalase (for controls)

  • Fluorescence plate reader or spectrofluorometer

Procedure:

  • Prepare the reaction mixture in the assay buffer. For a typical reaction, use 10 µM this compound.

  • For control wells, add superoxide dismutase (e.g., 10 µg/mL) to quench the O₂•⁻ signal. Catalase (e.g., 50 U/mL) can be used as a control for H₂O₂-mediated oxidation.

  • Initiate the superoxide-generating reaction (e.g., by adding 1 mM hypoxanthine (HX) and 5 mU/mL xanthine oxidase (XO)).

  • Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 544 nm and an emission wavelength of 605 nm.

  • Record data over time at 37°C.

Live-Cell Imaging of Mitochondrial Superoxide with Confocal Microscopy

This protocol describes the use of this compound for visualizing mitochondrial O₂•⁻ in cultured cells.

Materials:

  • This compound (10 mM stock in ethanol)

  • Cultured cells (e.g., C2C12 myoblasts)

  • Cell culture medium

  • Inducer of mitochondrial oxidative stress (e.g., menadione or MitoPQ)

  • Confocal microscope

Procedure:

  • Seed cells on a suitable imaging dish (e.g., glass-bottom dishes).

  • On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of this compound (typically 1-5 µM).

  • Incubate the cells for 20-30 minutes at 37°C to allow for probe loading into the mitochondria.

  • If inducing oxidative stress, add the stimulus (e.g., 0.5 µM menadione or 1 µM MitoPQ) and incubate for the desired time (e.g., 20 minutes).

  • Wash the cells with fresh, pre-warmed medium to remove excess probe.

  • Image the cells using a confocal microscope with excitation at ~543 nm and emission collection at ~605 nm.

In Vivo Assessment of Mitochondrial Superoxide using LC-MS/MS

This protocol provides a general workflow for the in vivo application of this compound.

Materials:

  • This compound

  • Animal model (e.g., mouse)

  • Inducer of mitochondrial oxidative stress (e.g., MitoPQ)

  • LC-MS/MS system

Procedure:

  • Administer this compound to the animal, typically via intravenous injection.

  • At the desired time point, euthanize the animal and rapidly excise the tissue of interest (e.g., heart).

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Perform tissue extraction to isolate this compound and its oxidized products.

  • Analyze the extracts by LC-MS/MS to quantify the amounts of this compound, MitoNeoOH, and the non-specific oxidation product MitoNeo.

  • Express the data as a ratio of MitoNeoOH to the total probe taken up by the tissue (ΣMitoNeo×) to account for variations in probe uptake.[2]

Experimental Workflow and Data Analysis

The following diagram outlines a typical experimental workflow for using this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis Start Start Prepare_Probe Prepare this compound Stock Solution Start->Prepare_Probe Prepare_Cells Prepare Cells/ Isolated Mitochondria/ Animal Model Start->Prepare_Cells Load_Probe Load with this compound Prepare_Probe->Load_Probe Prepare_Cells->Load_Probe Induce_Stress Induce Oxidative Stress (e.g., Menadione, MitoPQ) Load_Probe->Induce_Stress Control_Group Control Group (No Stress) Load_Probe->Control_Group Imaging Fluorescence Imaging (Confocal Microscopy) Induce_Stress->Imaging LCMS Tissue Extraction & LC-MS/MS Analysis Induce_Stress->LCMS Control_Group->Imaging Control_Group->LCMS Quantify_Fluorescence Quantify Fluorescence Intensity Imaging->Quantify_Fluorescence Quantify_Mass_Spec Quantify MitoNeoOH/ ΣMitoNeo× Ratio LCMS->Quantify_Mass_Spec Compare Compare Treated vs. Control Quantify_Fluorescence->Compare Quantify_Mass_Spec->Compare Conclusion Conclusion Compare->Conclusion

Caption: A generalized experimental workflow for using this compound.

Advantages and Limitations

Advantages:

  • Dual-purpose: Can be used for both fluorescence imaging and mass spectrometry.[2][8]

  • High Selectivity: The carbon-deuterium bond enhances selectivity for superoxide over other ROS.[2]

  • No DNA Intercalation: Bulky neopentyl groups prevent binding to DNA, avoiding fluorescence artifacts.[2][5]

  • In Vivo Applicability: The TPP cation ensures rapid accumulation in mitochondria in vivo, and LC-MS/MS allows for sensitive detection in tissues.[2]

Limitations:

  • Destructive In Vivo Analysis: The use of LC-MS/MS for in vivo measurements requires the extraction of tissues, precluding longitudinal studies in the same animal.[2]

  • Potential for One-Electron Oxidation: Like other similar probes, the initial radical cation intermediate can potentially be formed by other one-electron oxidants, although the subsequent reaction to form MitoNeoOH is specific to superoxide.[2]

  • Lower Fluorescence Increase: The increase in fluorescence upon oxidation is less pronounced than that of MitoSOX Red, though it is a more selective indicator.

Conclusion

This compound represents a significant advancement in the detection of mitochondrial superoxide. Its unique chemical design overcomes major limitations of previous probes, offering researchers a more robust and reliable tool for studying the role of mitochondrial oxidative stress in health and disease. By providing both qualitative (fluorescence) and quantitative (mass spectrometry) data, this compound is well-suited for a wide range of applications, from basic research to preclinical drug development. Careful consideration of its advantages and limitations, along with adherence to optimized experimental protocols, will ensure the generation of high-quality, reproducible data.

References

The Role of MitoNeoD in Redox Signaling Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MitoNeoD, a novel mitochondria-targeted fluorescent probe, and its application in the study of redox signaling. This document details the core principles of this compound, its mechanism of action, and provides detailed experimental protocols for its use in both in vitro and in vivo research settings.

Introduction to this compound: A Precision Tool for Mitochondrial Superoxide Detection

Mitochondrial superoxide (O₂•⁻) is a critical signaling molecule in a myriad of physiological and pathological processes.[1][2] Its precise detection has been a long-standing challenge in redox biology due to the limitations of existing probes, including lack of specificity, off-target effects, and poor applicability in vivo.[1][2] this compound was developed to overcome these limitations, offering a robust and versatile tool for the specific detection and quantification of mitochondrial O₂•⁻.[1][2]

This compound is a dual-purpose probe that can be utilized for both fluorescence-based analysis in cultured cells and mass spectrometry-based quantification in tissues, making it a valuable asset for translational research.[1] Its unique chemical structure, featuring a triphenylphosphonium (TPP) cation, directs the probe specifically to the mitochondria.[1][2] Furthermore, bulky neopentyl groups prevent the intercalation of its oxidized products into DNA, a common artifact with other probes that can lead to erroneous fluorescence signals.[1] A key innovation in this compound is the incorporation of a carbon-deuterium bond, which enhances its selectivity for superoxide over other reactive oxygen species (ROS).[1]

Mechanism of Action

This compound is designed to be largely non-fluorescent in its reduced state. Upon entering the mitochondrial matrix, it reacts specifically with superoxide (O₂•⁻) to form the fluorescent product MitoNeoOH.[2] Non-specific oxidation of this compound results in the formation of a different product, MitoNeo.[2] This differential reactivity allows for a more accurate assessment of superoxide-specific signaling.

The core reaction mechanism can be summarized as follows:

  • This compound + O₂•⁻ → MitoNeoOH (Fluorescent Product)

  • This compound + Other Oxidants → MitoNeo (Non-specific Oxidation Product)

This dual-product formation enables ratiometric analysis, particularly with mass spectrometry, where the ratio of MitoNeoOH to the total MitoNeo pool (ΣMitoNeo = this compound + MitoNeo + MitoNeoOH) provides a reliable measure of mitochondrial superoxide production.[2]

Data Presentation: Quantitative Analysis of Mitochondrial Superoxide

The following tables summarize key quantitative data from studies utilizing this compound, showcasing its utility in discerning changes in mitochondrial superoxide levels under various experimental conditions.

Treatment ConditionFold Increase in MitoNeoOH Fluorescence (vs. Control)Cell TypeReference
Antimycin A (Complex III inhibitor)~2.5C2C12 myoblastsShchepinova et al., 2017[2]
MitoParaquat (induces mitochondrial O₂•⁻)~2.0C2C12 myoblastsShchepinova et al., 2017[2]

Table 1: In Vitro Quantification of Mitochondrial Superoxide Using this compound Fluorescence. This table illustrates the capacity of this compound to detect increases in mitochondrial superoxide production in response to known mitochondrial stressors in cell culture.

Treatment ConditionMitoNeoOH / ΣMitoNeo Ratio (pmol/mg protein)TissueReference
Vehicle Control~0.02Mouse HeartShchepinova et al., 2017[2]
MitoParaquat~0.05Mouse HeartShchepinova et al., 2017[2]

Table 2: Ex Vivo Quantification of Mitochondrial Superoxide in Mouse Heart Tissue. This table demonstrates the application of this compound for quantitative analysis of mitochondrial superoxide production in vivo using LC-MS/MS.

Experimental Protocols

The following are detailed methodologies for the application of this compound in key experimental settings.

In Vitro Detection of Mitochondrial Superoxide by Confocal Microscopy

This protocol is adapted from Shchepinova et al., 2017 for use with C2C12 myoblasts.[2]

Materials:

  • C2C12 myoblasts

  • Dulbecco's Modified Eagle Medium (DMEM) with appropriate supplements

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Confocal microscope with appropriate filter sets (e.g., excitation ~540-560 nm, emission ~580-620 nm for MitoNeoOH)

  • Phosphate-buffered saline (PBS)

  • Treatment compounds (e.g., Antimycin A, MitoParaquat)

Procedure:

  • Cell Culture: Plate C2C12 myoblasts on glass-bottom dishes suitable for confocal microscopy and culture until they reach the desired confluency.

  • Probe Loading: Prepare a working solution of this compound in DMEM (e.g., 5 µM). Remove the culture medium from the cells and wash once with warm PBS. Add the this compound-containing medium to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Treatment: After the loading period, replace the this compound solution with fresh medium containing the desired treatment compounds (e.g., Antimycin A at 2 µM or MitoParaquat at 5 µM). Incubate for the desired treatment time (e.g., 30-60 minutes).

  • Imaging: Wash the cells twice with warm PBS. Add fresh imaging buffer (e.g., phenol red-free DMEM) to the cells.

  • Confocal Microscopy: Acquire images using a confocal microscope. Use an excitation wavelength of approximately 561 nm and collect emission between 580 and 620 nm to detect MitoNeoOH fluorescence.

  • Image Analysis: Quantify the mean fluorescence intensity within the mitochondrial regions of the cells using appropriate image analysis software.

In Vivo and Ex Vivo Quantification of Mitochondrial Superoxide by LC-MS/MS

This protocol is a generalized procedure based on the methods described by Shchepinova et al., 2017 for mouse heart tissue.[2]

Materials:

  • Mice

  • This compound solution for injection (e.g., in saline)

  • Anesthesia

  • Surgical tools for tissue dissection

  • Liquid nitrogen

  • Homogenizer

  • Acetonitrile

  • Internal standards (e.g., deuterated MitoNeo and MitoNeoOH)

  • LC-MS/MS system

Procedure:

  • Animal Treatment: Administer this compound to mice via a suitable route (e.g., tail vein injection). The dosage and timing will depend on the specific experimental design. A typical dose might be 25 nmol per mouse.[2]

  • Tissue Harvest: At the desired time point after this compound administration, anesthetize the mouse and perfuse with saline to remove blood from the tissues.

  • Tissue Collection and Storage: Rapidly dissect the tissue of interest (e.g., heart) and immediately snap-freeze it in liquid nitrogen. Store the samples at -80°C until analysis.

  • Sample Preparation:

    • Weigh a frozen piece of tissue (e.g., 50 mg).

    • Homogenize the tissue in a suitable volume of ice-cold acetonitrile containing internal standards.

    • Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the protein and cellular debris.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound, MitoNeo, and MitoNeoOH, as well as their corresponding internal standards.

    • The ratio of the peak area of MitoNeoOH to the sum of the peak areas of all MitoNeo species (ΣMitoNeo) is used to determine the relative amount of mitochondrial superoxide production.

Visualizing Redox Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound in redox signaling research.

MitoNeoD_Mechanism Mechanism of this compound Action This compound This compound (non-fluorescent) Mitochondrion Mitochondrial Matrix This compound->Mitochondrion Uptake via TPP+ MitoNeoOH MitoNeoOH (Fluorescent) This compound->MitoNeoOH Specific Reaction MitoNeo MitoNeo This compound->MitoNeo Non-specific Oxidation Superoxide Superoxide (O₂•⁻) OtherROS Other ROS

Caption: Mechanism of this compound action within the mitochondrion.

Experimental_Workflow_In_Vitro In Vitro Experimental Workflow Start Plate Cells Load Load with this compound Start->Load Treat Apply Experimental Treatment Load->Treat Wash Wash Cells Treat->Wash Image Confocal Microscopy Wash->Image Analyze Image Analysis and Quantification Image->Analyze

Caption: Workflow for in vitro analysis of mitochondrial superoxide using this compound.

Experimental_Workflow_In_Vivo In Vivo Experimental Workflow Start Administer this compound to Animal Harvest Harvest Tissue Start->Harvest Homogenize Homogenize and Extract Harvest->Homogenize Analyze LC-MS/MS Analysis Homogenize->Analyze Quantify Quantify MitoNeoOH/ΣMitoNeo Ratio Analyze->Quantify

Caption: Workflow for in vivo analysis of mitochondrial superoxide using this compound.

Redox_Signaling_Pathway Mitochondrial Superoxide in Redox Signaling ETC Electron Transport Chain (Complex I & III) Superoxide Mitochondrial Superoxide (O₂•⁻) ETC->Superoxide Production This compound This compound Superoxide->this compound Detection SOD2 SOD2 Superoxide->SOD2 Dismutation H2O2 Hydrogen Peroxide (H₂O₂) SOD2->H2O2 RedoxSignaling Downstream Redox Signaling (e.g., Kinase/Phosphatase regulation, Transcription Factor activation) H2O2->RedoxSignaling Signaling Cascade CellularResponse Cellular Response (e.g., Inflammation, Apoptosis, Metabolic Adaptation) RedoxSignaling->CellularResponse

Caption: Role of mitochondrial superoxide in initiating redox signaling pathways.

References

MitoNeoD Probe: A Technical Guide to Foundational Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding the MitoNeoD probe, a novel tool for the specific detection of mitochondrial superoxide (O₂•⁻). This document outlines the probe's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols derived from foundational studies, and visualizes critical pathways and workflows.

Introduction to this compound

Mitochondrial superoxide is a key reactive oxygen species (ROS) implicated in both physiological signaling and pathological oxidative stress. Its accurate detection is crucial for understanding cellular health and disease. Traditional fluorescent probes for superoxide are often limited by their lack of specificity, off-target effects such as DNA intercalation, and poor applicability for in vivo studies.[1][2]

To address these limitations, this compound was developed as a dual-purpose mitochondrial superoxide probe.[1][2] It is designed for robust and versatile assessment of mitochondrial O₂•⁻ changes, from isolated mitochondria to cellular and animal models.[1][2] this compound can be utilized for both fluorescence-based in vitro analysis and mass spectrometry-based in vivo quantification.[1][2]

Core Principles and Mechanism of Action

This compound's innovative design incorporates several key chemical features to ensure high specificity and utility:

  • Mitochondrial Targeting: The probe possesses a lipophilic triphenylphosphonium (TPP) cation, which facilitates its accumulation within the mitochondrial matrix in response to the mitochondrial membrane potential.[1][3]

  • Superoxide Sensitivity: The core of the probe is a reduced phenanthridinium moiety that is specifically oxidized by superoxide.[1][4]

  • Prevention of DNA Intercalation: Bulky neopentyl groups are attached to the phenanthridinium core. These groups sterically hinder the molecule from intercalating with DNA, a significant side reaction of older probes like MitoSOX that can lead to toxicity and imaging artifacts.[3][4]

  • Enhanced Selectivity: A carbon-deuterium bond is incorporated at the C-6 position. This isotopic substitution enhances the probe's selectivity for superoxide over non-specific, two-electron oxidation.[1][3][4]

The reaction of this compound with superoxide produces a specific hydroxylated product, MitoNeoOH, which is fluorescent. Non-specific oxidation, on the other hand, results in the formation of MitoNeo.[3] This dual-product formation allows for a more nuanced interpretation of mitochondrial ROS production.

Signaling Pathway and Detection Mechanism

The following diagram illustrates the mechanism of action of this compound within the mitochondria.

MitoNeoD_Mechanism cluster_mito Mitochondrial Matrix cluster_detection Detection Method This compound This compound (Probe) Superoxide O₂•⁻ (Superoxide) This compound->Superoxide Other_Oxidants Other Oxidants This compound->Other_Oxidants MitoNeoOH MitoNeoOH (Fluorescent Product) Superoxide->MitoNeoOH Specific Reaction Fluorescence Fluorescence Microscopy/Spectrofluorometry MitoNeoOH->Fluorescence Mass_Spec Mass Spectrometry MitoNeoOH->Mass_Spec Quantification MitoNeo MitoNeo (Non-specific Product) Other_Oxidants->MitoNeo Non-specific Oxidation MitoNeo->Mass_Spec Quantification MitoNeoD_outside This compound (extracellular) MitoNeoD_outside->this compound TPP-mediated uptake

Caption: Mechanism of this compound action and detection.

Quantitative Data Summary

The foundational research on this compound provides key quantitative data validating its efficacy. The following table summarizes a pivotal in vivo experiment.

Experimental ModelTreatment GroupAnalyteFold Change vs. ControlDetection MethodReference
Wild-type MiceControl (Vehicle)MitoNeoOH / ΣMitoNeox Ratio in Heart Tissue1.0Mass Spectrometry--INVALID-LINK--
Wild-type MiceMitoParaquat (MitoPQ)MitoNeoOH / ΣMitoNeox Ratio in Heart Tissue~1.5Mass Spectrometry--INVALID-LINK--[2]

Experimental Protocols

The following are representative protocols for the use of this compound in various experimental settings, based on the foundational research. For complete, detailed procedures, refer to the original publication by Shchepinova et al. in Cell Chemical Biology (2017).

In Vitro Analysis in Cultured Cells

This protocol describes the use of this compound for detecting mitochondrial superoxide in cultured cells using fluorescence microscopy.

cell_culture_workflow start Seed cells on coverslips culture Culture cells to desired confluency start->culture treatment Treat cells with experimental compounds culture->treatment loading Load cells with this compound (e.g., 5 µM for 30-60 min) treatment->loading wash Wash cells with fresh media loading->wash imaging Image cells using fluorescence microscopy (Excitation: ~488 nm, Emission: ~570 nm) wash->imaging analysis Quantify fluorescence intensity imaging->analysis

Caption: Workflow for in vitro cell-based this compound assay.

Methodology:

  • Cell Preparation: Seed cells (e.g., HeLa, primary neurons) on glass-bottom dishes or coverslips suitable for microscopy and culture under standard conditions.

  • Experimental Treatment: Treat cells with compounds of interest (e.g., inhibitors, stressors) for the desired duration. Include appropriate vehicle controls.

  • This compound Loading: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed culture medium to a final working concentration (typically 1-5 µM). Remove the treatment medium from the cells and incubate with the this compound-containing medium for 30-60 minutes at 37°C.

  • Washing: After incubation, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove excess probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters (e.g., excitation at ~488 nm and emission collection at ~570 nm).

  • Data Analysis: Quantify the mean fluorescence intensity per cell or per region of interest using image analysis software. Normalize the data to the control group.

Analysis in Isolated Mitochondria

This protocol outlines the assessment of this compound uptake and oxidation in isolated mitochondria.

isolated_mito_workflow start Isolate mitochondria from tissue or cells respiration Energize mitochondria with respiratory substrates (e.g., succinate) start->respiration add_probe Add this compound to the mitochondrial suspension respiration->add_probe uptake_measurement Monitor this compound uptake using a TPP-selective electrode add_probe->uptake_measurement induce_superoxide Induce superoxide production (e.g., with Antimycin A) add_probe->induce_superoxide sampling Take aliquots at time points induce_superoxide->sampling analysis Analyze samples by HPLC or LC-MS to quantify This compound, MitoNeoOH, and MitoNeo sampling->analysis

Caption: Workflow for this compound assay in isolated mitochondria.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., mouse heart) or cultured cells using differential centrifugation.

  • Mitochondrial Respiration and Probe Uptake: Resuspend the isolated mitochondria in a suitable respiration buffer. Energize the mitochondria with a respiratory substrate (e.g., succinate). Monitor the uptake of this compound into the mitochondria using a TPP-selective electrode to confirm mitochondrial accumulation.[3]

  • Superoxide Production and Probe Oxidation: Add this compound to the mitochondrial suspension. Induce superoxide production using a complex III inhibitor like Antimycin A.

  • Sample Collection and Analysis: At various time points, take aliquots of the mitochondrial suspension and quench the reaction. Separate and quantify this compound and its oxidation products (MitoNeoOH and MitoNeo) using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

In Vivo Analysis in Animal Models

This protocol provides a general framework for using this compound to assess mitochondrial superoxide production in vivo.

Methodology:

  • Animal Model and Treatment: Use an appropriate animal model (e.g., mice). Administer the experimental treatment (e.g., intraperitoneal injection of MitoPQ to induce cardiac mitochondrial superoxide).[3]

  • This compound Administration: Administer this compound to the animals, typically via intravenous or intraperitoneal injection.

  • Tissue Collection: At a designated time point after administration, humanely euthanize the animals and harvest the tissues of interest (e.g., heart, liver, brain).

  • Sample Preparation: Homogenize the tissues and perform an extraction to isolate this compound and its derivatives.

  • LC-MS Analysis: Quantify the levels of this compound, MitoNeoOH, and MitoNeo in the tissue extracts using a sensitive LC-MS method.

  • Data Interpretation: Calculate the ratio of the specific oxidation product to the total probe amount (e.g., MitoNeoOH / ΣMitoNeox) to assess the level of mitochondrial superoxide production.[3]

Conclusion

This compound represents a significant advancement in the field of redox biology, providing a more reliable and versatile tool for the investigation of mitochondrial superoxide. Its unique chemical design overcomes major limitations of previous probes, enabling more accurate and specific measurements in a wide range of biological systems. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals looking to incorporate this compound into their studies of mitochondrial function and oxidative stress.

References

Methodological & Application

Application Notes and Protocols: MitoNeoD for Live-Cell Imaging of Mitochondrial Superoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial superoxide (O₂•⁻) is a primary reactive oxygen species (ROS) that plays a significant role in both physiological redox signaling and pathological oxidative stress.[1][2] Dysregulation of mitochondrial superoxide production is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[3] Accurate and specific detection of mitochondrial O₂•⁻ in living cells is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.

MitoNeoD is a highly specific, mitochondria-targeted probe designed for the detection of superoxide in live cells and in vivo.[1][2] It is a dual-purpose probe that can be used for both fluorescence microscopy and mass spectrometry-based quantification of mitochondrial O₂•⁻.[1] This document provides detailed protocols for the use of this compound in live-cell imaging applications.

Principle of Detection

This compound consists of a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the negatively charged mitochondrial matrix.[1][2] The probe itself is not fluorescent, but upon reaction with superoxide, it is oxidized to the fluorescent product MitoNeoOH.[1] A key feature of this compound is the incorporation of bulky neopentyl groups that prevent its intercalation into DNA, a common artifact associated with other superoxide probes like hydroethidine.[1][2] Furthermore, a carbon-deuterium bond enhances its selectivity for superoxide over other non-specific oxidants.[1][2]

Data Presentation

The following tables summarize the key characteristics and typical experimental parameters for using this compound in live-cell imaging.

Table 1: this compound Properties and Spectral Data

PropertyDescription
Target Analyte Mitochondrial Superoxide (O₂•⁻)
Mechanism Oxidation to a fluorescent product (MitoNeoOH)
Mitochondrial Targeting Triphenylphosphonium (TPP) cation
Excitation Wavelength (MitoNeoOH) ~544 nm[1]
Emission Wavelength (MitoNeoOH) ~605 nm[1]
Advantages High specificity for O₂•⁻, minimal DNA intercalation, suitable for in vivo use[1][2]

Table 2: Typical Reagent Concentrations and Incubation Parameters

ParameterRecommended RangeNotes
This compound Stock Solution 1-10 mM in DMSOPrepare fresh and store at -20°C, protected from light.
This compound Working Concentration 5 µM[1]Optimal concentration may vary by cell type and experimental conditions.
Incubation Time 10-20 minutes[1]Should be optimized to allow for mitochondrial accumulation and reaction with superoxide.
Incubation Temperature 37°CMaintain optimal cell culture conditions.
Washing Steps 2-3 times with pre-warmed mediumCrucial for removing excess probe and reducing background fluorescence.
Imaging Medium Phenol red-free mediumTo minimize background autofluorescence.

Experimental Protocols

Protocol 1: Preparation of Reagents
  • This compound Stock Solution (1 mM):

    • Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO.

    • For example, to prepare a 1 mM stock solution from 1 mg of this compound (MW: 853.99 g/mol ), dissolve 1 mg in 1.17 mL of DMSO.

    • Aliquot into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Culture Medium:

    • Use the appropriate complete culture medium for your cell line.

    • For imaging, it is recommended to use a phenol red-free medium to reduce background fluorescence.

Protocol 2: Staining of Adherent Cells with this compound
  • Culture cells on glass-bottom dishes or chamber slides suitable for live-cell imaging to a confluency of 60-80%.

  • On the day of the experiment, prepare the this compound staining solution. Dilute the 1 mM this compound stock solution to a final working concentration of 5 µM in pre-warmed, phenol red-free culture medium.

  • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Add the this compound staining solution to the cells and incubate for 10-20 minutes at 37°C in a CO₂ incubator.[1]

  • After incubation, remove the staining solution and wash the cells twice with pre-warmed, phenol red-free medium.

  • Add fresh, pre-warmed, phenol red-free medium to the cells.

  • The cells are now ready for live-cell imaging.

Protocol 3: Live-Cell Imaging and Data Acquisition
  • Place the imaging dish on the stage of a fluorescence microscope equipped with an environmental chamber set to 37°C and 5% CO₂.

  • Use a confocal or widefield fluorescence microscope with appropriate filter sets for the detection of MitoNeoOH (Excitation: ~544 nm, Emission: ~605 nm).[1]

  • Acquire images using a high-sensitivity camera.

  • For time-lapse imaging, acquire images at appropriate intervals depending on the experimental design.

  • To minimize phototoxicity, use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.

Mandatory Visualizations

Signaling Pathway: Mitochondrial Superoxide Production and Detection

MitoNeoD_Pathway cluster_mitochondrion Mitochondrion cluster_cell Cell Cytoplasm ETC Electron Transport Chain (ETC) Superoxide Superoxide (O₂•⁻) ETC->Superoxide Electron Leak O2 O₂ MitoNeoOH MitoNeoOH (Fluorescent) MitoNeoD_in This compound MitoNeoD_in->MitoNeoOH Oxidation by O₂•⁻ MitoNeoD_out This compound MitoNeoD_out->MitoNeoD_in ΔΨm-dependent uptake

Caption: Mitochondrial superoxide detection by this compound.

Experimental Workflow: Live-Cell Imaging with this compound

MitoNeoD_Workflow start Start: Culture Cells prepare_reagents Prepare this compound Staining Solution (5 µM) start->prepare_reagents wash1 Wash Cells with PBS prepare_reagents->wash1 incubate Incubate with this compound (10-20 min, 37°C) wash1->incubate wash2 Wash Cells with Fresh Medium (2x) incubate->wash2 image Live-Cell Fluorescence Microscopy (Ex: ~544 nm, Em: ~605 nm) wash2->image analyze Image Analysis and Quantification image->analyze end End: Data Interpretation analyze->end

Caption: Workflow for this compound live-cell imaging.

Troubleshooting

ProblemPossible CauseSolution
Low Fluorescence Signal - Insufficient probe concentration or incubation time. - Low levels of mitochondrial superoxide. - Incorrect filter sets.- Optimize this compound concentration and incubation time for your cell type. - Include a positive control (e.g., treatment with Antimycin A or menadione) to induce superoxide production.[1][4] - Verify microscope filter specifications.
High Background Fluorescence - Incomplete removal of excess probe. - Use of phenol red-containing medium. - Autofluorescence of cells or medium.- Ensure thorough washing after incubation. - Use phenol red-free imaging medium. - Acquire a background image of unstained cells and subtract it from the stained images.
Phototoxicity/Cell Death - High laser power or prolonged exposure.- Use the lowest possible laser power and exposure time. - Reduce the frequency of image acquisition for time-lapse experiments.

Conclusion

This compound is a robust and versatile probe for the specific detection of mitochondrial superoxide in living cells. Its unique properties, including minimal DNA intercalation and high selectivity, make it a valuable tool for researchers investigating the role of mitochondrial ROS in health and disease.[1][2] The protocols provided in this document offer a comprehensive guide for the successful application of this compound in live-cell imaging studies. As with any fluorescent probe, optimization of experimental conditions is essential for obtaining reliable and reproducible results.

References

Illuminating Mitochondrial Superoxide: A Guide to Using MitoNeoD in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial superoxide (O₂•⁻), a primary reactive oxygen species (ROS), is a critical signaling molecule and a key contributor to oxidative stress in various pathologies.[1][2] Accurate and reliable detection of mitochondrial O₂•⁻ is therefore essential for understanding disease mechanisms and for the development of novel therapeutics. MitoNeoD is a next-generation, mitochondria-targeted fluorescent probe designed for the specific detection of superoxide.[2][3] This document provides detailed application notes and protocols for the utilization of this compound in fluorescence microscopy.

This compound offers significant advantages over previous generations of superoxide probes.[1][4] Its design incorporates bulky neopentyl groups that prevent the intercalation of the probe into DNA, a common artifact associated with other dyes that can lead to misleading fluorescence signals.[1][4] Furthermore, a carbon-deuterium bond at a key position in the molecule enhances its selectivity for superoxide over other reactive oxygen species.[2][3] The probe is modified with a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the mitochondria in response to the mitochondrial membrane potential.[1][2] Upon reaction with superoxide, the non-fluorescent this compound is oxidized to the highly fluorescent product, MitoNeoOH.[1]

Data Presentation

The following tables summarize the key spectral properties and comparative performance of this compound and its oxidized product, MitoNeoOH.

Probe/Product Excitation Maximum (nm) Emission Maximum (nm) Key Feature
This compoundNon-fluorescentNon-fluorescentSuperoxide-sensitive probe
MitoNeoOH544605Fluorescent product after reaction with O₂•⁻[1]
MitoNeo566636Non-specific oxidation product[1]
Performance Metric This compound/MitoNeoOH Other Probes (e.g., MitoSOX) Reference
DNA Intercalation NegligibleSignificant[1][4]
Selectivity for O₂•⁻ HighProne to off-target oxidation[2][3]
Fluorescence Increase upon O₂•⁻ detection 4-fold greater for MitoNeoOH vs. MitoNeoVariable, can be confounded by DNA binding[1]

Experimental Protocols

This section provides a detailed protocol for the use of this compound in cultured mammalian cells for the detection of mitochondrial superoxide by fluorescence microscopy.

I. Reagent Preparation
  • This compound Stock Solution (10 mM):

    • Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light and moisture.[5]

  • This compound Working Solution (5 µM):

    • On the day of the experiment, dilute the 10 mM this compound stock solution in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 5 µM.[1]

    • It is critical to prepare this solution fresh for each experiment.

II. Cell Preparation and Staining
  • Cell Culture:

    • Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.

    • Allow cells to adhere and reach the desired confluency (typically 50-70%).[6]

  • Probe Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed serum-free medium or buffer.

    • Add the freshly prepared 5 µM this compound working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 10 minutes at 37°C in a CO₂ incubator.[1]

  • Washing:

    • Remove the this compound working solution.

    • Wash the cells three times with pre-warmed serum-free medium or buffer to remove any excess probe.[7]

III. Fluorescence Microscopy and Image Acquisition
  • Imaging Setup:

    • Use a confocal laser scanning microscope for optimal imaging.[8]

    • Maintain the cells at 37°C during imaging using a stage-top incubator.[1]

  • Imaging Parameters:

    • Excitation: Use a laser line at or near 544 nm to excite the oxidized product, MitoNeoOH.[1]

    • Emission: Collect the fluorescence emission between 580 nm and 620 nm (centered around 605 nm).[1]

    • Objective: Use a high numerical aperture (e.g., 63x or 100x oil immersion) objective for high-resolution imaging of mitochondria.[1]

    • Image Acquisition: Acquire images with settings optimized to minimize phototoxicity and photobleaching. Use the lowest possible laser power and shortest exposure time that provides a good signal-to-noise ratio.[9]

IV. Data Analysis
  • Image Processing:

    • Use image analysis software (e.g., ImageJ/Fiji, NIS-Elements) to process and analyze the acquired images.[1]

  • Quantification:

    • Define regions of interest (ROIs) around mitochondria. Co-staining with a mitochondrial marker (e.g., MitoTracker Green) can aid in accurate ROI selection.

    • Measure the mean fluorescence intensity within the mitochondrial ROIs.

    • Subtract the background fluorescence from a region without cells to obtain the corrected fluorescence intensity.

    • Compare the fluorescence intensity between different experimental conditions (e.g., control vs. treated) to determine the relative change in mitochondrial superoxide production.

Mandatory Visualizations

Signaling Pathway

MitoNeoD_Mechanism cluster_mitochondrion Mitochondrion This compound This compound (Non-fluorescent) MitoNeoOH MitoNeoOH (Fluorescent) This compound->MitoNeoOH Specific Oxidation MitoNeo MitoNeo (Weakly Fluorescent) This compound->MitoNeo Non-specific Oxidation Superoxide O₂•⁻ (Superoxide) Superoxide->MitoNeoOH OtherROS Other ROS OtherROS->MitoNeo Extracellular Extracellular Space Extracellular->this compound Cellular Uptake & Mitochondrial Accumulation

Caption: Mechanism of this compound action for superoxide detection.

Experimental Workflow

MitoNeoD_Workflow cluster_prep Preparation cluster_staining Cell Staining cluster_imaging Imaging & Analysis P1 Prepare 10 mM this compound Stock Solution in DMSO P2 Prepare 5 µM this compound Working Solution in Medium P1->P2 S3 Incubate with 5 µM this compound for 10 min at 37°C S1 Culture Cells on Microscopy-compatible Dish S2 Wash Cells with Pre-warmed Medium S1->S2 S2->S3 S4 Wash Cells 3x with Pre-warmed Medium S3->S4 I1 Image with Confocal Microscope (Ex: 544 nm, Em: 605 nm) I2 Image Processing and Fluorescence Quantification I1->I2

Caption: Experimental workflow for using this compound.

References

Application Note: Analysis of Mitochondrial Superoxide Using MitoNeoD and Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial reactive oxygen species (ROS), particularly the superoxide anion (O₂•⁻), are critical signaling molecules and key contributors to cellular oxidative stress.[1] Dysregulation of mitochondrial ROS is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.[2] Accurate detection of mitochondrial superoxide is therefore essential for understanding disease mechanisms and for the development of novel therapeutics.

MitoNeoD is a next-generation, mitochondria-targeted fluorescent probe designed for the specific detection of superoxide.[3] It offers significant advantages over previous generations of probes, such as MitoSOX Red.[4] this compound is engineered with bulky neopentyl groups that prevent its intercalation into DNA, a common source of artifacts with other dyes.[4] Furthermore, a carbon-deuterium bond enhances its selectivity for superoxide over other reactive oxygen species.[1][3] this compound is comprised of a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the mitochondria in response to the mitochondrial membrane potential, and a superoxide-sensitive phenanthridinium moiety.[4][5] In the presence of superoxide, this compound is oxidized to the fluorescent product MitoNeoOH, allowing for quantification via fluorescence-based methods like flow cytometry.[4]

This document provides a detailed protocol for the use of this compound in flow cytometry to analyze mitochondrial superoxide levels in live cells.

Mechanism of Action and Detection

This compound is a cell-permeant probe that selectively targets mitochondria due to its lipophilic TPP cation moiety. Once inside the mitochondrial matrix, the reduced phenanthridinium core of this compound reacts specifically with superoxide (O₂•⁻). This reaction oxidizes this compound into its fluorescent product, MitoNeoOH, while non-specific oxidation can generate a different product, MitoNeo.[4] The increase in MitoNeoOH-associated fluorescence is directly proportional to the level of mitochondrial superoxide production, which can be quantified on a single-cell basis using flow cytometry.

MitoNeoD_Mechanism cluster_cell Cell cluster_mito Mitochondrion Stressor Cellular Stressor (e.g., Antimycin A) ETC Electron Transport Chain (ETC) Stressor->ETC Induces Dysfunction O2_neg Superoxide (O₂•⁻) ETC->O2_neg e⁻ Leak MitoNeoOH MitoNeoOH (Fluorescent) O2_neg->MitoNeoOH Oxidation MitoNeoD_probe This compound (Non-fluorescent) MitoNeoD_probe->O2_neg FlowCytometer Detection by Flow Cytometer MitoNeoOH->FlowCytometer Measures Fluorescence MitoNeoD_ext This compound (Added to media) MitoNeoD_ext->MitoNeoD_probe Accumulates via Membrane Potential

Caption: Mechanism of this compound for mitochondrial superoxide detection.

Experimental Protocol

This protocol is a generalized procedure for staining mammalian cells with this compound for flow cytometric analysis. Optimal conditions, such as probe concentration and incubation time, may vary between cell types and should be empirically determined.[6]

A. Reagent Preparation

  • This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

    • Note: The contents of one vial of a similar probe, MitoSOX (50 µg), can be dissolved in 13 µL of DMSO to make a 5 mM stock solution.[7]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[3][7]

  • Hanks' Balanced Salt Solution (HBSS): Prepare or obtain sterile HBSS with calcium and magnesium. Pre-warm to 37°C before use.[7]

  • This compound Working Solution: Immediately before use, dilute the this compound stock solution to a final concentration of 1-5 µM in pre-warmed HBSS or cell culture medium.[8]

    • Critical: Vortex briefly to ensure complete mixing. The working solution should be used promptly.

B. Cell Preparation and Staining

  • Cell Culture: Culture cells to the desired confluence. For suspension cells, ensure they are in the logarithmic growth phase. For adherent cells, detach them using a gentle method (e.g., trypsin-EDTA), neutralize, and wash.[9]

  • Cell Count and Resuspension: Count the cells and adjust the density to 1 x 10⁶ to 5 x 10⁶ cells/mL in pre-warmed HBSS or culture medium.[9] Aliquot 0.5-1 mL of the cell suspension into flow cytometry tubes.

  • Staining: Add the this compound working solution to the cell suspension.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[9][10]

  • Washing: After incubation, wash the cells to remove excess probe. Add 2-3 mL of warm HBSS, centrifuge at 300-400 x g for 5 minutes, and discard the supernatant.[9] Repeat the wash step once.

  • Resuspension: Resuspend the final cell pellet in 0.5 mL of fresh HBSS or FACS buffer (e.g., PBS + 2% FCS) for analysis.[11]

  • Analysis: Proceed immediately to flow cytometry analysis. Keep cells on ice and protected from light if analysis is delayed.[10]

C. Controls

Proper controls are essential for accurate data interpretation.

  • Unstained Control: A sample of cells not treated with this compound to determine background autofluorescence.

  • Vehicle Control: Cells treated with the same concentration of DMSO used to prepare the this compound working solution. This controls for any effects of the solvent on the cells.[9]

  • Positive Control: Cells treated with an inducer of mitochondrial ROS to confirm the probe is working. Common inducers include:

    • Antimycin A (20 µM): An inhibitor of Complex III of the electron transport chain.[10]

    • Rotenone (2.5 µg/mL): An inhibitor of Complex I.[12]

    • Menadione (20 µM): A redox cycling agent that generates superoxide.[6]

  • Negative/Inhibition Control: Cells pre-treated with an antioxidant before this compound staining to demonstrate the specificity of the signal.

    • N-acetyl-L-cysteine (NAC, 100 µM): A general ROS scavenger.[6]

    • MitoTEMPO or other SOD mimetics: Specific scavengers of mitochondrial superoxide.[13]

Flow Cytometry Analysis Workflow

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis p1 Harvest & Count Cells (1-5x10^6 cells/mL) p2 Stain with this compound (e.g., 5 µM, 10-30 min, 37°C) p1->p2 p3 Wash Cells Twice (e.g., HBSS, 300g, 5 min) p2->p3 p4 Resuspend in FACS Buffer p3->p4 a1 Run Controls (Unstained, Vehicle, Positive, Negative) p4->a1 a2 Acquire Experimental Samples a1->a2 a3 Collect Events (e.g., 10,000+) a2->a3 d1 Gate on Live, Single Cells (FSC vs SSC) a3->d1 d2 Create Histogram of This compound Fluorescence (e.g., PE Channel) d1->d2 d3 Set Gate for ROS-Positive Cells (Based on Controls) d2->d3 d4 Calculate Statistics (MFI, % Positive Cells) d3->d4

Caption: Experimental workflow for this compound analysis by flow cytometry.

Instrument Settings

  • Excitation/Emission: While specific spectral data for MitoNeoOH is similar to related compounds, optimal settings should be determined. Based on the analogue 2-hydroxyethidium, excitation is optimal around 400-540 nm with emission detection around 590-610 nm.[4][13] This typically corresponds to the PE channel (e.g., 585/42 nm bandpass filter) on most flow cytometers.[13]

  • Gating: Use Forward Scatter (FSC) and Side Scatter (SSC) to gate on the main cell population and exclude debris and aggregates. If using a viability dye, gate on live cells first.

  • Data Analysis: The primary readouts are the Mean Fluorescence Intensity (MFI), which reflects the average amount of mitochondrial superoxide per cell, and the percentage of this compound-positive cells, which indicates the fraction of the cell population with high superoxide levels.[6]

Data Presentation and Interpretation

The following table provides an example of how quantitative data from a this compound flow cytometry experiment can be presented. The values are for illustrative purposes.

Treatment Group Mean Fluorescence Intensity (MFI) % this compound-Positive Cells Fold Change in MFI (vs. Control)
Unstained Control1500.5%0.3
Vehicle Control (DMSO)5002.5%1.0
Test Compound (10 µM) 1,250 25.0% 2.5
Positive Control (Antimycin A)4,50085.0%9.0
Inhibition (NAC + Test Compound)6505.0%1.3

Interpretation:

  • Vehicle Control: Establishes the basal level of mitochondrial superoxide in the untreated cell population.[9]

  • Test Compound: A 2.5-fold increase in MFI and a significant rise in the percentage of positive cells suggest that the compound induces mitochondrial superoxide production.

  • Positive Control: The strong signal confirms that the assay is capable of detecting a robust increase in superoxide.[6]

  • Inhibition Control: The reduction of the test compound's effect by the antioxidant NAC confirms that the signal is specific to ROS.[6]

Troubleshooting

  • High Background Fluorescence:

    • Cause: Incomplete removal of the probe.

    • Solution: Ensure wash steps are performed thoroughly. Optimize by adding an extra wash step.

  • No Signal with Positive Control:

    • Cause: Probe degradation or incorrect filter sets.

    • Solution: Use a fresh aliquot of this compound stock. Confirm that the flow cytometer's laser and emission filters are appropriate for detecting the probe's fluorescence.

  • High Variance Between Replicates:

    • Cause: Inconsistent cell numbers or incubation times.

    • Solution: Ensure accurate cell counting and precise timing for all incubation steps. Keep cells on ice before acquisition to halt metabolic processes.[9]

References

Application Notes and Protocols for LC-MS/MS Quantification of MitoNeoD in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial superoxide (O₂•⁻) is a key reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes, including cellular signaling, aging, and various diseases. Accurate measurement of mitochondrial O₂•⁻ in vivo is crucial for understanding its roles and for the development of novel therapeutics. MitoNeoD is a mitochondria-targeted probe designed for the detection and quantification of mitochondrial superoxide.[1] This dual-purpose probe allows for the assessment of O₂•⁻ changes both in vitro by fluorescence and in vivo by mass spectrometry.[1]

This compound consists of a superoxide-sensitive reduced phenanthridinium moiety, modified to prevent DNA intercalation, and a triphenylphosphonium (TPP) lipophilic cation that facilitates its accumulation within the mitochondria.[1] A carbon-deuterium bond is incorporated to enhance its selectivity for superoxide over non-specific oxidation.[1] In the presence of superoxide, this compound is oxidized to MitoNeoOH. The ratiometric analysis of MitoNeoOH to the total MitoNeo pool (this compound + MitoNeoOH) by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a robust method for quantifying mitochondrial superoxide levels in tissue samples.[2] This ratiometric approach corrects for variations in probe uptake, making it a reliable tool for in vivo studies.[2]

These application notes provide a detailed protocol for the preparation of tissue samples and the subsequent LC-MS/MS analysis for the quantification of this compound and its oxidation product, MitoNeoOH.

Experimental Workflow

The overall workflow for the analysis of this compound in tissue samples involves several key stages, from tissue collection to data analysis. The following diagram illustrates the major steps involved in the process.

MitoNeoD_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis tissue_collection Tissue Collection (e.g., mouse heart) snap_freezing Snap Freezing (Liquid Nitrogen) tissue_collection->snap_freezing Immediate homogenization Tissue Homogenization (Bead Beating) snap_freezing->homogenization w/ Internal Standards extraction Solvent Extraction (ACN with 0.1% FA) homogenization->extraction lc_separation LC Separation (C18 RP-HPLC) extraction->lc_separation Injection ms_detection MS/MS Detection (Triple Quadrupole, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Integration) ms_detection->quantification ratio_calculation Ratio Calculation (MitoNeoOH / Total MitoNeo) quantification->ratio_calculation MitoNeoD_Pathway This compound This compound MitoNeoOH MitoNeoOH This compound->MitoNeoOH Oxidation Superoxide Mitochondrial O₂•⁻ Superoxide->this compound

References

Application Notes and Protocols for In Vivo Mitochondrial Superoxide Detection in Mouse Models Using MitoNeoD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MitoNeoD, a mitochondria-targeted probe, for the in vivo detection and quantification of mitochondrial superoxide (O₂•⁻) in mouse models. The protocols outlined below are based on established methodologies and are intended to assist researchers in assessing the role of mitochondrial oxidative stress in various physiological and pathological states.

Introduction to this compound

This compound is a dual-purpose probe designed for the assessment of mitochondrial superoxide both in vitro by fluorescence and in vivo by mass spectrometry.[1][2][3] Its unique chemical structure includes a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the mitochondria in response to the mitochondrial membrane potential.[1][3] To enhance its specificity and utility for in vivo applications, this compound incorporates two key modifications: neopentyl groups to prevent intercalation with mitochondrial DNA, a common issue with other superoxide probes, and a carbon-deuterium bond that increases its selectivity for superoxide over other reactive oxygen species (ROS).[1][3]

In vivo, this compound is administered to the animal model, where it is taken up by tissues and accumulates in the mitochondria. In the presence of superoxide, this compound is oxidized to MitoNeoOH. Following the experimental period, tissues are harvested, and the levels of this compound and its oxidation product, MitoNeoOH, are quantified ex vivo using liquid chromatography-mass spectrometry (LC-MS/MS). The ratio of MitoNeoOH to the total this compound species (Σ MitoNeoₓ) provides a quantitative measure of mitochondrial superoxide production in the target tissue.[1]

Key Applications

  • Preclinical Drug Development: Evaluate the efficacy of therapeutic candidates in mitigating mitochondrial oxidative stress in disease models.

  • Disease Pathophysiology: Investigate the role of mitochondrial superoxide in the onset and progression of diseases such as cardiovascular disorders, neurodegenerative diseases, and metabolic syndromes.[4][5]

  • Toxicology: Assess the impact of novel chemical entities or environmental toxins on mitochondrial function and ROS production.

  • Basic Research: Explore the fundamental roles of mitochondrial superoxide in cellular signaling pathways and physiological processes.[5][6]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for using this compound in vivo and a simplified representation of a mitochondrial superoxide signaling pathway.

G cluster_workflow In Vivo Experimental Workflow for this compound This compound Administration This compound Administration Tissue Harvest Tissue Harvest This compound Administration->Tissue Harvest Tail Vein Injection Sample Preparation Sample Preparation Tissue Harvest->Sample Preparation Snap Freeze LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Tissue Extraction Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantify MitoNeoOH and MitoNeo

Caption: A schematic of the in vivo experimental workflow using this compound.

G cluster_pathway Mitochondrial Superoxide Signaling ETC Electron Transport Chain (ETC) Superoxide Superoxide (O₂•⁻) ETC->Superoxide Electron Leak MnSOD MnSOD Superoxide->MnSOD Damage Oxidative Damage (Lipids, Proteins, DNA) Superoxide->Damage H2O2 Hydrogen Peroxide (H₂O₂) MnSOD->H2O2 Dismutation Signaling Redox Signaling Pathways (e.g., NRF2, NLRP3 inflammasome) H2O2->Signaling

Caption: A simplified diagram of mitochondrial superoxide production and its downstream effects.

Quantitative Data Summary

The following table summarizes representative quantitative data from a study using this compound in a mouse model to assess changes in mitochondrial superoxide production in the heart.

Treatment GroupKey ParameterResultFold Change vs. ControlReference
Control MiceMitoNeoOH / Σ MitoNeoₓ ratio in the heartBaseline level1.0Shchepinova et al., 2017[1]
MitoPQ-Treated MiceMitoNeoOH / Σ MitoNeoₓ ratio in the heartMarkedly increased~1.5Shchepinova et al., 2017; as cited in a review[1][2]

MitoPQ is a compound that selectively induces mitochondrial superoxide production.

Detailed Experimental Protocols

Protocol 1: In Vivo Administration of this compound and Tissue Collection

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • 8-12 week old mice

  • Insulin syringes (or other appropriate syringes for tail vein injection)

  • Surgical tools for dissection

  • Liquid nitrogen

  • Cryostorage tubes

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution to the final desired concentration in sterile saline. A typical dose is 25 nmol of this compound per mouse.[1] The final injection volume should be appropriate for intravenous administration (e.g., 100 µL).

  • Animal Dosing:

    • Acclimatize mice to the experimental conditions.

    • Administer the prepared this compound solution via tail vein injection.[1] For studies involving an inducer of superoxide, co-administer the agent (e.g., MitoPQ at 2.5 nmol per mouse) with this compound.[1]

  • Tissue Harvesting:

    • At the desired time points post-injection (e.g., 5, 30, or 60 minutes), euthanize the mice according to approved institutional protocols.[1]

    • Immediately dissect the tissue of interest (e.g., heart).

    • Snap-freeze the tissue in liquid nitrogen to halt metabolic processes.[1]

    • Store the frozen tissue at -80°C until further processing.

Protocol 2: Sample Preparation and LC-MS/MS Analysis

Materials:

  • Frozen tissue samples

  • Homogenization buffer (e.g., KCl buffer)[1]

  • Protein precipitation solution (e.g., acetonitrile)

  • Internal standards (deuterated forms of this compound and MitoNeoOH if available)

  • LC-MS/MS system

Procedure:

  • Tissue Homogenization:

    • Weigh a portion of the frozen tissue (e.g., 50 ± 5 mg).[1]

    • Homogenize the tissue in ice-cold homogenization buffer.

  • Extraction:

    • Add internal standards to the homogenate for accurate quantification.

    • Precipitate proteins by adding a solvent like acetonitrile.

    • Centrifuge the samples to pellet the precipitated protein and cell debris.

    • Collect the supernatant containing this compound and its metabolites.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the amounts of MitoNeoOH and the unreacted this compound (MitoNeo).[1]

    • The sum of this compound and MitoNeo is referred to as Σ MitoNeoₓ.[1]

  • Data Analysis:

    • Calculate the ratio of MitoNeoOH to Σ MitoNeoₓ for each sample.

    • This ratio serves as the indicator of mitochondrial superoxide production. An increase in this ratio reflects an increase in superoxide levels.[1]

Concluding Remarks

This compound provides a robust and reliable method for the in vivo assessment of mitochondrial superoxide production in mouse models.[1][4] By following these detailed protocols, researchers can obtain valuable insights into the role of mitochondrial oxidative stress in health and disease, thereby facilitating the development of novel therapeutic strategies.

References

Application Notes and Protocols for Measuring Superoxide in Isolated Mitochondria with MitoNeoD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial superoxide (O₂•⁻), a primary reactive oxygen species (ROS), is a critical signaling molecule and a key contributor to oxidative stress in various pathologies.[1][2][3][4] Accurate measurement of mitochondrial superoxide is therefore essential for understanding disease mechanisms and for the development of novel therapeutics. MitoNeoD is a next-generation, mitochondria-targeted fluorescent and mass spectrometry probe designed for the specific and sensitive detection of superoxide within the mitochondrial matrix.[1][2][3]

These application notes provide a comprehensive guide to utilizing this compound in isolated mitochondria experiments, covering the principles of the probe, detailed experimental protocols, data analysis, and interpretation.

Principle of this compound

This compound is a cationic probe that rapidly accumulates in the mitochondrial matrix, driven by the mitochondrial membrane potential.[2] Its design incorporates several key features for enhanced specificity and utility:

  • Mitochondrial Targeting: A triphenylphosphonium (TPP) cation directs the probe specifically to the mitochondria.[1][2]

  • Superoxide Sensitivity: A reduced phenanthridinium core reacts with superoxide (O₂•⁻) to form the fluorescent product, MitoNeoOH.[2]

  • Enhanced Selectivity: A carbon-deuterium bond increases the probe's selectivity for superoxide over other reactive oxygen species and non-specific oxidation.[1][2] Non-specific oxidation results in the formation of MitoNeo.

  • Prevention of DNA Intercalation: Bulky neopentyl groups prevent the probe and its oxidation products from intercalating with mitochondrial DNA, a common artifact with other probes.[2]

The dual detection capability of this compound allows for both qualitative and quantitative analysis. Changes in mitochondrial superoxide can be visualized and quantified by measuring the fluorescence of MitoNeoOH or by the highly sensitive and quantitative liquid chromatography-mass spectrometry (LC-MS/MS) analysis of both MitoNeoOH and MitoNeo.[2][3]

Experimental Workflow

The overall workflow for using this compound in isolated mitochondria experiments involves several key stages, from mitochondrial isolation to data analysis.

This compound Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Mito_Isolation Mitochondrial Isolation QC Quality Control (Integrity & Function) Mito_Isolation->QC Incubation Incubation with this compound & Experimental Treatments QC->Incubation Measurement Measurement Incubation->Measurement Fluorescence_Analysis Fluorescence Analysis (Plate Reader/Microscopy) Measurement->Fluorescence_Analysis Fluorescence LCMS_Analysis LC-MS/MS Analysis (MitoNeoOH/MitoNeo Ratio) Measurement->LCMS_Analysis Mass Spec

Caption: A generalized workflow for measuring mitochondrial superoxide using this compound.

Protocols

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol is a standard method for isolating a crude but functional mitochondrial fraction from cultured mammalian cells using differential centrifugation.

Materials:

  • Confluent cell culture flasks (e.g., T175)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4. Add protease inhibitors just before use.

  • Dounce homogenizer and pestle

  • Refrigerated centrifuge

Procedure:

  • Harvest cells by trypsinization and centrifuge at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet with 10 mL of ice-cold PBS and centrifuge again.

  • Resuspend the pellet in 2 mL of MIB and incubate on ice for 10 minutes to allow cells to swell.

  • Transfer the cell suspension to a pre-chilled Dounce homogenizer.

  • Homogenize the cells with 20-30 strokes of the pestle on ice. Monitor cell lysis under a microscope.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction). The pellet contains the isolated mitochondria.

  • Gently resuspend the mitochondrial pellet in a minimal volume of MIB for immediate use.

Protocol 2: Measurement of Superoxide by Fluorescence

This protocol describes the use of a multi-well plate reader for the fluorometric detection of superoxide production by isolated mitochondria.

Materials:

  • Isolated mitochondria

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Respiration buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, pH 7.2)

  • Respiratory substrates (e.g., succinate, pyruvate, malate)

  • Mitochondrial inhibitors (e.g., rotenone, antimycin A)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Determine the protein concentration of the isolated mitochondrial suspension (e.g., using a BCA assay).

  • Dilute the mitochondrial suspension to a working concentration of 0.2-0.5 mg/mL in respiration buffer.

  • In a 96-well plate, add 100 µL of the mitochondrial suspension to each well.

  • Add experimental compounds (e.g., inhibitors, vehicle control) to the appropriate wells.

  • Add this compound to a final concentration of 5 µM. A concentration range of 1-10 µM can be tested to determine the optimal concentration for your experimental system. Note that this compound has a negligible impact on mitochondrial function at concentrations below 25 µM.[2]

  • Initiate the reaction by adding respiratory substrates (e.g., 5 mM succinate).

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure fluorescence kinetically over 30-60 minutes.

    • Excitation: ~544 nm

    • Emission: ~605 nm

Protocol 3: Measurement of Superoxide by LC-MS/MS

This protocol provides a more quantitative assessment of superoxide production by measuring the ratio of MitoNeoOH to MitoNeo.

Materials:

  • Isolated mitochondria treated as in Protocol 2 (steps 1-6)

  • Acetonitrile with 0.1% formic acid

  • Internal standards (deuterated MitoNeoOH and MitoNeo, if available)

  • LC-MS/MS system

Procedure:

  • After incubation with this compound and experimental treatments, quench the reaction by adding an equal volume of ice-cold acetonitrile with 0.1% formic acid.

  • If using internal standards, add them at this stage.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the protein.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Analyze the samples using a suitable LC-MS/MS method to quantify the amounts of MitoNeoOH and MitoNeo.

  • Calculate the ratio of MitoNeoOH to MitoNeo as a measure of superoxide production.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from this compound experiments.

Table 1: Fluorescence-Based Measurement of Superoxide Production

ConditionRespiratory SubstrateInhibitorFold Change in Fluorescence (vs. Control)
Control5 mM Succinate-1.0
Complex I Inhibition5 mM Pyruvate + 5 mM Malate1 µM RotenoneData not available in search results
Complex III Inhibition5 mM Succinate1 µM Antimycin AData not available in search results
Uncoupled5 mM Succinate1 µM FCCPData not available in search results

Note: Specific fold-change values for this compound with these inhibitors in isolated mitochondria are not available in the provided search results. Researchers should determine these values experimentally.

Table 2: LC-MS/MS-Based Quantification of Superoxide Production

ConditionRespiratory SubstrateInhibitorMitoNeoOH/MitoNeo Ratio
BasalEndogenous-Data not available in search results
State 4 (Succinate)5 mM Succinate-Data not available in search results
State 4 (Complex I Substrates)5 mM Pyruvate + 5 mM Malate-Data not available in search results
Complex I Inhibition5 mM Pyruvate + 5 mM Malate1 µM RotenoneData not available in search results
Complex III Inhibition5 mM Succinate1 µM Antimycin AData not available in search results

Note: Specific ratio values for this compound under these conditions are not available in the provided search results and need to be determined experimentally.

Signaling Pathways and Logical Relationships

Mitochondrial superoxide is a key signaling molecule that can influence various cellular processes. This compound can be a valuable tool to investigate these redox signaling pathways.

Mitochondrial Superoxide Signaling cluster_mito Mitochondrion cluster_cyto Cytosol ETC Electron Transport Chain (Complex I, III) Superoxide O₂•⁻ ETC->Superoxide Electron Leak MnSOD MnSOD Superoxide->MnSOD H2O2 H₂O₂ MnSOD->H2O2 Dismutation Redox_Signaling Redox Signaling Cascades (e.g., MAPK, NF-κB) H2O2->Redox_Signaling Diffusion Cellular_Response Cellular Responses (e.g., Apoptosis, Inflammation) Redox_Signaling->Cellular_Response

Caption: Mitochondrial superoxide's role in initiating cytosolic redox signaling.

Troubleshooting and Considerations

  • Mitochondrial Quality: The integrity and functionality of the isolated mitochondria are crucial for reliable results. It is recommended to perform quality control assays, such as measuring the respiratory control ratio (RCR) or assessing mitochondrial membrane potential.

  • Probe Concentration: While this compound is less toxic than other probes, it is still advisable to use the lowest concentration that gives a robust signal to minimize any potential off-target effects.

  • Autoxidation: Like other fluorescent probes, this compound may be susceptible to autoxidation. It is important to include appropriate controls, such as samples without mitochondria or without respiratory substrates, to account for any background signal.

  • Data Interpretation: When using fluorescence, it is important to remember that the signal can be influenced by factors other than superoxide concentration, such as changes in mitochondrial mass or membrane potential. LC-MS/MS analysis provides a more direct and quantitative measure of superoxide production.

By following these protocols and considering the key aspects of experimental design and data interpretation, researchers can effectively utilize this compound to gain valuable insights into the role of mitochondrial superoxide in health and disease.

References

Application Notes and Protocols for MitoNeoD Staining in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoNeoD is a fluorescent probe designed for the detection of mitochondrial superoxide (O₂•⁻), a key reactive oxygen species (ROS) implicated in a variety of cellular processes and pathologies.[1][2][3][4] This dual-purpose probe can be utilized for both fluorescence microscopy and mass spectrometry-based quantification of mitochondrial O₂•⁻.[1][2] A key feature of this compound is its design to prevent intercalation with DNA, a common issue with other superoxide probes that can lead to artifacts and toxicity.[1] Furthermore, the incorporation of a carbon-deuterium bond enhances its selectivity for superoxide over other oxidants.[1][2][3]

The lipophilic triphenylphosphonium (TPP) cation component of this compound facilitates its accumulation within the mitochondria in response to the mitochondrial membrane potential.[1][2][3] Upon reaction with superoxide, this compound is oxidized to the fluorescent product MitoNeoOH, allowing for the visualization of mitochondrial superoxide production.[1]

Principle of Detection

This compound is a reduced, non-fluorescent molecule that selectively reacts with mitochondrial superoxide. The reaction involves a one-electron oxidation of this compound by O₂•⁻, leading to the formation of a fluorescent, hydroxylated product, MitoNeoOH. This conversion from a non-fluorescent to a fluorescent molecule upon reaction with the target analyte forms the basis of its use as a superoxide sensor. The bulky neopentyl groups on the phenanthridinium core of this compound prevent its intercalation into DNA, thereby minimizing off-target effects and ensuring that the fluorescent signal is localized to the site of superoxide production.[1]

Data Presentation

While the primary application of this compound in the foundational study was for ratiometric analysis by LC-MS/MS, the following table summarizes the available parameters for its use in fluorescence microscopy.[1]

ParameterValue/RangeNotes
Excitation Wavelength ~544 nmFor the oxidized, fluorescent product (MitoNeoOH).[1]
Emission Wavelength ~605 nmFor the oxidized, fluorescent product (MitoNeoOH).[1]
Working Concentration 1 - 5 µMOptimal concentration may vary depending on the cell type and experimental conditions. It is advisable to perform a concentration titration to determine the optimal concentration for your specific application.[1]
Incubation Time 10 - 20 minutesShorter incubation times are generally recommended to minimize non-specific oxidation and potential toxicity.[1]
Incubation Temperature 37°CStandard cell culture incubation temperature.
Vehicle Solvent DMSOPrepare a stock solution in high-quality, anhydrous DMSO.

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (e.g., 1 mM):

  • This compound is typically supplied as a solid. To prepare a stock solution, dissolve the appropriate amount of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 1 mM.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

2. This compound Working Solution (e.g., 5 µM):

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution in pre-warmed, serum-free cell culture medium or an appropriate imaging buffer (e.g., HBSS) to the desired final working concentration (e.g., 1-5 µM).

  • It is crucial to prepare the working solution fresh for each experiment.

Staining Protocol for Adherent Cells
  • Cell Seeding: Plate adherent cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Allow the cells to adhere and reach the desired confluency (typically 50-70%).

  • Cell Washing: Gently wash the cells once with pre-warmed, serum-free medium or phosphate-buffered saline (PBS).

  • Staining: Remove the wash buffer and add the freshly prepared this compound working solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells for 10-20 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: After incubation, gently remove the staining solution and wash the cells two to three times with pre-warmed, serum-free medium or imaging buffer to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. Immediately proceed to image the cells using a fluorescence microscope equipped with appropriate filters for the detection of MitoNeoOH (Excitation/Emission: ~544 nm/~605 nm).

Staining Protocol for Suspension Cells
  • Cell Preparation: Harvest suspension cells by centrifugation at a low speed (e.g., 200-300 x g) for 5 minutes.

  • Cell Washing: Gently resuspend the cell pellet in pre-warmed, serum-free medium or PBS and centrifuge again.

  • Staining: Resuspend the cell pellet in the freshly prepared this compound working solution at a suitable cell density (e.g., 1 x 10⁶ cells/mL).

  • Incubation: Incubate the cells for 10-20 minutes at 37°C, protected from light. Occasional gentle mixing can improve staining uniformity.

  • Washing: Centrifuge the cells to pellet them and remove the staining solution. Resuspend the pellet in pre-warmed, serum-free medium or imaging buffer. Repeat the wash step twice.

  • Imaging: After the final wash, resuspend the cells in fresh imaging buffer. The cells can be transferred to a glass-bottom dish or slide for immediate imaging by fluorescence microscopy.

Mandatory Visualization

MitoNeoD_Signaling_Pathway Mechanism of this compound for Superoxide Detection cluster_mitochondrion Mitochondrion This compound This compound (Non-fluorescent) MitoNeoOH MitoNeoOH (Fluorescent) This compound->MitoNeoOH Oxidation Superoxide Superoxide (O₂•⁻) Superoxide->this compound reacts with ETC Electron Transport Chain ETC->Superoxide generates

Caption: Mechanism of this compound for Superoxide Detection.

MitoNeoD_Workflow Experimental Workflow for this compound Staining start Start cell_culture Culture Cells in Glass-Bottom Dish start->cell_culture wash1 Wash Cells with Pre-warmed Medium cell_culture->wash1 staining Incubate with This compound Working Solution (10-20 min, 37°C) wash1->staining wash2 Wash Cells 2-3 times with Pre-warmed Medium staining->wash2 imaging Live-Cell Imaging (Ex/Em: ~544/605 nm) wash2->imaging end End imaging->end

Caption: Experimental Workflow for this compound Staining.

References

Application Notes and Protocols: MitoNeoD Delivery and Uptake in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the delivery, uptake, and efficacy of MitoNeoD, a novel mitochondrially-targeted therapeutic, in preclinical animal models. The data presented is based on a series of studies designed to evaluate the biodistribution and cellular penetration of this compound, as well as its impact on mitochondrial function and relevant signaling pathways.

Biodistribution of this compound in Murine Models

The biodistribution of this compound was assessed in healthy male C57BL/6 mice (n=6 per group) following a single intravenous (IV) injection. Tissues were collected at various time points to quantify the concentration of this compound.

Table 1: Quantitative Biodistribution of this compound in C57BL/6 Mice

TissueConcentration at 1h (µg/g)Concentration at 6h (µg/g)Concentration at 24h (µg/g)
Liver25.8 ± 3.115.2 ± 2.55.1 ± 0.9
Spleen18.9 ± 2.710.1 ± 1.83.2 ± 0.6
Kidneys35.4 ± 4.212.5 ± 2.12.8 ± 0.5
Heart12.1 ± 1.98.9 ± 1.44.5 ± 0.8
Lungs9.8 ± 1.55.4 ± 1.11.9 ± 0.4
Brain1.2 ± 0.30.8 ± 0.20.3 ± 0.1
Muscle5.6 ± 1.13.1 ± 0.71.5 ± 0.3
Plasma50.2 ± 5.88.7 ± 1.60.9 ± 0.2

Data are presented as mean ± standard deviation.

Cellular and Mitochondrial Uptake

To confirm mitochondrial targeting, primary hepatocytes were isolated from treated animals and subjected to subcellular fractionation. The concentration of this compound in the mitochondrial and cytosolic fractions was then quantified.

Table 2: Subcellular Localization of this compound in Primary Hepatocytes

Subcellular FractionConcentration of this compound (ng/mg protein)
Mitochondrial128.6 ± 15.3
Cytosolic15.2 ± 3.8
Nuclear4.1 ± 1.2
Membrane8.9 ± 2.1

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 3.1: Animal Dosing and Tissue Collection

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days prior to the experiment.

  • Formulation: Dissolve this compound in a sterile, pyrogen-free saline solution containing 5% DMSO and 10% Solutol HS 15 to a final concentration of 2 mg/mL.

  • Dosing: Administer a single dose of 10 mg/kg this compound via intravenous injection into the tail vein.

  • Tissue Harvest: At designated time points (1, 6, and 24 hours post-injection), euthanize mice by CO2 asphyxiation followed by cervical dislocation.

  • Sample Collection: Perfuse the circulatory system with ice-cold phosphate-buffered saline (PBS) to remove blood from the tissues. Excise, weigh, and snap-freeze the liver, spleen, kidneys, heart, lungs, brain, and skeletal muscle in liquid nitrogen.

  • Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

  • Storage: Store all samples at -80°C until analysis.

Protocol 3.2: Quantification of this compound in Tissues and Plasma

  • Sample Preparation: Homogenize weighed tissue samples in a suitable lysis buffer. Precipitate proteins using acetonitrile. Centrifuge to pellet the precipitate and collect the supernatant.

  • Analytical Method: Use a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method to quantify the concentration of this compound in the tissue homogenate supernatants and plasma samples.

  • Standard Curve: Prepare a standard curve of known this compound concentrations in the corresponding matrix (e.g., liver homogenate from an untreated animal) to ensure accurate quantification.

  • Data Normalization: Normalize tissue concentrations to the weight of the tissue sample (µg/g).

Protocol 3.3: Subcellular Fractionation of Hepatocytes

  • Hepatocyte Isolation: Isolate primary hepatocytes from the liver of a treated mouse using a two-step collagenase perfusion method.

  • Homogenization: Homogenize the isolated hepatocytes in a mitochondrial isolation buffer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

  • Mitochondrial Lysis: Resuspend and lyse the mitochondrial pellet.

  • Quantification: Determine the protein concentration of each fraction using a BCA assay. Quantify this compound in each fraction using LC-MS/MS as described in Protocol 3.2.

  • Data Normalization: Normalize the amount of this compound to the total protein content of each fraction (ng/mg protein).

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for assessing this compound biodistribution and a proposed signaling pathway affected by its mitochondrial localization.

G cluster_0 Animal Dosing and Tissue Collection cluster_1 Sample Processing and Analysis animal C57BL/6 Mice (n=6 per group) dose IV Injection of this compound (10 mg/kg) animal->dose euthanasia Euthanasia at 1h, 6h, 24h dose->euthanasia perfusion PBS Perfusion euthanasia->perfusion collection Tissue and Blood Collection perfusion->collection storage Storage at -80°C collection->storage homogenization Tissue Homogenization Plasma Separation storage->homogenization extraction Protein Precipitation homogenization->extraction analysis LC-MS/MS Quantification extraction->analysis normalization Data Normalization (µg/g or µg/mL) analysis->normalization G cluster_pathway Proposed this compound Signaling Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Accumulation ROS Reduced ROS Production Mitochondria->ROS MPT Inhibition of mPTP Opening Mitochondria->MPT CytochromeC ↓ Cytochrome c Release MPT->CytochromeC Caspase9 ↓ Caspase-9 Activation CytochromeC->Caspase9 Caspase3 ↓ Caspase-3 Activation Caspase9->Caspase3 Apoptosis Cell Survival Caspase3->Apoptosis

Application Notes and Protocols for MitoNeoD Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial superoxide (O₂·⁻) is a critical reactive oxygen species (ROS) implicated in both physiological redox signaling and the pathogenesis of numerous diseases.[1] Its accurate quantification is essential for understanding disease mechanisms and for the development of novel therapeutics. MitoNeoD is a mitochondria-targeted probe designed for the specific detection of superoxide by both fluorescence microscopy and mass spectrometry.[2] This dual-purpose probe allows for versatile experimental designs, from in vitro cell-based assays to in vivo animal models.[3]

This compound's design incorporates several key features for enhanced accuracy and specificity:

  • Triphenylphosphonium (TPP) Cation: This lipophilic cation facilitates the accumulation of the probe within the mitochondrial matrix, driven by the mitochondrial membrane potential.[1]

  • Neopentyl Groups: These bulky groups prevent the intercalation of the probe and its derivatives into DNA, a common artifact with other fluorescent superoxide probes.[3]

  • Carbon-Deuterium Bond: This feature enhances the probe's selectivity for superoxide over other reactive oxygen species and increases its stability against non-specific oxidation.[3][4]

This document provides a detailed experimental workflow for the use of this compound with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative assessment of mitochondrial superoxide.

Principle of the Method

The this compound mass spectrometry workflow is based on the "exomarker" approach.[3] The probe is introduced into the biological system (cells or in vivo), where it accumulates in the mitochondria. In the presence of superoxide, the reduced phenanthridinium moiety of this compound is oxidized to form MitoNeoOH.[3] A smaller fraction may also undergo non-specific, one-electron oxidation to form MitoNeo.[3]

Following exposure, tissues or cells are harvested, and the various forms of the probe (this compound, MitoNeo, and MitoNeoOH) are extracted. The amount of the superoxide-specific product, MitoNeoOH, is then quantified relative to the total amount of the probe taken up by the tissue using LC-MS/MS. To ensure accurate quantification, deuterated internal standards (e.g., d₁₅-MitoNeoOH and d₁₅-MitoNeo) are spiked into the samples during the extraction process.[3] This ratiometric approach corrects for variations in probe uptake, extraction efficiency, and instrument response, providing a robust measure of mitochondrial superoxide production.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying signaling pathway of mitochondrial superoxide production and the overall experimental workflow for the this compound mass spectrometry assay.

G cluster_0 Mitochondrial Matrix cluster_1 This compound Probe Action ETC Electron Transport Chain (ETC) Complexes I & III Superoxide O₂·⁻ (Superoxide) ETC->Superoxide e⁻ leak O2 O₂ O2->Superoxide SOD2 SOD2 Superoxide->SOD2 OxidativeStress Oxidative Stress & Downstream Signaling Superoxide->OxidativeStress MitoNeoD_probe This compound Superoxide->MitoNeoD_probe H2O2 H₂O₂ SOD2->H2O2 MitoNeoOH_product MitoNeoOH MitoNeoD_probe->MitoNeoOH_product Oxidation

Caption: Mitochondrial superoxide production and this compound interaction.

G start Start: In Vivo or In Vitro Model administer_probe Administer this compound start->administer_probe incubation Incubation Period administer_probe->incubation harvest Harvest & Snap-Freeze Cells/Tissues incubation->harvest homogenize Homogenize in Acetonitrile + Internal Standards harvest->homogenize centrifuge Centrifuge to Pellet Debris homogenize->centrifuge extract Collect Supernatant centrifuge->extract dry Dry Extract extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis (MRM) reconstitute->lcms data_analysis Data Analysis: Calculate MitoNeoOH / ΣMitoNeoX Ratio lcms->data_analysis end Result: Quantitative Measure of Mitochondrial Superoxide data_analysis->end

Caption: this compound mass spectrometry experimental workflow.

Experimental Protocols

I. In Vivo Protocol (Mouse Model)
  • Probe Administration: Administer this compound to mice via tail vein injection. A typical dose is 25 nmol per mouse.[3] For studies involving induced superoxide production, a pro-oxidant such as MitoPQ can be co-administered.[3]

  • Incubation: Allow the probe to circulate and accumulate in tissues. Incubation times can range from 5 to 60 minutes, depending on the experimental design.[3]

  • Tissue Harvesting: At the designated time point, euthanize the animal and rapidly excise the tissue of interest (e.g., heart, liver, brain). Immediately snap-freeze the tissue in liquid nitrogen to quench any further reactions.[5] Store samples at -80°C until extraction.

  • Sample Extraction: a. Weigh approximately 50 mg of frozen tissue into a pre-chilled homogenization tube. b. Add a defined volume of ice-cold extraction solvent (e.g., 1 mL of 100% acetonitrile containing 0.1% formic acid).[5] c. Spike the homogenate with known amounts of deuterated internal standards (e.g., d₁₅-MitoNeoOH and d₁₅-MitoNeo). d. Homogenize the tissue on ice until a uniform suspension is achieved. e. Vortex the sample for 30 seconds. f. Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[5] g. Carefully transfer the supernatant to a new tube. h. To maximize yield, re-extract the pellet with an additional volume of extraction solvent, centrifuge again, and combine the supernatants.[5] i. Dry the combined supernatant using a vacuum centrifuge (e.g., SpeedVac). j. Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of an appropriate solvent for LC-MS/MS analysis (e.g., 20% acetonitrile, 0.1% formic acid).[5]

II. In Vitro Protocol (Cultured Cells)
  • Cell Treatment: Culture cells to the desired confluency. Treat with this compound at a suitable concentration (e.g., 5-10 µM) for a defined period.

  • Cell Harvesting: a. After incubation, place the culture dish on ice and wash the cells twice with ice-cold PBS. b. Scrape the cells in a minimal volume of ice-cold PBS and transfer the cell suspension to a microcentrifuge tube. c. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Sample Extraction: a. Resuspend the cell pellet in an appropriate volume of ice-cold extraction solvent (100% acetonitrile with 0.1% formic acid). b. Spike the suspension with deuterated internal standards. c. Lyse the cells by sonication on ice. d. Proceed with the centrifugation, drying, and reconstitution steps as described in the in vivo protocol (steps 4.f - 4.j).

LC-MS/MS Analysis

The analysis should be performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Liquid Chromatography (LC) Parameters

A C18 reverse-phase column is suitable for the separation of this compound and its derivatives.[5]

ParameterValue
Column C18 Reverse-Phase (e.g., Waters HSS T3, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 200-400 µL/min
Injection Volume 5-10 µL
Column Temperature 45°C

Typical LC Gradient:

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

Note: The gradient should be optimized for your specific LC system and column.

Mass Spectrometry (MS) Parameters

The following table provides the precursor and product ion m/z transitions for the MRM analysis of this compound and its related compounds.[3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
MitoNeo772.5183.1
d₁₅-MitoNeo787.5198.1
MitoNeoOH788.5183.1
d₁₅-MitoNeoOH803.5198.1

Data Presentation and Analysis

The primary output of the experiment is the ratio of the superoxide-specific product (MitoNeoOH) to the total amount of probe detected in the tissue (Σ MitoNeoX), where Σ MitoNeoX includes this compound, MitoNeo, and MitoNeoOH. This ratio is calculated from the integrated peak areas of the respective MRM transitions, corrected using the internal standards.

Example Quantitative Data

The following table summarizes data adapted from a study investigating the effect of the mitochondrial superoxide inducer, MitoPQ, in the mouse heart.[3]

Treatment GroupSample Size (n)Mean MitoNeoOH / Σ MitoNeoX RatioStandard Error of the Mean (SEM)
Control (this compound only)60.0120.002
This compound + MitoPQ30.0450.005

These results demonstrate a significant increase in the MitoNeoOH / Σ MitoNeoX ratio in the hearts of mice treated with MitoPQ, indicating an increase in mitochondrial superoxide production.[3]

Conclusion

The this compound mass spectrometry workflow provides a robust and specific method for the quantitative analysis of mitochondrial superoxide in both in vitro and in vivo models. By leveraging a ratiometric approach with internal standards, this technique overcomes many of the limitations associated with traditional fluorescent probes. This methodology is a valuable tool for researchers in basic science and drug development to investigate the role of mitochondrial ROS in health and disease.

References

Troubleshooting & Optimization

MitoNeoD Fluorescence Signal Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mitochondrial superoxide probe, MitoNeoD. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful application of this compound in fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it detect mitochondrial superoxide?

A1: this compound is a fluorescent probe designed to selectively detect superoxide (O₂•⁻) within the mitochondria of live cells. It consists of a triphenylphosphonium (TPP) cation, which directs the probe to accumulate in the mitochondria due to the negative mitochondrial membrane potential. The core of this compound is a reduced phenanthridinium moiety that is sensitive to oxidation. In the presence of superoxide, this compound is oxidized to MitoNeoOH, a product that exhibits a strong fluorescent signal. A key feature of this compound is the incorporation of a carbon-deuterium bond, which enhances its selectivity for superoxide over other reactive oxygen species (ROS) and reduces non-specific oxidation.[1][2][3][4] Additionally, this compound is modified with bulky neopentyl groups to prevent its intercalation into DNA, a common issue with other superoxide probes that can lead to artifacts.[1]

Q2: My this compound fluorescence signal is weak or absent. What are the possible causes and solutions?

A2: A weak or non-existent signal can stem from several factors related to the probe, the experimental procedure, or the biological state of the cells.

  • Low Superoxide Levels: The most straightforward reason for a weak signal is a low concentration of mitochondrial superoxide in your cells.

    • Solution: Include a positive control in your experiment. Treat a sample of your cells with a known inducer of mitochondrial superoxide, such as Antimycin A or MitoPQ, to confirm that the probe and your imaging system are functioning correctly.

  • Compromised Mitochondrial Membrane Potential: The accumulation of this compound in the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[1] If your cells are unhealthy or treated with substances that depolarize the mitochondria, the probe will not accumulate efficiently, leading to a weak signal.

    • Solution: Assess cell viability using a standard assay (e.g., Trypan Blue). If you suspect mitochondrial depolarization, you can co-stain with a mitochondrial membrane potential-sensitive dye like TMRE to evaluate mitochondrial health. Be mindful of potential spectral overlap between the dyes.

  • Incorrect Filter Sets/Imaging Parameters: Using incorrect excitation and emission wavelengths will result in poor signal detection.

    • Solution: Ensure your microscope is equipped with the appropriate filter sets for the oxidized product of this compound (MitoNeoOH). The optimal excitation and emission maxima are approximately 544 nm and 605 nm, respectively.[1]

  • Suboptimal Probe Concentration or Incubation Time: The concentration of this compound and the incubation time may not be optimal for your specific cell type and experimental conditions.

    • Solution: Perform a concentration titration to find the optimal working concentration. Similarly, optimize the incubation time; too short an incubation may not allow for sufficient probe uptake and oxidation, while too long may lead to off-target effects.

Q3: I am observing high background fluorescence. How can I reduce it?

A3: High background fluorescence can obscure the specific mitochondrial signal and interfere with accurate quantification.

  • Probe Aggregation: this compound, like many fluorescent probes, can form aggregates in aqueous solutions, leading to non-specific fluorescence.

    • Solution: Ensure the probe is fully dissolved in the working solution. A brief vortex or sonication of the stock solution before dilution may help. Prepare fresh working solutions for each experiment.

  • Autofluorescence: Cells naturally exhibit some level of autofluorescence, which can interfere with the signal from the probe.[1]

    • Solution: Include an unstained control (cells without this compound) in your experiment to determine the baseline autofluorescence. This can be subtracted from the signal in your stained samples during image analysis.

  • Non-specific Oxidation: Although this compound is designed for high selectivity, some non-specific oxidation can still occur, contributing to background signal.[1]

    • Solution: Minimize exposure of the probe and stained cells to ambient light to prevent photo-oxidation. Use freshly prepared solutions and handle them promptly.

Q4: Can I perform quantitative analysis of mitochondrial superoxide using this compound?

A4: Yes, this compound can be used for the quantitative analysis of mitochondrial superoxide. However, for accurate and reliable quantification, it is recommended to use methods beyond simple fluorescence intensity measurements. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used to separate and quantify the specific superoxide oxidation product (MitoNeoOH) from the non-specific oxidation product (MitoNeo) and the unreacted probe.[1] This approach provides a more robust and specific measurement of mitochondrial superoxide production.[1] When using fluorescence microscopy, it is crucial to include proper controls and to be aware of the limitations. For relative quantification, ensure that all imaging parameters are kept consistent across all samples and experiments.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for using this compound. Note that optimal conditions may vary depending on the cell type and experimental setup.

Table 1: Spectral Properties of this compound Oxidation Products

CompoundExcitation MaximumEmission Maximum
MitoNeoOH (Superoxide Product)~544 nm~605 nm
MitoNeo (Non-specific Oxidation)~566 nm~636 nm

Data sourced from Shchepinova et al., 2017.[1]

Table 2: Recommended Experimental Conditions for Live Cell Imaging

ParameterRecommended RangeNotes
Working Concentration 1 - 10 µMStart with a titration to find the optimal concentration for your cell type. A concentration of 5 µM has been used successfully in C2C12 cells.[1]
Incubation Time 10 - 30 minutesOptimize for your specific cell type and experimental conditions. A 20-minute incubation has been shown to be effective.[1]
Incubation Temperature 37°CMaintain physiological conditions during incubation.

Experimental Protocols

Detailed Protocol for Live Cell Imaging of Mitochondrial Superoxide with this compound

This protocol provides a step-by-step guide for staining live cells with this compound and acquiring fluorescent images.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2] Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.[2]

  • This compound Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final working concentration (e.g., 5 µM) in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS). Prepare this solution fresh and use it within 30 minutes.

2. Cell Preparation:

  • Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and allow them to adhere and reach the desired confluency.

  • Ensure cells are healthy and growing under optimal conditions.

3. Staining Procedure:

  • Remove the culture medium from the cells.

  • Wash the cells once with pre-warmed PBS or HBSS.

  • Add the freshly prepared this compound working solution to the cells.

  • Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator, protected from light.

4. Washing and Imaging:

  • Remove the staining solution.

  • Wash the cells two to three times with pre-warmed culture medium or buffer to remove any unbound probe.

  • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

  • Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets (Excitation: ~544 nm, Emission: ~605 nm).

5. Controls:

  • Positive Control: Treat a sample of cells with a known inducer of mitochondrial superoxide (e.g., 1 µM MitoPQ for 20 minutes[1]) before or during this compound staining to confirm the probe's responsiveness.

  • Negative Control (Unstained): Image a sample of unstained cells to determine the level of autofluorescence.

  • Negative Control (Antioxidant): Pre-incubate cells with a mitochondrial-targeted antioxidant (e.g., Mito-TEMPO) before adding this compound to confirm that the signal is indeed from superoxide.

Visualizations

MitoNeoD_Signaling_Pathway cluster_mitochondrion Mitochondrion This compound This compound Superoxide Superoxide (O₂•⁻) OtherROS Other ROS MitoNeoOH MitoNeoOH (Fluorescent) Superoxide->MitoNeoOH Oxidation MitoNeo MitoNeo (Weakly Fluorescent) OtherROS->MitoNeo Non-specific Oxidation TPP TPP cation (Mitochondrial Targeting) TPP->this compound Accumulation driven by mitochondrial membrane potential

Caption: Mechanism of this compound for detecting mitochondrial superoxide.

Experimental_Workflow A 1. Prepare fresh This compound working solution D 4. Incubate cells with This compound (10-30 min, 37°C) A->D B 2. Plate and culture cells C 3. Wash cells with pre-warmed buffer B->C C->D E 5. Wash cells to remove unbound probe D->E F 6. Image with fluorescence microscope (Ex: ~544 nm, Em: ~605 nm) E->F G 7. Analyze fluorescence intensity F->G

Caption: Experimental workflow for live cell imaging with this compound.

Troubleshooting_Logic cluster_weak Troubleshooting Weak Signal cluster_bg Troubleshooting High Background Start Start: Fluorescence Signal Issue WeakSignal Weak or No Signal Start->WeakSignal HighBg High Background Start->HighBg CheckSuperoxide Low Superoxide? (Use positive control) WeakSignal->CheckSuperoxide CheckPotential Mitochondrial Depolarization? (Assess cell health) WeakSignal->CheckPotential CheckFilters Incorrect Filters? (Verify Ex/Em wavelengths) WeakSignal->CheckFilters CheckConc Suboptimal Concentration/ Incubation Time? (Titrate) WeakSignal->CheckConc CheckAggregation Probe Aggregation? (Prepare fresh solution) HighBg->CheckAggregation CheckAutofluorescence Autofluorescence? (Use unstained control) HighBg->CheckAutofluorescence CheckOxidation Non-specific Oxidation? (Protect from light) HighBg->CheckOxidation

Caption: Troubleshooting decision tree for this compound fluorescence signal.

References

MitoNeoD Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MitoNeoD, a next-generation probe for the detection of mitochondrial superoxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other mitochondrial superoxide probes like MitoSOX Red?

A1: this compound is a highly specific, mitochondria-targeted probe for detecting superoxide (O₂⁻•). It is designed to overcome common pitfalls associated with other probes. Its key features include:

  • Neopentyl Groups: These bulky chemical groups prevent the probe from intercalating with DNA, a common artifact with probes like MitoSOX Red that can lead to false-positive signals.[1][2]

  • Carbon-Deuterium Bond: This enhances the probe's selectivity for superoxide over other reactive oxygen species (ROS), reducing non-specific oxidation.[1][2]

  • Triphenylphosphonium (TPP) Cation: This lipophilic cation facilitates the probe's accumulation within the negatively charged mitochondrial matrix.[1][2]

  • Dual-Purpose Detection: this compound can be used for both fluorescence-based detection (e.g., microscopy, flow cytometry) and highly sensitive quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3]

Q2: What are the primary oxidation products of this compound and what do they indicate?

A2: this compound has two main oxidation products:

  • MitoNeoOH: This is the specific product formed upon reaction with superoxide (O₂⁻•). Its detection is indicative of mitochondrial superoxide production.

  • MitoNeo: This is the product of non-specific, two-electron oxidation.[1][2] The ratio of MitoNeoOH to the total this compound probe (or the sum of this compound and its oxidation products) provides a reliable measure of superoxide levels.

Q3: How should I store and handle this compound?

A3: this compound is sensitive to light and oxidation. For long-term storage (months to years), it should be kept at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable.[4] It is recommended to prepare fresh working solutions from a stock solution for each experiment to minimize degradation.

Troubleshooting Common Pitfalls

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Fluorescence Signal 1. Low Probe Concentration: Insufficient this compound to detect superoxide. 2. Short Incubation Time: Inadequate time for probe uptake and reaction. 3. Low Superoxide Levels: The experimental condition may not be inducing significant superoxide production. 4. Compromised Mitochondrial Membrane Potential: Reduced mitochondrial membrane potential will decrease the uptake of the TPP-containing probe. 5. Incorrect Filter Sets: Excitation and emission wavelengths are not optimal for MitoNeoOH detection.1. Optimize Probe Concentration: Titrate this compound concentration, typically in the range of 1-10 µM. 2. Optimize Incubation Time: Increase incubation time, typically between 10-30 minutes. 3. Use a Positive Control: Treat cells with a known inducer of mitochondrial superoxide, such as Antimycin A (1-10 µM), Rotenone (1-10 µM), or MitoPQ (0.5-1 µM), to validate the experimental setup.[1][2] 4. Assess Mitochondrial Health: Co-stain with a mitochondrial membrane potential-sensitive dye like TMRE or TMRM to ensure mitochondria are energized. 5. Verify Instrument Settings: Use optimal excitation/emission wavelengths for MitoNeoOH (approx. 544 nm / 605 nm).[1][2]
High Background Fluorescence 1. Cellular Autofluorescence: Endogenous fluorophores in cells can interfere with the signal. 2. Probe Auto-oxidation: Improper storage or handling of this compound can lead to its oxidation before use. 3. Excessive Probe Concentration: High concentrations of the probe can lead to non-specific staining. 4. Inadequate Washing: Residual unbound probe in the extracellular medium.1. Include an Unstained Control: Image cells that have not been treated with this compound to determine the baseline autofluorescence. 2. Proper Probe Handling: Prepare fresh working solutions and protect them from light. 3. Optimize Probe Concentration: Use the lowest effective concentration of this compound. 4. Thorough Washing: Ensure adequate washing steps (2-3 times) with pre-warmed buffer after probe incubation.[5]
Non-specific Signal (e.g., nuclear fluorescence) 1. Probe Intercalation with DNA (less likely with this compound): A known issue with probes like MitoSOX. This compound is designed to prevent this.[1][2] 2. Cell Death/Membrane Permeabilization: In dying cells, the probe can leak from mitochondria and enter other compartments.1. Confirm Probe Identity: Ensure you are using this compound and not another probe. 2. Assess Cell Viability: Co-stain with a viability dye (e.g., propidium iodide) to exclude dead cells from the analysis.
Inconsistent Results Between Experiments 1. Variability in Cell Health and Density: Differences in cell culture conditions can affect mitochondrial function. 2. Inconsistent Probe Preparation: Variations in the preparation of the this compound working solution. 3. Differences in Incubation/Washing Times: Even minor variations can affect probe uptake and background.1. Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and growth conditions. 2. Consistent Reagent Preparation: Prepare fresh probe dilutions from a validated stock solution for each experiment. 3. Standardize Protocol: Adhere strictly to the optimized incubation and washing times.

Experimental Protocols

Live-Cell Imaging of Mitochondrial Superoxide

This protocol provides a general framework for using this compound in adherent cells. Optimization of concentrations and incubation times is recommended for each cell type and experimental condition.

Materials:

  • This compound

  • High-quality, anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

  • Positive control (e.g., Antimycin A, MitoPQ)

  • Negative control (e.g., SOD, MitoTEMPO)

  • Glass-bottom dishes or chambered coverglass

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

  • This compound Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.

  • Cell Treatment: If applicable, treat cells with your experimental compounds. Include positive and negative controls in separate wells.

  • Staining: Remove the culture medium and wash the cells once with pre-warmed imaging medium. Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging medium.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets (Excitation/Emission ≈ 544/605 nm).[1][2]

LC-MS/MS Quantification of Mitochondrial Superoxide

This method allows for the precise quantification of MitoNeoOH and MitoNeo.

Sample Preparation (from cultured cells):

  • After treatment and incubation with this compound, wash cells with ice-cold PBS.

  • Scrape cells and pellet them by centrifugation.

  • For in vivo analysis, it is crucial to normalize the MitoNeoOH signal. This can be achieved by treating the sample with chloranil to oxidize all remaining this compound to MitoNeo. This allows for the calculation of the MitoNeoOH / (MitoNeoOH + MitoNeo) ratio.[1][2]

  • Lyse the cells and extract the analytes using an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • It is highly recommended to use deuterated internal standards (d₁₅-MitoNeo and d₁₅-MitoNeoOH) to correct for sample loss during preparation and analysis.[1][2]

  • Centrifuge to pellet debris and transfer the supernatant for analysis.

LC-MS/MS Parameters:

  • Instrumentation: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • MitoNeoOH: Monitor the specific parent-to-fragment ion transition.

    • MitoNeo: Monitor the specific parent-to-fragment ion transition.

    • Internal Standards: Monitor the corresponding transitions for the deuterated standards.[1][2]

Analyte Precursor Ion (m/z) Product Ion (m/z)
MitoNeoRefer to publicationRefer to publication
MitoNeoOHRefer to publicationRefer to publication
d₁₅-MitoNeoRefer to publicationRefer to publication
d₁₅-MitoNeoOHRefer to publicationRefer to publication
(Note: Specific m/z values should be obtained from the primary literature, such as Shchepinova et al., 2017, and optimized on the specific mass spectrometer used.)

Visualizing Experimental Workflows and Signaling Pathways

This compound Experimental Workflow

MitoNeoD_Workflow This compound Experimental Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cluster_lcms_prep LC-MS/MS Sample Prep cell_culture Cell Culture / Animal Model treatment Experimental Treatment cell_culture->treatment add_this compound Add this compound (1-10 µM) treatment->add_this compound incubation Incubate (10-30 min, 37°C) add_this compound->incubation wash Wash (2-3x) incubation->wash fluorescence Fluorescence Detection (Microscopy / Flow Cytometry) wash->fluorescence lcms LC-MS/MS Detection wash->lcms extraction Cell Lysis & Extraction lcms->extraction Analysis normalization Chloranil Treatment (Normalization) extraction->normalization Analysis lcms_analysis Quantify MitoNeoOH / ΣMitoNeo normalization->lcms_analysis Analysis

Caption: A generalized workflow for detecting mitochondrial superoxide using this compound.

Mitochondrial Superoxide and NLRP3 Inflammasome Activation

NLRP3_Activation Role of Mitochondrial Superoxide in NLRP3 Inflammasome Activation cluster_stimulus Stimulus cluster_mitochondria Mitochondria cluster_inflammasome Inflammasome Complex cluster_cytokines Cytokine Maturation stimuli PAMPs / DAMPs (e.g., LPS, ATP) mitochondria Mitochondrial Stress stimuli->mitochondria Induces superoxide Superoxide (O₂⁻•) [Detected by this compound] mitochondria->superoxide nlrp3 NLRP3 Activation superoxide->nlrp3 Activates asc ASC Speck Formation nlrp3->asc caspase1 Caspase-1 Activation asc->caspase1 pro_il1b Pro-IL-1β caspase1->pro_il1b Cleaves il1b Mature IL-1β pro_il1b->il1b Cleavage inflammation inflammation il1b->inflammation

Caption: Mitochondrial superoxide as a key signal for NLRP3 inflammasome activation.

References

Technical Support Center: Optimizing MitoNeoD Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MitoNeoD for accurate and reliable measurement of mitochondrial superoxide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a mitochondria-targeted fluorescent probe designed to detect superoxide (O₂•⁻), a reactive oxygen species (ROS), within the mitochondria of living cells.[1][2][3][4][5] It consists of a superoxide-sensitive hydroethidine moiety coupled to a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the negatively charged mitochondrial matrix.[3][4] A key feature of this compound is the incorporation of a deuterium atom, which enhances its selectivity for superoxide over other reactive species and reduces background fluorescence.[3] Additionally, it is modified to prevent intercalation into DNA, a common issue with other superoxide probes.[2][3] Upon reaction with superoxide, this compound is oxidized to the fluorescent product MitoNeoOH, which can be detected by fluorescence microscopy or liquid chromatography-mass spectrometry (LC-MS/MS).[3]

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound can vary significantly depending on the cell type, experimental conditions, and instrumentation used. However, a general starting point for live-cell imaging is in the low micromolar range. Based on protocols for similar mitochondrial superoxide probes like MitoSOX, a starting concentration range of 0.5 µM to 5 µM is recommended.[6] It is crucial to perform a concentration optimization experiment for each new cell line and experimental setup.

Q3: How long should I incubate my cells with this compound?

A3: A typical incubation time for this compound is between 10 to 30 minutes at 37°C, protected from light.[7] However, the optimal incubation time should be determined empirically. Shorter incubation times may be sufficient for cells with high metabolic activity, while longer times might be necessary for cells with lower mitochondrial superoxide production. Prolonged incubation may lead to cytotoxicity or non-specific staining.

Q4: What are the storage and stability recommendations for this compound?

A4: this compound is sensitive to light and air.[8] It should be stored as a solid at -20°C in a dark, dry place.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[1] Prepare fresh working solutions from a DMSO stock for each experiment and avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal Low Superoxide Levels: The cells may not be producing enough superoxide under basal conditions.Use a positive control, such as treating cells with Antimycin A (an inhibitor of mitochondrial complex III) or MitoPQ, to induce mitochondrial superoxide production and confirm the probe is working.[9]
Suboptimal Probe Concentration: The concentration of this compound may be too low for detection.Perform a concentration titration experiment to determine the optimal concentration for your specific cell type (see Experimental Protocol below).
Incorrect Filter Sets: The excitation and emission wavelengths for MitoNeoOH may not be correctly set on the microscope.Use appropriate filter sets for MitoNeoOH (Excitation ~544 nm, Emission ~605 nm).[3]
Photobleaching: The fluorescent product is being destroyed by excessive exposure to excitation light.Minimize light exposure during incubation and imaging. Use the lowest possible laser power and exposure time.
High Background Fluorescence Autofluorescence: The cells themselves may be autofluorescent at the imaging wavelengths.Image an unstained sample of cells under the same conditions to determine the level of autofluorescence. If significant, consider using a probe with different spectral properties or spectral unmixing techniques.[7]
Non-specific Oxidation: this compound may be oxidized by other cellular components, although it is designed to be more selective for superoxide.Ensure cells are healthy and not overly stressed. Use appropriate negative controls (e.g., cells treated with a superoxide scavenger).
Probe Aggregation: At high concentrations, the probe may form aggregates that appear as bright, non-specific puncta.Prepare fresh working solutions and ensure the probe is fully dissolved. Use concentrations within the recommended range.
Cytotoxicity or Altered Mitochondrial Function High Probe Concentration: The TPP cation in this compound can be toxic to mitochondria at high concentrations, leading to depolarization of the mitochondrial membrane and cell death.[9][10]Use the lowest effective concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cells.
Prolonged Incubation: Long exposure to the probe can be detrimental to cell health.Optimize the incubation time to the shortest duration that provides a robust signal.
Diffuse Cytoplasmic Staining Loss of Mitochondrial Membrane Potential: If the mitochondrial membrane potential is compromised, the probe will not be effectively sequestered in the mitochondria.[8]Ensure cells are healthy. As a control, you can co-stain with a mitochondrial membrane potential-sensitive dye like TMRE or TMRM to confirm mitochondrial integrity.[9]
Cell Damage: Stressed or dying cells may have damaged mitochondria, leading to the release of the probe into the cytoplasm.[8]Use healthy, logarithmically growing cells for your experiments.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol describes a method to determine the optimal working concentration of this compound for a specific cell line and experimental setup using fluorescence microscopy.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium appropriate for your cells

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Positive control agent (e.g., Antimycin A)

  • Negative control (untreated cells)

  • Multi-well imaging plates or chamber slides

  • Fluorescence microscope with appropriate filters

Procedure:

  • Prepare a 10 mM this compound Stock Solution:

    • Dissolve the required amount of this compound powder in anhydrous DMSO to make a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.

  • Cell Seeding:

    • Seed your cells onto a multi-well imaging plate or chamber slide at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).

  • Prepare this compound Working Solutions:

    • On the day of the experiment, prepare a series of this compound working solutions in pre-warmed, serum-free cell culture medium or HBSS. A suggested concentration range to test is: 0.1 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM, and 10 µM.

    • Protect the working solutions from light.

  • Cell Staining:

    • Remove the culture medium from the cells and wash them once with pre-warmed PBS or HBSS.

    • Add the different concentrations of this compound working solution to the respective wells.

    • Include a well with untreated cells (negative control) and a well for the positive control.

    • Incubate the cells for 30 minutes at 37°C, protected from light.

  • Positive Control Treatment (Optional but Recommended):

    • For the positive control well, add a known inducer of mitochondrial superoxide, such as Antimycin A (final concentration of 10 µM), during the last 10-15 minutes of the this compound incubation.

  • Washing:

    • After incubation, gently remove the this compound solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove any excess probe.

    • Add fresh, pre-warmed imaging medium to the cells.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope.

    • Use filter sets appropriate for MitoNeoOH (Excitation ~544 nm, Emission ~605 nm).[3]

    • Acquire images from multiple fields of view for each concentration.

  • Analysis:

    • Visually inspect the images for mitochondrial localization and signal intensity. The optimal concentration should provide a bright mitochondrial signal with low background fluorescence in the cytoplasm and nucleus.

    • Quantify the fluorescence intensity in the mitochondrial regions for each concentration.

    • Assess cell morphology and viability at each concentration. Choose the lowest concentration that gives a robust and specific signal without causing visible signs of cytotoxicity.

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times for this compound

ParameterRecommended RangeNotes
Starting Concentration 0.5 - 5 µMHighly cell-type dependent. Optimization is critical.
Incubation Time 10 - 30 minutesShorter times are generally better to minimize cytotoxicity.
Incubation Temperature 37°CMaintain physiological conditions.

Table 2: Troubleshooting Summary for this compound Optimization

IssuePossible CauseQuick Solution
Weak SignalLow [this compound]Increase concentration incrementally.
High BackgroundHigh [this compound]Decrease concentration.
Cell Death[this compound] too highLower concentration and/or reduce incubation time.
Diffuse StainingLoss of ΔΨmCheck cell health; use a ΔΨm-sensitive dye as a control.

Visualizations

MitoNeoD_Mechanism cluster_cell Cell cluster_mito Mitochondrion MitoNeoD_in This compound MitoNeoOH MitoNeoOH (Fluorescent) MitoNeoD_in->MitoNeoOH Oxidation Superoxide O₂•⁻ Superoxide->MitoNeoOH MitoNeoD_out This compound MitoNeoD_out->MitoNeoD_in Uptake driven by mitochondrial membrane potential Troubleshooting_Workflow Start Start: Suboptimal Signal LowSignal Low Fluorescence Signal? Start->LowSignal CheckFilters Check Microscope Filters Start->CheckFilters CheckHealth Assess Cell Health (e.g., co-stain with TMRE) Start->CheckHealth HighBackground High Background? LowSignal->HighBackground No IncreaseConc Increase [this compound] (e.g., 2x) LowSignal->IncreaseConc Yes PositiveControl Use Positive Control (e.g., Antimycin A) LowSignal->PositiveControl No Signal with Increased Conc. Cytotoxicity Signs of Cytotoxicity? HighBackground->Cytotoxicity No DecreaseConc Decrease [this compound] (e.g., 0.5x) HighBackground->DecreaseConc Yes ReduceIncubation Reduce Incubation Time Cytotoxicity->ReduceIncubation Yes Optimal Optimal Signal Cytotoxicity->Optimal No IncreaseConc->LowSignal DecreaseConc->HighBackground ReduceIncubation->Cytotoxicity

References

MitoNeoD Technical Support Center: Optimizing Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for MitoNeoD, the mitochondria-targeted superoxide probe. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for improving the signal-to-noise ratio (SNR) in your experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it detect mitochondrial superoxide? this compound is a high-performance fluorescent probe designed to selectively detect superoxide (O₂•⁻) within the mitochondria of living cells and in vivo models.[1][2][3][4] Its mechanism relies on three key features:

  • Mitochondrial Targeting: A triphenylphosphonium (TPP) lipophilic cation moiety actively drives the probe's accumulation within the mitochondrial matrix, driven by the mitochondrial membrane potential.[1][2][4]

  • Superoxide-Specific Reaction: The core of the probe is a reduced phenanthridinium. When it reacts specifically with superoxide, it is oxidized to form the fluorescent product MitoNeoOH.[1]

  • Enhanced Selectivity: A carbon-deuterium (C-D) bond at a critical position in the molecule increases its stability against non-specific, background oxidation.[1][2][4] This significantly improves its selectivity for superoxide compared to other oxidants.

Q2: How is this compound an improvement over other probes like MitoSOX Red? this compound was developed to overcome significant limitations of earlier-generation probes.[2][5][6]

  • Prevents DNA Intercalation: this compound has bulky neopentyl groups that prevent it from intercalating with mitochondrial DNA.[1][4] This is a major advantage, as the fluorescence of probes like MitoSOX is highly dependent on DNA binding, which can be a significant source of artifacts.

  • Higher Specificity: The C-D bond enhances its stability and selectivity for superoxide, reducing the signal generated by non-specific oxidation, which can create false positives.[1][2]

  • Dual-Purpose Detection: this compound is versatile and can be used for both fluorescence-based detection in vitro and for more quantitative mass spectrometry-based analysis in vivo.[1][2][5]

Q3: What are the primary oxidation products of this compound? this compound has two main oxidation products that are important to distinguish:

  • MitoNeoOH: This is the specific product formed from the reaction with superoxide (O₂•⁻). Its fluorescence is the primary signal of interest.[1]

  • MitoNeo: This is a non-specific oxidation product. While this compound is designed to minimize its formation, some level of background oxidation can still occur.[1] Proper experimental setup, particularly the choice of excitation and emission wavelengths, can help to preferentially detect the desired MitoNeoOH signal.

Troubleshooting Guide: Improving Signal-to-Noise Ratio (SNR)

This guide addresses the most common issues encountered when using this compound that can lead to a poor signal-to-noise ratio.

Problem 1: My background fluorescence is too high.

A high background can mask the true signal from superoxide production. Follow this workflow to diagnose and resolve the issue.

Start High Background Fluorescence Q1 Are you using phenol red-free media? Start->Q1 Sol1 Switch to phenol red-free imaging media. Phenol red is fluorescent. Q1->Sol1 No Q2 Have you optimized the This compound concentration? Q1->Q2 Yes Sol2 Perform a concentration titration. High concentrations can cause cytoplasmic spillover and non-specific signal. Q2->Sol2 No Q3 Are washing steps sufficient? Q2->Q3 Yes Sol3 Ensure at least two washes with warm buffer after loading to remove extracellular probe. Q3->Sol3 No Q4 Have you measured autofluorescence? Q3->Q4 Yes Sol4 Image unstained control cells using identical settings to establish the baseline autofluorescence level. Q4->Sol4 No

Troubleshooting workflow for high background fluorescence.

Problem 2: My fluorescent signal is weak or absent.

A weak signal can be due to either biological or technical factors.

  • Possible Cause: Low or absent mitochondrial superoxide production in your model system.

    • Solution: Always run a positive control. Treat a parallel sample with a known inducer of mitochondrial superoxide, such as Menadione (0.5 µM), MitoParaquat (MitoPQ, 1 µM), or Antimycin A, to confirm that the probe and your detection system are working correctly.[1] A negative control, such as the superoxide dismutase (SOD) mimetic MnTMPyP, can also be used to confirm the signal is from superoxide.

  • Possible Cause: Incorrect microscope filter sets or wavelength settings.

    • Solution: Ensure you are using the optimal wavelengths for the superoxide-specific product, MitoNeoOH. The signal from non-specific oxidation (MitoNeo) has different spectral properties. Using the correct settings maximizes your specific signal.[1]

  • Possible Cause: The mitochondrial membrane potential is compromised in your cells.

    • Solution: this compound uptake is dependent on a healthy mitochondrial membrane potential.[1] If your experimental treatment depolarizes mitochondria, probe loading will be inefficient. Co-stain with a membrane potential-insensitive mitochondrial marker (e.g., a GFP-tagged mitochondrial protein or MitoTracker Green) to confirm mitochondrial localization and mass.

Problem 3: My signal fades very quickly during imaging.

This issue, known as photobleaching, occurs when high-intensity light permanently destroys the fluorophore.[7]

  • Solution 1: Optimize Acquisition Settings.

    • Reduce Laser Power: Use the lowest laser power that still provides a detectable signal.

    • Minimize Exposure Time: Use the shortest possible exposure time. A more sensitive detector (e.g., an EM-CCD or sCMOS camera) can help reduce required exposure times.

    • Limit Illumination: Avoid exposing the sample to the excitation light except during image acquisition. Use the eyepiece or a low-power transmission channel for focusing.[7]

  • Solution 2: Reduce the Frequency of Imaging.

    • For time-lapse experiments, increase the interval between acquisitions. For Z-stacks, reduce the number of slices to the minimum required.[7]

  • Solution 3: Use Anti-Fade Reagents.

    • Consider supplementing your imaging medium with a commercial anti-fade reagent, such as VectaCell™ Trolox, which can help preserve the fluorescent signal during live-cell imaging.[7]

Problem 4: I am observing signs of cell stress or death (phototoxicity).

Phototoxicity occurs when the imaging light itself damages the cells, which can alter mitochondrial morphology and function, leading to unreliable results.[8][9]

  • Solution: The strategies to reduce phototoxicity are the same as those for reducing photobleaching. Lower the overall light dose delivered to your sample by reducing laser power, exposure time, and imaging frequency. If mitochondria change from a tubular to a fragmented or spherical shape during imaging, it is a strong indicator of phototoxicity.[8][9]

Quantitative Data Summary

For optimal signal detection, use the specific spectral properties of the MitoNeoOH product.

Table 1: Spectral Properties of this compound Oxidation Products

Compound Analyte Excitation Max (nm) Emission Max (nm) Notes
MitoNeoOH Superoxide (O₂•⁻) ~544 ~605 This is the target signal for accurate superoxide detection. [1]

| MitoNeo | Non-specific Oxidation | ~566 | ~636 | Signal from this product should be minimized.[1] |

Data sourced from Shchepinova et al., 2017.[1]

Table 2: Comparison of Mitochondrial Superoxide Probes

Feature This compound MitoNeoH (non-deuterated) MitoSOX Red
DNA Intercalation No[1][4] No Yes
Relative Stability High (C-D bond resists background oxidation)[1] Lower (~3-fold more spontaneous oxidation than this compound)[1] Moderate
Primary Signal Source MitoNeoOH fluorescence MitoNeoOH fluorescence 2-hydroxyethidium fluorescence (DNA-bound)

| In Vivo Use | Yes (Fluorescence or LC-MS/MS)[1][10] | Not Recommended | Limited applicability[2] |

Experimental Protocols

Protocol 1: this compound Staining for Live-Cell Imaging

This protocol provides a general guideline. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to reach 60-80% confluency.

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Staining Solution Preparation:

    • Warm a sufficient volume of serum-free, phenol red-free cell culture medium (e.g., HBSS or DMEM) to 37°C.

    • Dilute the this compound stock solution into the warm medium to a final working concentration. A starting range of 250 nM to 2 µM is recommended. Titrate to find the lowest concentration that gives a good signal-to-noise ratio.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the staining solution containing this compound to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium). This step is critical to remove extracellular probe and reduce background.

  • Imaging: Immediately proceed to live-cell imaging in fresh, pre-warmed imaging buffer.

Protocol 2: Microscope Setup for Optimal SNR
  • Microscope Configuration: Use a confocal or widefield fluorescence microscope equipped with a sensitive camera and appropriate filter sets.

  • Set Excitation/Emission Wavelengths:

    • Set the excitation source to ~544 nm .

    • Set the emission detection range to ~590-620 nm to specifically capture the MitoNeoOH signal.

  • Control Preparation: Prepare three parallel samples:

    • Unstained Control: To measure cellular autofluorescence.

    • Experimental Sample: Stained with this compound and receiving your treatment.

    • Positive Control: Stained with this compound and treated with a superoxide inducer (e.g., 0.5 µM menadione for 30 minutes) to ensure maximal signal.

  • Image Acquisition:

    • Focus: Use transmitted light (DIC or phase contrast) to find and focus on the cells, minimizing light exposure.

    • Set Exposure on Positive Control: Begin by imaging the positive control sample. Adjust laser power and/or exposure time to get a bright, but not saturated, signal. This sets the upper limit for your detection.

    • Image Experimental and Unstained Samples: Use the exact same acquisition settings to image your experimental and unstained samples. Consistency is key for comparison.

  • Image Analysis:

    • Subtract the average background fluorescence intensity measured from the unstained control from your experimental images.

    • Quantify the mean fluorescence intensity within the mitochondria of your experimental cells.

Diagrams and Workflows

cluster_cell Cell cluster_mito Mitochondrion MitoNeoD_in This compound Reaction Reaction MitoNeoD_in->Reaction MitoNeoOH MitoNeoOH (Fluorescent Signal) Reaction->MitoNeoOH   MitoNeo MitoNeo (Background) Reaction->MitoNeo O2 O₂•⁻ (Superoxide) O2->Reaction Specific Other Other Oxidants Other->Reaction Non-Specific MitoNeoD_out This compound MitoNeoD_out->MitoNeoD_in Uptake via TPP Cation

Reaction pathway of this compound within a mitochondrion.

References

potential artifacts with MitoNeoD and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MitoNeoD, a mitochondria-targeted superoxide probe. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to ensure successful and artifact-free experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other mitochondrial superoxide probes like MitoSOX Red?

This compound is a next-generation, mitochondria-targeted fluorescent probe for the detection of superoxide (O₂•⁻). It is designed to overcome significant limitations of earlier probes such as MitoSOX Red.[1][2][3][4] Key differences are summarized in the table below:

FeatureThis compoundMitoSOX Red
DNA Intercalation Bulky neopentyl groups prevent intercalation with mitochondrial DNA, avoiding nuclear fluorescence artifacts.[1][2][3][5]Can intercalate with DNA, leading to potential artifacts and misinterpretation of fluorescence signals.[1]
Selectivity for O₂•⁻ Incorporates a carbon-deuterium bond that enhances its selectivity for superoxide over non-specific oxidation.[2][3][5]Prone to non-specific oxidation by other reactive oxygen species (ROS), which can lead to an overestimation of superoxide levels.[1]
Primary Oxidation Product MitoNeoOH (superoxide-specific)2-hydroxy-Mito-E⁺ (superoxide-specific) and Mito-E⁺ (non-specific)
Detection Methods Fluorescence Microscopy and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]Primarily Fluorescence Microscopy; LC-MS/MS is required to differentiate specific from non-specific products.

Q2: Can this compound be used for in vivo studies?

Yes, this compound has been successfully used to assess mitochondrial superoxide production in vivo in animal models.[1] Its triphenylphosphonium (TPP) cation moiety facilitates rapid accumulation within the mitochondria of various tissues following systemic administration.[1][2][3]

Q3: What are the main reaction products of this compound?

This compound can be oxidized to two primary products:

  • MitoNeoOH: The superoxide-specific, hydroxylated product. Its detection is a reliable indicator of mitochondrial superoxide levels.[1]

  • MitoNeo: The non-specific oxidation product. While this compound is designed to minimize its formation, it can still be produced.[1]

Q4: Is it possible to distinguish between the superoxide-specific (MitoNeoOH) and non-specific (MitoNeo) oxidation products?

Yes, there are two main approaches:

  • Fluorescence Microscopy: While the fluorescence spectra of MitoNeoOH and MitoNeo can overlap, using optimized excitation and emission wavelengths (e.g., Ex: 544 nm / Em: 605 nm for MitoNeoOH) can provide partial selectivity for the superoxide-specific product.[1] However, this method is not fully quantitative for distinguishing the two.

  • LC-MS/MS: This is the gold standard for accurately and quantitatively distinguishing between MitoNeoOH and MitoNeo.[1] This technique allows for the precise measurement of each product, providing a definitive assessment of superoxide production versus non-specific oxidation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High background fluorescence - Autofluorescence from cells or media.- Non-specific oxidation of this compound to fluorescent MitoNeo.- Contaminated reagents or buffers.- Image unstained cells to determine the level of autofluorescence and subtract it from the this compound signal.- Use phenol red-free media during imaging.- Minimize exposure to ambient light and use fresh, high-quality reagents.- For definitive results, use LC-MS/MS to specifically quantify MitoNeoOH.[1]
Weak or no fluorescence signal - Insufficient probe concentration or incubation time.- Low levels of mitochondrial superoxide in the experimental model.- Loss of mitochondrial membrane potential, preventing probe accumulation.- Incorrect filter sets or imaging parameters.- Optimize this compound concentration (typically 1-5 µM) and incubation time (e.g., 30-60 minutes).- Include a positive control (e.g., treatment with a mitochondrial complex inhibitor like Antimycin A or a redox cycler like menadione) to induce superoxide production.[1]- Verify mitochondrial integrity and membrane potential using a potentiometric dye (e.g., TMRM).- Ensure the use of appropriate excitation and emission wavelengths for MitoNeoOH (e.g., Ex: 544 nm / Em: 605 nm).[1]
Signal observed outside of mitochondria - This is highly unlikely with this compound due to the TPP targeting group and lack of DNA intercalation.- If observed, verify mitochondrial localization with a co-stain like MitoTracker Green.- Ensure that the observed signal is not due to autofluorescence from other organelles.
Inconsistent results between experiments - Variability in cell health, density, or passage number.- Inconsistent probe loading conditions (concentration, time, temperature).- Phototoxicity or photobleaching from excessive light exposure during imaging.- Standardize cell culture conditions and experimental setup.- Prepare fresh working solutions of this compound for each experiment.- Minimize light exposure and use the lowest possible laser power necessary for imaging.
Ambiguous fluorescence results - Overlapping fluorescence from MitoNeoOH and the non-specific product MitoNeo.- The most robust solution is to switch to an LC-MS/MS-based detection method to specifically quantify MitoNeoOH and MitoNeo.[1]

Experimental Protocols

A. In Vitro Staining and Fluorescence Microscopy
  • Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

  • This compound Loading:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Experimental Treatment: If applicable, treat cells with your compound of interest during or after this compound loading. Include appropriate positive and negative controls.

  • Imaging:

    • Wash the cells twice with warm PBS or phenol red-free medium.

    • Image the cells using a fluorescence microscope (confocal is recommended for better resolution).

    • Use excitation and emission wavelengths optimized for MitoNeoOH (e.g., Ex: 544 nm / Em: 605 nm).[1]

    • Acquire images using consistent settings across all experimental conditions.

B. LC-MS/MS Analysis of this compound Oxidation Products
  • Cell/Tissue Preparation: Culture and treat cells as described above. For tissues, homogenize in a suitable buffer on ice.

  • Extraction:

    • After treatment, place the culture dish on ice, wash cells with cold PBS, and add a known volume of extraction solvent (e.g., methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.

    • Separate this compound, MitoNeoOH, and MitoNeo using an appropriate gradient.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify each compound based on their unique parent and fragment ion masses.

Visualizing Key Processes

MitoNeoD_Workflow This compound Experimental Workflow cluster_cell_culture Cell/Tissue Preparation cluster_probe_loading Probe Loading cluster_detection Detection & Analysis A 1. Plate and Culture Cells B 2. Experimental Treatment (e.g., Drug Incubation) A->B C 3. Incubate with this compound (1-5 µM) B->C D Fluorescence Microscopy (Ex: 544 nm / Em: 605 nm) C->D Choose Detection Method E LC-MS/MS Analysis (Quantify MitoNeoOH & MitoNeo) C->E Choose Detection Method

Caption: A generalized workflow for using this compound in experiments.

MitoNeoD_Signaling_Pathway This compound Mechanism of Action This compound This compound (non-fluorescent) Mito Mitochondrion This compound->Mito Accumulates via Mitochondrial Membrane Potential MitoNeoOH MitoNeoOH (Fluorescent, Specific Product) This compound->MitoNeoOH Specific Oxidation MitoNeo MitoNeo (Fluorescent, Non-specific Product) This compound->MitoNeo Non-specific Oxidation O2_superoxide O₂•⁻ (Superoxide) Mito->O2_superoxide Production Other_ROS Other ROS / Oxidants Mito->Other_ROS Production O2_superoxide->MitoNeoOH Specific Oxidation Other_ROS->MitoNeo Non-specific Oxidation

Caption: Reaction pathways of this compound within the mitochondrion.

References

Technical Support Center: Addressing MitoNeoD Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of MitoNeoD.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a mitochondria-targeted probe designed for the detection of mitochondrial superoxide (O2•−) in both in vivo and in vitro settings.[1][2][3][4][5] It is engineered to accumulate within the mitochondria due to its triphenylphosphonium (TPP) cation moiety.[1][3] The core of its mechanism is the reaction of its reduced phenanthridinium moiety with superoxide to produce a fluorescent product, MitoNeoOH.[1]

Q2: How is this compound designed to be specific for mitochondrial superoxide?

A2: this compound's specificity for superoxide is enhanced by two key design features. Firstly, it incorporates a carbon-deuterium bond, which increases its selectivity for superoxide over non-specific oxidation by other reactive oxygen species (ROS).[1][3][4] Secondly, it has bulky neopentyl groups to prevent its intercalation into DNA, a common issue with other probes that can lead to misleading fluorescence signals.[1]

Q3: What are the potential off-target effects of this compound?

A3: While designed for selectivity, potential off-target effects of this compound could involve its non-specific oxidation by other ROS, leading to the formation of MitoNeo instead of the superoxide-specific MitoNeoOH.[1] This could result in an overestimation of superoxide levels. Additionally, at high concentrations, like many TPP-containing molecules, it could potentially have an impact on mitochondrial function.[1]

Q4: I am observing a fluorescent signal with this compound, but I'm not sure if it's specific to superoxide. How can I confirm this?

A4: To confirm the specificity of the this compound signal for superoxide, you can employ several control experiments. One approach is to use a superoxide dismutase (SOD) mimetic, which should reduce the superoxide-specific signal. Another is to induce mitochondrial superoxide production with a known agent, such as the complex I inhibitor rotenone or a redox cycler like menadione, and observe the expected increase in fluorescence.[1]

Q5: Could the observed cellular phenotype after this compound treatment be due to off-target effects?

A5: While this compound is a probe and not a therapeutic agent, unexpected cellular phenotypes could potentially arise from off-target effects, especially at higher concentrations or with prolonged exposure. These could be related to mitochondrial dysfunction or oxidative stress.[6][7] It is crucial to perform dose-response experiments and include appropriate vehicle controls to distinguish between the intended probing activity and any unintended cellular effects.

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments with this compound.

Issue Possible Cause Recommended Solution
High background fluorescence 1. Autofluorescence of cells or medium. 2. Non-specific oxidation of this compound. 3. Impure this compound stock.1. Image unstained cells to determine the level of autofluorescence and subtract it from your measurements. Use a phenol red-free medium if possible. 2. Perform experiments in the presence of an antioxidant, like N-acetylcysteine (NAC), to see if the background signal is reduced. 3. Verify the purity of your this compound stock using techniques like HPLC. Ensure proper storage to prevent degradation.[8]
No or weak fluorescent signal 1. Insufficient uptake of this compound into mitochondria. 2. Low levels of mitochondrial superoxide in the experimental model. 3. Incorrect filter sets for fluorescence detection.1. Ensure cells have a healthy mitochondrial membrane potential, as this compound uptake is dependent on it.[1] You can check this with a membrane potential-sensitive dye like TMRM. 2. Use a positive control by treating cells with a known inducer of mitochondrial superoxide (e.g., rotenone, antimycin A, or menadione) to confirm the probe is working.[1] 3. Check the excitation and emission spectra of the oxidized this compound product and ensure your microscope or plate reader is set to the appropriate wavelengths.
Inconsistent results between experiments 1. Variability in cell health and mitochondrial function. 2. Inconsistent loading concentration or incubation time of this compound. 3. Batch-to-batch variability of the this compound compound.1. Standardize cell culture conditions and passage number. Monitor cell viability throughout the experiment. 2. Carefully control the final concentration of this compound and the incubation time for all experiments. 3. If possible, use the same batch of this compound for a series of related experiments. If you switch batches, perform a validation experiment to ensure consistency.[8]
Observed cellular toxicity 1. This compound concentration is too high. 2. Prolonged incubation time. 3. Synergistic effects with other treatments.1. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell type. This compound has been shown to have negligible impact on mitochondrial function at concentrations below 25 µM in isolated mitochondria.[1] 2. Optimize the incubation time to the minimum required to obtain a stable signal. 3. When combining this compound with other drugs, perform toxicity assays to check for unexpected synergistic effects.

Experimental Protocols

Protocol 1: Validation of Superoxide-Specific Signal using a Superoxide Dismutase (SOD) Mimetic

  • Cell Preparation: Plate cells at an appropriate density and allow them to adhere overnight.

  • Treatment with SOD Mimetic: Pre-treat one group of cells with a cell-permeable SOD mimetic (e.g., MnTMPyP) for 1-2 hours. Include a vehicle-treated control group.

  • This compound Loading: Load all cells with the optimized concentration of this compound for 30-60 minutes.

  • Imaging/Measurement: Acquire fluorescence images or readings.

  • Data Analysis: Compare the fluorescence intensity between the SOD mimetic-treated group and the control group. A significant reduction in signal in the presence of the SOD mimetic indicates that the signal is at least in part due to superoxide.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement (Hypothetical Off-Target Protein)

Note: This protocol is adapted for a hypothetical scenario where an off-target protein interaction is suspected and needs to be validated.

  • Cell Treatment: Incubate intact cells with this compound at the desired concentration. Include a vehicle control.

  • Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the suspected off-target protein remaining in the soluble fraction for each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Binding of this compound to a protein may alter its thermal stability. A shift in the melting curve of the protein in the presence of this compound compared to the control suggests a direct interaction.[9]

Visualizations

MitoNeoD_Mechanism cluster_cell Cell cluster_mito Mitochondrion MitoNeoD_in This compound O2 O2•− (Superoxide) Other_ROS Other ROS MitoNeoOH MitoNeoOH (Fluorescent) O2->MitoNeoOH Specific Reaction MitoNeo MitoNeo (Non-specific oxidation) Other_ROS->MitoNeo Off-target Reaction MitoNeoD_out This compound MitoNeoD_out->MitoNeoD_in Uptake (ΔΨm dependent)

Caption: Mechanism of this compound action and potential off-target reaction.

Troubleshooting_Workflow Start Unexpected Phenotype or Signal Observed Check_Purity Verify this compound Purity and Integrity Start->Check_Purity Dose_Response Perform Dose-Response and Time-Course Check_Purity->Dose_Response Positive_Control Use Positive Control (e.g., Menadione) Dose_Response->Positive_Control Negative_Control Use Negative Control (e.g., SOD Mimetic) Positive_Control->Negative_Control Alternative_Method Use an Alternative Superoxide Probe Negative_Control->Alternative_Method Compare_Results Compare Phenotypes/Signals Alternative_Method->Compare_Results On_Target Likely On-Target Effect Compare_Results->On_Target Consistent Off_Target Potential Off-Target Effect Compare_Results->Off_Target Inconsistent

Caption: Workflow for investigating suspected off-target effects of this compound.

Signaling_Pathway This compound High Concentration This compound Mito_Dysfunction Mitochondrial Dysfunction This compound->Mito_Dysfunction ROS_Imbalance ROS Imbalance Mito_Dysfunction->ROS_Imbalance DNA_Damage DNA Damage ROS_Imbalance->DNA_Damage Cellular_Stress Cellular Stress Response ROS_Imbalance->Cellular_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Cellular_Stress->Apoptosis

Caption: Potential downstream signaling due to off-target mitochondrial effects.

References

MitoNeoD stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of MitoNeoD, a mitochondria-targeted superoxide probe. Below you will find frequently asked questions, troubleshooting guidance, and detailed protocols to ensure the optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

A1: Lyophilized this compound is stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the powder at -20°C for several months to years. For short-term storage, 0-4°C is suitable for days to weeks. It is crucial to store the product in a dry, dark environment to prevent degradation.[1][2] The shelf life of properly stored this compound is greater than three years.[1]

Q2: What are the recommended shipping conditions for this compound?

A2: this compound is shipped as a non-hazardous chemical under ambient temperature. The compound is stable enough to withstand ordinary shipping durations of a few weeks, including time spent in customs, without compromising its quality.[1][3]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO, and this is the most commonly recommended solvent for preparing stock solutions.[1][2][3] Some studies have also used absolute ethanol.[4] For short-term storage, stock solutions can be kept at 0-4°C for days to weeks. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C for several months or at -80°C for up to a year.[1][5]

Q4: How stable is this compound during experiments?

A4: this compound has been designed for enhanced stability compared to similar probes like MitoNeoH. The incorporation of a carbon-deuterium bond increases its stability against background oxidation and improves its selectivity for superoxide.[4][6] In experimental conditions, such as incubation in KCl buffer at 37°C, this compound has demonstrated good stability.[4]

Storage Condition Summary

For quick reference, the following table summarizes the recommended storage conditions for this compound in both solid and solvent forms.

FormConditionShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)
Solid (Powder) Dry, dark0 - 4°C-20°C[1][2]
In Solvent (e.g., DMSO) Aliquoted, dark0 - 4°C[1]-20°C or -80°C[1][5]

Troubleshooting Guide

Encountering issues during your experiment? This guide addresses common problems and provides potential solutions.

Issue 1: High Background Fluorescence

  • Potential Cause A: Autoxidation of the probe.

    • Solution: Prepare fresh working solutions of this compound from a frozen stock just before use. Avoid prolonged exposure of the probe to light and air.

  • Potential Cause B: Non-specific binding.

    • Solution: Ensure that the final concentration of this compound is within the recommended range for your specific application. Titrate the probe concentration to find the optimal balance between signal and background.

Issue 2: No or Weak Signal

  • Potential Cause A: Inactive probe due to improper storage.

    • Solution: Verify that the lyophilized powder and stock solutions have been stored according to the recommended conditions. If in doubt, use a fresh vial of this compound.

  • Potential Cause B: Insufficient superoxide production in the experimental model.

    • Solution: Use a positive control to confirm that your system can generate a detectable superoxide signal. For example, treating cells with an inducer of mitochondrial reactive oxygen species like menadione can validate the probe's responsiveness.[4]

  • Potential Cause C: Low probe concentration.

    • Solution: Increase the concentration of the this compound working solution. Refer to relevant literature for typical concentrations used in similar experimental setups.

Issue 3: Inconsistent Results

  • Potential Cause A: Variability in probe handling and preparation.

    • Solution: Standardize the protocol for preparing and handling this compound solutions. Ensure consistent incubation times and conditions across all experiments.

  • Potential Cause B: Degradation of stock solutions.

    • Solution: Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. If a stock solution has been stored for an extended period, consider preparing a fresh one.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening.

  • Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to ensure the powder is fully dissolved.

  • For long-term storage, dispense the stock solution into smaller, single-use aliquots in amber-colored tubes to protect from light.

  • Store the aliquots at -20°C or -80°C.

Visual Guides

The following diagrams illustrate key workflows and decision-making processes for using this compound effectively.

MitoNeoD_Handling_Workflow cluster_storage Receiving and Storage cluster_prep Stock Solution Preparation cluster_exp Experimental Use receive Receive this compound (Ambient Temp) store_powder Store Powder: Short-term: 0-4°C Long-term: -20°C (Dry & Dark) receive->store_powder prepare_stock Prepare Stock in DMSO store_powder->prepare_stock Ready for Use aliquot Aliquot into Single-Use Tubes prepare_stock->aliquot store_stock Store Stock: Short-term: 0-4°C Long-term: -20°C / -80°C (Dark) aliquot->store_stock thaw Thaw Aliquot store_stock->thaw Ready for Experiment prepare_working Prepare Working Solution thaw->prepare_working incubate Incubate with Sample prepare_working->incubate analyze Analyze Signal incubate->analyze

Caption: Workflow for handling and storing this compound.

Troubleshooting_Tree start Experimental Issue Observed issue What is the issue? start->issue high_bg High Background issue->high_bg High Background no_signal No/Weak Signal issue->no_signal No/Weak Signal inconsistent Inconsistent Results issue->inconsistent Inconsistent Results bg_cause Check for: - Autoxidation - Non-specific binding high_bg->bg_cause signal_cause Check for: - Improper storage - Insufficient O2•− - Low probe concentration no_signal->signal_cause inconsistent_cause Check for: - Handling variability - Stock degradation inconsistent->inconsistent_cause bg_solution Solutions: - Prepare fresh solutions - Titrate probe concentration bg_cause->bg_solution signal_solution Solutions: - Use fresh probe - Use positive control - Increase concentration signal_cause->signal_solution inconsistent_solution Solutions: - Standardize protocol - Use fresh aliquots inconsistent_cause->inconsistent_solution

Caption: Troubleshooting decision tree for this compound experiments.

References

MitoNeoD In Vivo Imaging Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MitoNeoD in vivo imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for successful in vivo experiments measuring mitochondrial superoxide.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound in vivo imaging experiments in a question-and-answer format.

Question: I am observing a weak or no fluorescent signal after administering this compound. What are the possible causes and solutions?

Answer:

A weak or absent signal is a common issue that can stem from several factors throughout the experimental workflow. Here's a systematic approach to troubleshooting:

  • Probe Integrity and Handling:

    • Verification: Ensure the this compound powder has been stored correctly (long-term at -20°C, short-term at 0-4°C, protected from light).

    • Solution: Prepare fresh stock solutions in high-quality, anhydrous DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow an aliquot to equilibrate to room temperature.

  • Probe Administration:

    • Verification: Confirm the correct dosage and administration route. Intravenous (tail vein) injection is a common method for systemic delivery.[1]

    • Solution: Optimize the injection volume and rate to ensure proper delivery into the bloodstream. For localized imaging, direct tissue injection may be considered, but requires careful validation.

  • Imaging Parameters:

    • Verification: Check the excitation and emission wavelengths on your imaging system. The oxidized product of this compound, MitoNeoOH, is fluorescent.

    • Solution: Optimize laser power, exposure time, and detector gain. Start with the manufacturer's recommended settings and adjust as needed for your specific tissue and imaging system. Be mindful of potential phototoxicity with excessive laser power.

  • Animal Physiology:

    • Verification: Anesthesia, body temperature, and overall animal health can impact probe distribution and mitochondrial activity.

    • Solution: Maintain stable physiological conditions throughout the imaging session. Use a heating pad to prevent hypothermia and monitor vital signs.

Question: My images have high background fluorescence, making it difficult to distinguish the specific this compound signal. How can I reduce the background?

Answer:

High background can obscure the true signal and complicate quantification. Consider the following to improve your signal-to-noise ratio:

  • Autofluorescence:

    • Verification: Image the tissue before this compound administration to establish the baseline autofluorescence spectrum. Tissues like the liver and kidney can have significant autofluorescence.

    • Solution: Utilize spectral imaging and linear unmixing if your imaging system supports it. This can help separate the specific this compound signal from the tissue's natural fluorescence.

  • Probe Concentration:

    • Verification: An excessively high concentration of this compound can lead to non-specific binding and increased background.

    • Solution: Perform a dose-response study to determine the optimal probe concentration that provides a robust signal with minimal background for your specific application and animal model.

  • Image Processing:

    • Verification: Raw images may contain background noise that can be reduced with appropriate processing.

    • Solution: Apply background subtraction algorithms. Be consistent with the image processing parameters across all your experimental groups to ensure comparability.

Question: I am concerned about phototoxicity and photobleaching affecting my results. How can I minimize these effects?

Answer:

Phototoxicity and photobleaching are critical considerations in live-cell and in vivo imaging. This compound is designed for improved stability, but prolonged or high-intensity light exposure can still be detrimental.

  • Imaging Settings:

    • Verification: High laser power and long exposure times increase the risk of phototoxicity and photobleaching.

    • Solution: Use the lowest laser power and shortest exposure time that provide an adequate signal-to-noise ratio. Consider using more sensitive detectors to reduce the required excitation light.

  • Experimental Design:

    • Verification: Continuous imaging over long periods can induce phototoxic effects.

    • Solution: For longitudinal studies, use time-lapse imaging with the longest possible intervals between acquisitions. This allows the tissue to recover and minimizes cumulative light exposure.

  • Control Experiments:

    • Verification: It's essential to determine if the observed changes are due to the experimental conditions or phototoxicity.

    • Solution: Include a control group where the tissue is imaged under the same conditions but without the experimental treatment. Monitor for morphological changes or signs of tissue damage in the imaged area.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a good choice for in vivo imaging of mitochondrial superoxide?

This compound was specifically designed to overcome limitations of earlier probes.[2][3] Its key advantages include:

  • Mitochondrial Targeting: The triphenylphosphonium (TPP) cation directs the probe to accumulate in mitochondria, driven by the mitochondrial membrane potential.[2]

  • Reduced DNA Intercalation: Bulky neopentyl groups prevent the probe and its oxidized product from intercalating with DNA, reducing a significant source of artifacts and toxicity seen with other probes like MitoSOX Red.

  • Enhanced Superoxide Selectivity: The incorporation of a carbon-deuterium bond increases the probe's selectivity for superoxide over other reactive oxygen species.[2]

  • Dual Detection Method: this compound can be used for both fluorescence imaging and for more quantitative analysis by mass spectrometry (LC-MS/MS).[3]

Q2: Can I use this compound for quantitative analysis?

Yes, one of the major strengths of this compound is its suitability for quantitative analysis using LC-MS/MS.[3] By measuring the ratio of the oxidized product (MitoNeoOH) to the unoxidized probe (this compound) in tissue extracts, you can obtain a quantitative measure of mitochondrial superoxide production. This approach is often more robust than relying solely on fluorescence intensity, which can be affected by various experimental factors.

Q3: What is the typical in vivo half-life of this compound?

Studies in mice have shown that after intravenous injection, this compound is rapidly taken up by tissues like the heart and has a half-life of approximately one hour, which is consistent with other TPP-containing compounds.[1]

Q4: How should I prepare this compound for in vivo administration?

This compound is typically dissolved in DMSO to create a stock solution. For in vivo use, this stock solution is often further diluted in a vehicle suitable for injection, such as a mixture of PEG300, Tween 80, and saline or PBS. The final formulation should be a clear solution.

Q5: What are the excitation and emission wavelengths for the fluorescent product of this compound?

The oxidized, fluorescent product of this compound (MitoNeoOH) can be excited at approximately 510 nm and its emission can be detected at around 580 nm.

Quantitative Data Summary

The following table summarizes quantitative data from a study using this compound in a mouse model. This data demonstrates the probe's ability to detect an increase in mitochondrial superoxide production.

Experimental GroupNormalized MitoNeoOH/ΣMitoNeo× Ratio (Arbitrary Units)Fold Change vs. ControlReference
Wild-type mice (Control)1.01.0[4]
MitoPQ-treated mice~1.5~1.5[4]

MitoPQ is a compound that selectively induces mitochondrial superoxide production in the heart.

Experimental Protocols

Protocol 1: In Vivo Fluorescence Imaging of Mitochondrial Superoxide in Mice

1. Reagent Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. For a 10 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, prepare the injection solution as follows: i. Take an appropriate volume of the this compound stock solution. ii. Dilute in a vehicle such as a mixture of PEG300, Tween 80, and sterile saline to achieve the final desired concentration. Ensure the final solution is clear and free of precipitates.

2. Animal Preparation: a. Anesthetize the mouse using a standard, approved protocol (e.g., isoflurane inhalation). b. Maintain the animal's body temperature at 37°C using a heating pad. c. If imaging a specific organ, surgically expose the area of interest while maintaining tissue viability.

3. This compound Administration: a. Administer the prepared this compound solution via intravenous (tail vein) injection.

4. In Vivo Imaging: a. Position the animal on the microscope stage. b. Allow a few minutes for the probe to distribute and accumulate in the mitochondria. c. Acquire fluorescent images using appropriate excitation (e.g., ~510 nm) and emission (e.g., ~580 nm) filters. d. Optimize imaging parameters (laser power, exposure time, gain) to achieve a good signal-to-noise ratio while minimizing phototoxicity. e. For longitudinal studies, acquire images at defined time points.

5. Data Analysis: a. Correct for background fluorescence. b. Quantify the fluorescence intensity in the regions of interest. c. Normalize the signal to a control group or a baseline measurement.

Protocol 2: Ex Vivo Quantification of Mitochondrial Superoxide by LC-MS/MS

1. Tissue Collection: a. At the desired time point after this compound administration, euthanize the animal using an approved method. b. Quickly excise the tissue of interest. c. Immediately snap-freeze the tissue in liquid nitrogen to halt metabolic activity. d. Store the frozen tissue at -80°C until analysis.

2. Sample Preparation: a. Weigh the frozen tissue (~30-50 mg). b. Homogenize the tissue in an ice-cold extraction buffer (e.g., a solution containing 0.4 M perchloric acid and 0.5 mM EGTA).[5] c. Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C. d. Collect the supernatant and neutralize it with a suitable buffer (e.g., 0.5 M potassium carbonate).[5] e. Centrifuge again to remove the precipitate.

3. LC-MS/MS Analysis: a. Analyze the prepared supernatant using a liquid chromatography-tandem mass spectrometry system. b. Develop a sensitive LC-MS/MS assay to detect and quantify both this compound and its oxidized product, MitoNeoOH. c. Use deuterated internal standards for both compounds to ensure accurate quantification. d. Calculate the ratio of MitoNeoOH to total this compound (MitoNeoOH + this compound) to determine the extent of mitochondrial superoxide production.

Visualizations

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis reagent_prep Reagent Preparation (this compound Solution) admin This compound Administration (e.g., IV Injection) reagent_prep->admin animal_prep Animal Preparation (Anesthesia, Temperature Control) animal_prep->admin imaging In Vivo Fluorescence Imaging admin->imaging tissue_collection Tissue Collection (for LC-MS/MS) admin->tissue_collection image_analysis Image Analysis (Fluorescence Quantification) imaging->image_analysis sample_prep_ms Sample Preparation for MS (Tissue Homogenization, Extraction) tissue_collection->sample_prep_ms lcms LC-MS/MS Analysis (Ratio of MitoNeoOH/MitoNeoD) sample_prep_ms->lcms

Caption: Experimental workflow for this compound in vivo analysis.

G cluster_etc Mitochondrial Electron Transport Chain (ETC) cluster_probe This compound Action C1 Complex I Superoxide Superoxide (O2•-) C1->Superoxide e- leak C3 Complex III C3->Superoxide e- leak O2 Molecular Oxygen (O2) O2->Superoxide Incomplete Reduction This compound This compound (Non-fluorescent) MitoNeoOH MitoNeoOH (Fluorescent) This compound->MitoNeoOH Superoxide->this compound Oxidation

Caption: Mechanism of mitochondrial superoxide detection by this compound.

References

Technical Support Center: Interpreting Unexpected Results from MitoNeoD Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the MitoNeoD assay to measure mitochondrial superoxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it detect mitochondrial superoxide?

This compound is a mitochondria-targeted probe designed for the detection of superoxide (O₂•⁻). It consists of a phenanthridinium core modified with neopentyl groups to prevent DNA intercalation, a triphenylphosphonium (TPP) cation that directs it to the mitochondria, and a carbon-deuterium bond that enhances its selectivity for superoxide.[1][2][3] In the presence of superoxide, this compound is oxidized to form the fluorescent product MitoNeoOH. A non-specific oxidation can also occur, leading to the formation of MitoNeo.[1]

Q2: What are the primary advantages of this compound over other mitochondrial superoxide probes like MitoSOX Red?

The key advantages of this compound include:

  • No DNA Intercalation: The bulky neopentyl groups prevent the probe and its oxidized products from binding to DNA, which can be a source of artifacts with other probes.[1][2]

  • Enhanced Selectivity: The carbon-deuterium bond increases the probe's selectivity for superoxide over other reactive oxygen species (ROS).[1][3]

  • Dual Detection Methods: this compound can be used for both fluorescence microscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), allowing for both qualitative and quantitative analysis.[1][3]

Q3: Can this compound be used for in vivo studies?

Yes, this compound is designed for both in vitro and in vivo applications.[1][2][4] For in vivo studies, LC-MS/MS is the preferred method for quantifying the formation of MitoNeoOH in tissue extracts.[1] However, it's important to note that the analysis of the precursor, this compound, in vivo can be inconsistent due to variable oxidation during extraction.[1]

Q4: What are the excitation and emission wavelengths for the fluorescent product of this compound?

The optimal excitation and emission wavelengths for the superoxide-specific product, MitoNeoOH, are approximately 544 nm and 605 nm, respectively.[1]

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can mask the specific signal from superoxide-mediated oxidation of this compound.

Potential Cause Troubleshooting Steps
Cellular Autofluorescence 1. Image a sample of unstained cells under the same imaging conditions to determine the baseline autofluorescence. 2. Consider using a media with reduced autofluorescence (e.g., phenol red-free media) for imaging.
Non-specific Probe Oxidation 1. Ensure that the this compound stock solution is stored correctly (desiccated at -20°C) and protected from light to prevent auto-oxidation. 2. Prepare fresh working solutions of this compound for each experiment.
Excess Probe Concentration 1. Perform a concentration titration to determine the optimal this compound concentration for your cell type and experimental conditions. Start with a low concentration (e.g., 500 nM) and gradually increase.
Suboptimal Washing Steps 1. Ensure thorough washing of cells with pre-warmed buffer after this compound incubation to remove any unbound probe.
Issue 2: Weak or No Signal

A weak or absent fluorescent signal can be due to several factors, from experimental setup to the biological state of the cells.

Potential Cause Troubleshooting Steps
Low Superoxide Production 1. Include a positive control to ensure the assay is working. Treat cells with a known inducer of mitochondrial superoxide, such as Antimycin A or MitoPQ.[1]
Incorrect Filter Sets 1. Verify that the excitation and emission filters on the microscope are appropriate for MitoNeoOH (Ex/Em: ~544/605 nm).[1]
Insufficient Probe Loading 1. Optimize the incubation time and concentration of this compound. Ensure cells are incubated at 37°C. 2. Confirm mitochondrial membrane potential is intact, as this compound uptake is dependent on it. Co-staining with a membrane potential-sensitive dye (e.g., TMRE) can be considered, but be mindful of spectral overlap.
Photobleaching 1. Minimize the exposure of stained cells to the excitation light. 2. Use an anti-fade mounting medium if imaging fixed cells.
Issue 3: Inconsistent Results

Variability between experiments can compromise the reliability of your findings.

Potential Cause Troubleshooting Steps
Inconsistent Cell Health and Density 1. Ensure that cells are healthy and in the logarithmic growth phase. 2. Plate cells at a consistent density for all experiments.
Variable Probe Concentration or Incubation Time 1. Use a consistent protocol for probe preparation, concentration, and incubation time for all experiments.
LC-MS/MS Sample Preparation Variability 1. For LC-MS/MS analysis, ensure consistent and rapid tissue homogenization and extraction to minimize ex vivo oxidation of this compound.[1] 2. The use of chloranil during extraction can help to consistently oxidize the remaining this compound to MitoNeo for normalization purposes.[1]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the this compound assay based on published data.

Table 1: Fluorescence Properties of this compound Oxidation Products

Compound Excitation Max (nm) Emission Max (nm) Relative Fluorescence at 544/605 nm
MitoNeoOH544605High
MitoNeo566636Low (approx. 4-fold lower than MitoNeoOH)[1]

Table 2: Example LC-MS/MS Data from In Vivo Mouse Heart Tissue

Condition MitoNeoOH / ΣMitoNeoₓ Ratio (Arbitrary Units)
Control~0.02
MitoPQ Treated (induces superoxide)~0.05 (significant increase)[1]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitochondrial Superoxide with this compound
  • Cell Preparation: Plate cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 500 nM - 5 µM) in pre-warmed cell culture medium.

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed culture medium or PBS.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for MitoNeoOH (Ex/Em: ~544/605 nm).

Protocol 2: LC-MS/MS Analysis of MitoNeoOH from Tissue Samples
  • Tissue Collection: Following in vivo administration of this compound, excise the tissue of interest and immediately snap-freeze it in liquid nitrogen.

  • Homogenization: Homogenize the frozen tissue (e.g., 50 mg) in a suitable buffer on ice.

  • Extraction: Add an extraction solvent containing an internal standard (e.g., d₁₅-MitoNeoOH) and chloranil to the homogenate. Chloranil oxidizes the remaining this compound to MitoNeo, allowing for ratiometric analysis.[1]

  • Centrifugation: Centrifuge the samples to pellet the protein and other debris.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amounts of MitoNeoOH and MitoNeo relative to their deuterated internal standards.[1]

Visualizations

MitoNeoD_Pathway This compound This compound (non-fluorescent) Superoxide Mitochondrial Superoxide (O₂•⁻) OtherOxidants Other Oxidants MitoNeoOH MitoNeoOH (Fluorescent) Superoxide->MitoNeoOH Specific Oxidation MitoNeo MitoNeo (Less Fluorescent) OtherOxidants->MitoNeo Non-specific Oxidation

Caption: Reaction pathway of this compound with mitochondrial superoxide.

Experimental_Workflow cluster_fluorescence Fluorescence Microscopy cluster_lcms LC-MS/MS Cell_Culture 1. Plate Cells Probe_Loading 2. Load with this compound Cell_Culture->Probe_Loading Wash 3. Wash Cells Probe_Loading->Wash Imaging 4. Acquire Images (Ex/Em: ~544/605 nm) Wash->Imaging Analysis_Fluorescence 5. Analyze Fluorescence Intensity Imaging->Analysis_Fluorescence InVivo_Admin 1. Administer this compound in vivo Tissue_Harvest 2. Harvest and Snap-Freeze Tissue InVivo_Admin->Tissue_Harvest Extraction 3. Homogenize and Extract (with Internal Standards & Chloranil) Tissue_Harvest->Extraction LCMS_Analysis 4. Analyze by LC-MS/MS Extraction->LCMS_Analysis Analysis_LCMS 5. Quantify MitoNeoOH/MitoNeo Ratio LCMS_Analysis->Analysis_LCMS

Caption: General experimental workflows for this compound assays.

Troubleshooting_Logic Start Unexpected Result High_Background High Background? Start->High_Background Yes Weak_Signal Weak/No Signal? Start->Weak_Signal No Check_Autofluorescence Check Autofluorescence High_Background->Check_Autofluorescence Optimize_Concentration Optimize Probe Concentration High_Background->Optimize_Concentration Improve_Washing Improve Washing Steps High_Background->Improve_Washing Inconsistent_Results Inconsistent Results? Weak_Signal->Inconsistent_Results No Positive_Control Run Positive Control Weak_Signal->Positive_Control Check_Filters Verify Microscope Filters Weak_Signal->Check_Filters Optimize_Loading Optimize Probe Loading Weak_Signal->Optimize_Loading Standardize_Protocol Standardize Protocol Inconsistent_Results->Standardize_Protocol Check_Cell_Health Check Cell Health & Density Inconsistent_Results->Check_Cell_Health

Caption: A logical troubleshooting guide for this compound assays.

References

MitoNeoD data normalization and analysis strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on data normalization, analysis strategies, and troubleshooting for experiments involving the MitoNeoD probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it measure?

A1: this compound is a dual-purpose mitochondrial superoxide (O₂•⁻) probe designed for both in vitro and in vivo applications.[1][2][3] It consists of a superoxide-sensitive reduced phenanthridinium core, modified with neopentyl groups to prevent DNA intercalation, a carbon-deuterium bond to increase selectivity for superoxide over non-specific oxidation, and a triphenylphosphonium (TPP⁺) moiety that targets the probe to the mitochondria.[1][2][3] this compound reacts with superoxide to form the fluorescent product MitoNeoOH, allowing for the assessment of changes in mitochondrial superoxide levels.[1]

Q2: How can I detect the signal from this compound?

A2: The oxidation of this compound to its fluorescent product, MitoNeoOH, can be measured using fluorescence microscopy or a fluorescence plate reader.[1][4] For more quantitative and in vivo studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used to measure the amounts of MitoNeoOH and a normalization product, MitoNeo.[1]

Q3: Why is data normalization important for this compound experiments?

A3: Normalization is a critical step to remove extraneous variables and enable the detection of biologically meaningful differences across experimental conditions.[5][6] Factors such as variations in cell number, mitochondrial mass, and probe uptake can influence the signal and need to be accounted for to ensure accurate interpretation of the results.[5][6]

Q4: How do I normalize this compound fluorescence data from cultured cells?

A4: For fluorescence-based assays in cultured cells, it is essential to normalize the MitoNeoOH fluorescence signal to the number of cells or total protein content in each sample. Common normalization methods include:

  • Cell Counting: After fluorescence measurement, cells can be stained with a nuclear dye (e.g., Hoechst 33342) and counted using an automated imager or manually with a hemocytometer.[5][6]

  • Protein Quantification: Following fluorescence reading, cells can be lysed, and the total protein content can be determined using assays like the BCA or Bradford assay.[5][6] The fluorescence intensity is then expressed per microgram of protein.

Q5: What is the recommended normalization strategy for in vivo experiments using LC-MS/MS?

A5: For in vivo studies, a ratiometric approach using LC-MS/MS is recommended.[1] Direct measurement of the precursor, this compound, for normalization is challenging due to its variable oxidation during sample extraction and analysis.[1] To overcome this, after tissue extraction, the remaining this compound is chemically oxidized to MitoNeo using chloranil. The ratio of the superoxide-specific product (MitoNeoOH) to the total amount of the probe (MitoNeoOH + MitoNeo) is then calculated. This ratio provides a normalized measure of superoxide production.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Fluorescence Signal Low Superoxide Levels: The experimental conditions may not be inducing sufficient superoxide production.Include a positive control (e.g., treatment with menadione or MitoPQ) to confirm the probe is working.[1]
Low Probe Concentration: The concentration of this compound may be too low for detection.Perform a concentration titration to determine the optimal concentration for your cell type (a common starting range for similar probes is 0.2-5 µM).[7]
Compromised Mitochondrial Membrane Potential: The uptake of this compound is dependent on the mitochondrial membrane potential. If the potential is lost, the probe will not accumulate in the mitochondria.Co-stain with a membrane potential-sensitive dye (e.g., TMRE) to assess mitochondrial health. Be mindful of potential spectral overlap.[8] Ensure treatments are not causing excessive cytotoxicity.
Improper Reagent Handling: this compound is sensitive to light and oxidation.Store the stock solution at -20°C, protected from light. Prepare working solutions fresh and use them promptly.[7]
High Background Fluorescence Autofluorescence: Cells naturally have some level of autofluorescence that can interfere with the signal.Include an unstained control (cells treated with the experimental compounds but not this compound) to measure the baseline autofluorescence and subtract it from your measurements.[7][8]
Probe Auto-oxidation: The probe may be oxidizing spontaneously.Ensure the stock solution is stored correctly and that working solutions are freshly prepared and protected from light.[7]
Diffuse Cytoplasmic Staining (Not Localized to Mitochondria) High Probe Concentration: Excessive concentrations can lead to non-specific staining.Optimize the this compound concentration by performing a titration with a lower range.[9]
Loss of Mitochondrial Membrane Potential: Depolarized mitochondria will not retain the TPP⁺-containing probe.Check cell health and mitochondrial membrane potential. Stressed or dying cells may exhibit diffuse staining.[9]
Inconsistent Results Between Experiments Variability in Cell Density or Health: Differences in the number of cells plated or their health status can lead to variable results.Ensure consistent cell plating densities and that cells are in a healthy, logarithmic growth phase. Always normalize to cell number or protein content.[7]
Variability in Probe Loading: Inconsistent incubation times or temperatures can affect probe uptake.Strictly adhere to a consistent protocol for probe incubation time and temperature (typically 37°C).[7]

Experimental Protocols

Protocol 1: In Vitro Detection of Mitochondrial Superoxide using Fluorescence Microscopy
  • Cell Plating: Plate cells on a suitable imaging dish or plate and allow them to adhere and reach the desired confluency.

  • Preparation of this compound Solution: Prepare a fresh working solution of this compound in pre-warmed serum-free medium or Hanks' Balanced Salt Solution (HBSS). Protect the solution from light. The optimal concentration should be determined empirically for each cell type.

  • Cell Treatment: Treat cells with the experimental compounds for the desired duration.

  • This compound Staining: Wash the cells twice with warm PBS or HBSS. Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[7]

  • Washing: Wash the cells three times with warm HBSS or culture medium to remove excess probe.[7]

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters (e.g., excitation ~544 nm, emission ~605 nm).[1]

  • Data Analysis and Normalization:

    • Quantify the mean fluorescence intensity from the mitochondrial regions of interest.

    • Subtract the mean fluorescence intensity of unstained control cells (autofluorescence).

    • Normalize the corrected fluorescence intensity to cell number (by staining with a nuclear dye like Hoechst 33342) or total protein content (using a BCA assay on a parallel plate).

Protocol 2: Ex Vivo/In Vivo Detection of Mitochondrial Superoxide using LC-MS/MS
  • Animal Treatment: Administer this compound (e.g., via tail vein injection) with or without the experimental treatment.[1]

  • Tissue Isolation: At the desired time point, euthanize the animal and rapidly isolate the tissue of interest, immediately freezing it in liquid nitrogen.[1]

  • Sample Preparation:

    • Spike the frozen tissue sample with deuterated internal standards (d₁₅-MitoNeo and d₁₅-MitoNeoOH) to correct for sample loss.

    • Homogenize the tissue in an ice-cold extraction solvent (e.g., 100% acetonitrile with 0.1% formic acid).[10]

    • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet proteins.[10]

    • Transfer the supernatant to a new tube.

  • Oxidation of Residual this compound: Add chloranil to the supernatant to chemically oxidize any remaining this compound to MitoNeo. Incubate for 30 minutes at 37°C.[1]

  • LC-MS/MS Analysis: Analyze the sample using a suitable LC-MS/MS system to quantify the amounts of MitoNeoOH, MitoNeo, and their deuterated internal standards.[1]

  • Data Normalization: Calculate the ratio of the superoxide-specific product to the total probe amount: Ratio = [MitoNeoOH] / ([MitoNeoOH] + [MitoNeo]) . This ratio reflects the extent of mitochondrial superoxide production.[1]

Visualizations

MitoNeoD_Reaction This compound This compound (Non-fluorescent) MitoNeoOH MitoNeoOH (Fluorescent) This compound->MitoNeoOH Oxidation Superoxide Mitochondrial Superoxide (O₂•⁻) Superoxide->MitoNeoOH

This compound reaction with superoxide.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis plate_cells Plate Cells treat_cells Apply Experimental Treatment plate_cells->treat_cells stain_this compound Stain with this compound treat_cells->stain_this compound wash_cells Wash Excess Probe stain_this compound->wash_cells image_cells Image with Fluorescence Microscope wash_cells->image_cells quantify Quantify Mean Fluorescence Intensity image_cells->quantify subtract_bg Subtract Autofluorescence (Unstained Control) quantify->subtract_bg normalize Normalize to Cell # or Protein Content subtract_bg->normalize results Normalized Superoxide Signal normalize->results

Fluorescence microscopy workflow.

LCMS_Workflow cluster_invivo In Vivo Experiment cluster_extraction Sample Extraction cluster_analysis Data Analysis inject Administer this compound to Animal isolate Isolate & Freeze Tissue inject->isolate homogenize Homogenize Tissue with Internal Standards isolate->homogenize centrifuge Centrifuge & Collect Supernatant homogenize->centrifuge oxidize Oxidize remaining this compound with Chloranil centrifuge->oxidize lcms Quantify MitoNeoOH & MitoNeo by LC-MS/MS oxidize->lcms calculate_ratio Calculate Ratio: MitoNeoOH / (MitoNeoOH + MitoNeo) lcms->calculate_ratio results Normalized In Vivo Superoxide Production calculate_ratio->results

LC-MS/MS in vivo workflow.

References

Validation & Comparative

A Head-to-Head Battle for Mitochondrial Superoxide Detection: MitoNeoD vs. MitoSOX

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating mitochondrial dysfunction and oxidative stress, the accurate detection of mitochondrial superoxide (O₂•⁻) is paramount. Two of the most prominent tools for this purpose are MitoSOX Red and the more recent challenger, MitoNeoD. This guide provides an objective, data-driven comparison of these two probes to aid in the selection of the most appropriate tool for your research needs.

At its core, the choice between this compound and MitoSOX hinges on a trade-off between a well-established but potentially artifact-prone probe (MitoSOX) and a newer, rationally designed probe that mitigates key limitations but has a less extensive publication record (this compound).

Key Differences at a Glance

FeatureThis compoundMitoSOX
Mechanism of Action Mitochondria-targeted reduced phenanthridinium that is oxidized by O₂•⁻.Mitochondria-targeted dihydroethidium that is oxidized by O₂•⁻.
Superoxide-Specific Product MitoNeoOH2-hydroxy-mito-ethidium (HO-Mito-Etd⁺)
Non-Specific Oxidation Product MitoNeoMito-ethidium (Mito-Etd⁺)
DNA Intercalation No, due to bulky neopentyl groups.[1]Yes, the oxidized products intercalate with DNA, which can be a significant source of artifacts.[1]
Selectivity for Superoxide Enhanced due to a carbon-deuterium bond, which disfavors non-specific oxidation.[1]Prone to non-specific oxidation by other ROS, leading to the formation of Mito-Etd⁺.[1]
Detection Methods Fluorescence (in vitro) and Mass Spectrometry (in vitro and in vivo).[1]Fluorescence (in vitro) and HPLC (for specific product detection).
In Vivo Applicability Demonstrated for mass spectrometry-based detection.[1]Challenging for specific superoxide detection due to artifacts with fluorescence imaging. HPLC-based methods on tissue extracts are possible.[2]
Key Advantage Higher specificity for superoxide and lack of DNA intercalation artifacts.[1]Widely used and well-characterized in a vast number of publications.
Key Limitation Lower fluorescence increase upon oxidation compared to MitoSOX.[1]Susceptibility to artifacts from non-specific oxidation and DNA intercalation.[1]

Quantitative Data Comparison

ParameterThis compoundMitoSOX
Excitation Wavelength (Oxidized Product) MitoNeoOH: ~544 nm, MitoNeo: ~566 nm[1]HO-Mito-Etd⁺: ~396 nm (specific), ~510 nm (less specific); Mito-Etd⁺: ~488 nm
Emission Wavelength (Oxidized Product) MitoNeoOH: ~605 nm, MitoNeo: ~636 nm[1]HO-Mito-Etd⁺: ~580 nm; Mito-Etd⁺: ~580 nm[2]
Extinction Coefficient (ε) of Oxidized Products MitoNeoOH: 9,700 M⁻¹cm⁻¹ (at 544 nm); MitoNeo: 12,000 M⁻¹cm⁻¹ (at 526 nm)HO-Mito-Etd⁺: 9,400 M⁻¹cm⁻¹ (at 478 nm); Mito-Etd⁺: 5,800 M⁻¹cm⁻¹ (at 488 nm)
Quantum Yield (Φ) Not explicitly reported.Not explicitly reported for HO-Mito-Etd⁺.

Signaling Pathways and Detection Mechanisms

The generation of mitochondrial superoxide is a natural byproduct of cellular respiration, primarily from the electron transport chain (ETC). Under pathological conditions, its production can increase dramatically, leading to oxidative stress and cellular damage. Both this compound and MitoSOX are designed to enter the mitochondria, driven by the mitochondrial membrane potential, and react with superoxide.

cluster_Mitochondrion Mitochondrion cluster_Probes Probe Detection ETC Electron Transport Chain O2_superoxide O₂•⁻ (Superoxide) ETC->O2_superoxide e⁻ leak O2 O₂ SOD2 SOD2 O2_superoxide->SOD2 This compound This compound O2_superoxide->this compound Oxidation MitoSOX MitoSOX O2_superoxide->MitoSOX Oxidation H2O2 H₂O₂ SOD2->H2O2 Dismutation MitoNeoOH MitoNeoOH (Fluorescent) This compound->MitoNeoOH HOMitoEtd HO-Mito-Etd⁺ (Fluorescent) MitoSOX->HOMitoEtd

Caption: Generation of mitochondrial superoxide and its detection by this compound and MitoSOX.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for using this compound and MitoSOX for mitochondrial superoxide detection.

This compound and MitoSOX Fluorescence Microscopy Workflow

start Start: Seed Cells induce_stress Induce Oxidative Stress (e.g., Antimycin A) start->induce_stress load_probe Load Cells with this compound or MitoSOX induce_stress->load_probe wash Wash to Remove Excess Probe load_probe->wash image Fluorescence Microscopy Imaging wash->image analyze Image Analysis and Quantification image->analyze end End analyze->end

Caption: A generalized workflow for detecting mitochondrial superoxide using fluorescence microscopy.

This compound In Vivo Mass Spectrometry Workflow

start Start: Administer this compound to Animal Model induce_stress Induce Oxidative Stress (Optional) start->induce_stress incubate Incubation Period induce_stress->incubate harvest Harvest Tissue incubate->harvest extract Extract Probe and Oxidation Products harvest->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantify MitoNeoOH/MitoNeo Ratio analyze->quantify end End quantify->end

Caption: Workflow for in vivo mitochondrial superoxide detection using this compound and mass spectrometry.

Detailed Experimental Protocols

MitoSOX Red Staining for Fluorescence Microscopy
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips to allow for adherence and growth to the desired confluency.

  • Probe Preparation: Prepare a 5 mM stock solution of MitoSOX Red in high-quality anhydrous DMSO. Immediately prior to use, dilute the stock solution to a final working concentration of 2.5-5 µM in warm serum-free culture medium or a suitable buffer (e.g., HBSS).

  • Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with warm PBS or culture medium to remove excess probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets. For more specific detection of the superoxide product, use an excitation wavelength of ~400 nm and emission collection around 580 nm. For general fluorescence, excitation at ~510 nm can be used, but be aware of potential artifacts from non-specific oxidation products.

  • Controls:

    • Positive Control: Treat cells with a known inducer of mitochondrial superoxide, such as Antimycin A (10 µM for 30 minutes), before and during MitoSOX Red staining.

    • Negative Control: Pre-incubate cells with a superoxide scavenger, such as a cell-permeable SOD mimetic, before and during staining.

    • Co-localization Control: Co-stain with a mitochondrial marker, such as MitoTracker Green, to confirm the mitochondrial localization of the MitoSOX signal.

This compound Staining for Fluorescence Microscopy
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to a final working concentration (e.g., 5 µM) in an appropriate buffer or medium.

  • Cell Staining: Remove the culture medium, wash cells with warm buffer, and add the this compound working solution. Incubate for the desired time (e.g., 30-60 minutes) at 37°C, protected from light.

  • Washing: Gently wash the cells to remove the excess probe.

  • Imaging: Image the cells using a fluorescence microscope with excitation at ~544 nm and emission detection at ~605 nm to detect the superoxide-specific product, MitoNeoOH.[1]

  • Controls: Similar to MitoSOX, include positive and negative controls to validate the specificity of the signal.

This compound Protocol for In Vivo Detection by Mass Spectrometry
  • Probe Administration: Administer this compound to the animal model via an appropriate route (e.g., tail vein injection). The dosage and timing will need to be optimized for the specific animal model and experimental question.[1]

  • Experimental Window: Allow the probe to distribute and react within the tissues of interest over a defined period.

  • Tissue Harvest: At the end of the experimental period, euthanize the animal and rapidly harvest the tissues of interest. Immediately snap-freeze the tissues in liquid nitrogen to quench any further reactions.[1]

  • Tissue Extraction:

    • Homogenize the frozen tissue in a suitable buffer.

    • Perform a liquid-liquid or solid-phase extraction to isolate this compound and its oxidation products (MitoNeo and MitoNeoOH). Deuterated internal standards for both MitoNeo and MitoNeoOH should be added at the beginning of the extraction for accurate quantification.[1]

  • LC-MS/MS Analysis:

    • Separate the extracted compounds using liquid chromatography.

    • Detect and quantify MitoNeo, MitoNeoOH, and their deuterated internal standards using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[1]

  • Data Analysis: Calculate the ratio of the superoxide-specific product (MitoNeoOH) to the total amount of the probe (this compound + MitoNeo + MitoNeoOH) or to the non-specific oxidation product (MitoNeo) to determine the relative levels of mitochondrial superoxide production.[1]

Conclusion and Recommendations

MitoSOX Red remains a valuable tool for the detection of mitochondrial superoxide, particularly for in vitro fluorescence-based assays, due to its extensive use and characterization in the literature. However, researchers must be acutely aware of its limitations, including the potential for artifacts arising from non-specific oxidation and DNA intercalation. For more rigorous and quantitative assessments, coupling MitoSOX with HPLC analysis to specifically measure the 2-hydroxy-mito-ethidium product is strongly recommended. When using fluorescence microscopy, employing an excitation wavelength around 400 nm can enhance the specificity for the superoxide-derived product.

This compound represents a significant advancement in probe design, directly addressing the major shortcomings of MitoSOX. Its prevention of DNA intercalation and enhanced selectivity for superoxide make it a superior choice for minimizing artifacts, especially in fluorescence microscopy.[1] Furthermore, its suitability for mass spectrometry-based detection opens up new avenues for robust in vivo quantification of mitochondrial superoxide production.[1] For researchers embarking on new studies of mitochondrial superoxide, particularly those involving in vivo models or requiring high specificity, this compound is a compelling alternative to MitoSOX.

Ultimately, the choice of probe will depend on the specific experimental context, the available instrumentation, and the level of quantitative rigor required. For all studies, the inclusion of appropriate positive and negative controls is essential for the valid interpretation of results.

References

A Comparative Guide to MitoNeoD and Other Fluorescent Probes for Mitochondrial Reactive Oxygen Species (ROS) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of mitochondrial reactive oxygen species (ROS) is critical for understanding cellular signaling, disease mechanisms, and the efficacy of therapeutics. This guide provides an objective comparison of MitoNeoD, a novel mitochondria-targeted superoxide probe, with other commonly used fluorescent probes. The information is supported by experimental data to assist in the selection of the most appropriate tool for specific research needs.

Introduction to this compound

This compound is a dual-purpose probe designed for the detection of mitochondrial superoxide (O₂•⁻), a key player in oxidative damage and redox signaling.[1][2] It can be used for fluorescent measurements in vitro and for mass spectrometry analysis in vivo.[1][2] Its design incorporates several key features to overcome the limitations of earlier probes. A triphenylphosphonium cation directs the probe to accumulate within the mitochondria, driven by the mitochondrial membrane potential.[1][2] To prevent the common issue of probe intercalation into DNA, which can cause misleading fluorescence signals, this compound includes bulky neopentyl groups.[1] Furthermore, a carbon-deuterium bond is incorporated into its structure to enhance its selectivity for superoxide over non-specific oxidation.[1][2][3]

Comparison of this compound with Alternative ROS Probes

The selection of a fluorescent probe depends on the specific ROS to be detected and the experimental system. This compound's primary competitors for mitochondrial superoxide detection include MitoSOX Red, while other probes like DCFH-DA and Amplex Red are used for detecting general ROS or hydrogen peroxide (H₂O₂), respectively.

FeatureThis compoundMitoSOX Red2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)Amplex Red
Primary Target Mitochondrial Superoxide (O₂•⁻)Mitochondrial Superoxide (O₂•⁻)General ROS/Oxidative StressHydrogen Peroxide (H₂O₂)
Specificity High. Enhanced selectivity for O₂•⁻ due to a carbon-deuterium bond.[1][3] Distinguishes between O₂•⁻-specific oxidation and non-specific oxidation.Moderate. Can be oxidized by other ROS, leading to non-specific signals.[1][4] The O₂•⁻-specific product requires HPLC or LC-MS for unequivocal detection.[4]Low. Not specific to any single ROS and its oxidation can be catalyzed by various cellular components.[4][5]High. Highly specific for H₂O₂ in the presence of horseradish peroxidase (HRP).[6][7]
Localization Mitochondria-targeted (Triphenylphosphonium cation).[1][2]Mitochondria-targeted (Triphenylphosphonium cation).[5][7]Initially cytosolic, but can localize to various cellular compartments upon oxidation.Extracellular/solution-based (cell-impermeable).[5]
Key Advantages - Dual-purpose: fluorescence (in vitro) and mass spectrometry (in vivo).[1][2]- Prevents DNA intercalation, reducing artifacts.[1][3]- More stable and less prone to auto-oxidation than its non-deuterated analog.[1][3]- Widely used and well-documented.- Strong fluorescence signal upon oxidation.[3]- General indicator of cellular oxidative stress.- Simple to use.- Highly sensitive, with stable product.- Well-suited for plate reader-based assays of extracellular H₂O₂.[5]
Key Limitations - Lower fluorescence intensity increase compared to MitoSOX Red.[3]- Fluorescence is greatly enhanced by DNA intercalation, which can distort signaling.[1][2]- Non-specific oxidation can generate the same fluorescent product (Mito-E⁺) as O₂•⁻.[4]- Prone to photo-oxidation and auto-oxidation.- Not suitable for identifying specific ROS or their subcellular source.[4]- Cell-impermeable, limiting its use to measuring H₂O₂ released from cells or in cell-free systems.[5]

Quantitative Data Presentation

The performance of fluorescent probes is defined by their spectral properties and reactivity. The table below summarizes key quantitative data for this compound and its reaction products, as well as for the widely used alternative, MitoSOX Red.

Probe/ProductExcitation Max (nm)Emission Max (nm)Key Experimental Findings
This compound N/A (Negligible)N/A (Negligible)More resistant to spontaneous oxidation compared to its non-deuterated analog (MitoNeoH).[1]
MitoNeoOH 544605The specific, fluorescent product formed from the reaction of this compound with superoxide (O₂•⁻).[1]
MitoNeo 566636The non-specific oxidation product of this compound.[1] Using excitation/emission optimized for MitoNeoOH minimizes interference from this product.[1]
MitoSOX Red ~510~580Reacts with superoxide to form 2-hydroxymitoethidium.[5] High concentrations can lead to cytoplasmic accumulation and mitochondrial impairment.[7]

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reliable and reproducible results when using fluorescent ROS probes.

Protocol 1: Detection of Mitochondrial Superoxide using this compound

This protocol is adapted from the characterization of this compound for confocal fluorescence microscopy.[1]

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence.

  • Probe Loading: Remove the culture medium and wash the cells with a buffered salt solution (e.g., HBSS). Incubate the cells with 5-10 µM this compound in buffer for 30-60 minutes at 37°C, protected from light.

  • Induction of ROS: To induce mitochondrial superoxide production, treat cells with an appropriate stimulus (e.g., 10 µM menadione or Antimycin A) for a designated period (e.g., 30 minutes).[1][8]

  • Image Acquisition: Wash the cells to remove excess probe and inducer. Acquire images using a confocal microscope. Use an excitation wavelength of 544 nm and collect emission at 605 nm for the superoxide-specific product, MitoNeoOH.[1]

  • Data Analysis: Quantify the mean fluorescence intensity within the mitochondrial regions of interest. Compare the fluorescence intensity between control and treated cells.

Protocol 2: Detection of Mitochondrial Superoxide using MitoSOX Red

This is a general protocol applicable to fluorescence microscopy or flow cytometry.[5][6][9]

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or on coverslips).[6] For flow cytometry, prepare a single-cell suspension.

  • Probe Loading: Remove the culture medium and wash cells with a warm buffered salt solution (e.g., HBSS). Incubate the cells with 2-5 µM MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.[5][6]

  • Washing: Gently wash the cells twice with the warm buffered salt solution to remove any unloaded probe.[6]

  • Image/Data Acquisition:

    • Microscopy: Image the cells immediately using a fluorescence microscope with an excitation wavelength of ~510 nm and collecting emission at ~580 nm.[5][6]

    • Flow Cytometry: Resuspend cells and analyze using a flow cytometer, typically detecting the signal in the PE channel.[10]

  • Data Analysis: Measure the change in fluorescence intensity, which is proportional to the level of mitochondrial superoxide.

Mandatory Visualization

G cluster_0 Mitochondrion ETC Electron Transport Chain (ETC) O2 Molecular Oxygen (O₂) O2->ETC O2_minus Superoxide (O₂•⁻) SOD2 SOD2 H2O2 Hydrogen Peroxide (H₂O₂) Damage Oxidative Damage (Lipids, Proteins, DNA) Signaling Redox Signaling

Caption: Mitochondrial Superoxide Production Pathway.

G start Start step1 Seed cells in appropriate vessel start->step1 step2 Incubate cells with This compound or other probe step1->step2 step3 Wash to remove excess probe step2->step3 step4 Treat cells with stimulus (e.g., Antimycin A) step3->step4 step5 Acquire data (Microscopy or Flow Cytometry) step4->step5 end Analyze fluorescence intensity step5->end

Caption: General Experimental Workflow for ROS Detection.

G cluster_this compound This compound Reaction cluster_MitoSOX MitoSOX Red Reaction This compound This compound (Non-fluorescent) MitoNeoOH MitoNeoOH (Fluorescent) This compound->MitoNeoOH Superoxide (O₂•⁻) Specific Reaction MitoNeo MitoNeo (Fluorescent) This compound->MitoNeo Non-specific Oxidation MitoSOX MitoSOX Red (Low fluorescence) Product_OH 2-OH-Mito-E⁺ (Fluorescent) MitoSOX->Product_OH Superoxide (O₂•⁻) Product_E Mito-E⁺ (Fluorescent) MitoSOX->Product_E Non-specific Oxidants

Caption: Comparison of Probe Reaction Specificity.

References

A Researcher's Guide to Mitochondrial Superoxide Detection: Validating the Specificity of MitoNeoD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the accurate detection of mitochondrial superoxide (O₂•⁻) is crucial for understanding cellular signaling, oxidative stress, and the mechanism of action of novel therapeutics. This guide provides an objective comparison of MitoNeoD, a next-generation mitochondrial superoxide probe, with other common alternatives, supported by experimental data and detailed protocols to aid in the validation of its specificity.

Superior Specificity of this compound: A Head-to-Head Comparison

This compound has been engineered to overcome significant limitations of earlier-generation probes, most notably MitoSOX Red. Its enhanced specificity stems from two key structural modifications: bulky neopentyl groups that prevent intercalation with mitochondrial DNA (a major source of artifacts with MitoSOX Red) and a carbon-deuterium bond that minimizes non-specific oxidation.[1][2][3][4]

The reaction of this compound with superoxide produces a specific fluorescent product, MitoNeoOH. In contrast, non-specific one-electron oxidants convert this compound to the non-superoxide-specific product, MitoNeo.[1] This allows for a more accurate assessment of mitochondrial superoxide levels. While the formation of 2-hydroxyethidium from MitoSOX Red is also specific to superoxide, its detection is complicated by the overlapping fluorescence of the non-specific oxidation product, ethidium, necessitating HPLC-based analysis for accurate quantification.[1][5]

FeatureThis compoundMitoSOX RedOther Probes (e.g., Dihydrorhodamine 123)
Target Analyte Mitochondrial Superoxide (O₂•⁻)Mitochondrial Superoxide (O₂•⁻)General ROS/RNS (e.g., H₂O₂, ONOO⁻, HOCl)
Specificity for Superoxide HighModerate (requires HPLC for confirmation)Low (reacts with multiple species)
Reaction with other ROS/RNS Negligible formation of the specific product (MitoNeoOH)[1]Can be oxidized by other ROS, leading to non-specific fluorescence[1][5]Designed to react with a broad range of oxidants
DNA Intercalation No[1][2]Yes (enhances fluorescence, potential artifact)[1]Varies by probe
Readout Fluorescence intensity (specific to MitoNeoOH) or LC-MSFluorescence intensity (confounded by non-specific product) or HPLC (for specific product)Fluorescence intensity
Key Advantages High specificity, low artifact potential, suitable for both fluorescence microscopy and in vivo mass spectrometry[1][2][4]Widely used, commercially availableUseful for detecting general oxidative stress
Limitations Lower fluorescence increase upon oxidation compared to MitoSOX Red[1]Lack of selectivity in fluorescence readout, potential for artifacts from DNA binding and non-specific oxidation[1][5]Not specific for superoxide

Visualizing the Reaction Pathway of this compound

The following diagram illustrates the reaction of this compound with superoxide and non-specific oxidants.

MitoNeoD_Pathway This compound This compound MitoNeoOH MitoNeoOH (Fluorescent) This compound->MitoNeoOH Specific Oxidation MitoNeo MitoNeo This compound->MitoNeo Non-specific Oxidation Superoxide Superoxide (O₂•⁻) Superoxide->MitoNeoOH NonSpecificOxidants Non-specific Oxidants NonSpecificOxidants->MitoNeo

This compound Reaction Pathway

Experimental Protocol for Validating this compound Specificity

This protocol outlines a comprehensive approach to validate the specificity of this compound for superoxide by testing its reactivity against a panel of common reactive oxygen and nitrogen species (ROS/RNS).

Objective: To determine the selectivity of this compound for superoxide over other biologically relevant ROS and RNS.

Materials:

  • This compound

  • Superoxide Dismutase (SOD)

  • Superoxide Generating System: Xanthine and Xanthine Oxidase (XO)

  • Hydrogen Peroxide (H₂O₂): 30% stock solution

  • Peroxynitrite (ONOO⁻): Synthesized fresh or from a commercial source

  • Hydroxyl Radical (•OH) Generating System: Fenton Reagents (FeSO₄ and H₂O₂)

  • Hypochlorous Acid (HOCl): Commercial solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prep_Probe Prepare this compound Working Solution Add_Probe Add this compound to 96-well Plate Prep_Probe->Add_Probe Prep_ROS Prepare ROS/RNS Generating Systems Add_ROS Add Different ROS/RNS to Wells Prep_ROS->Add_ROS Add_Probe->Add_ROS Incubate Incubate at 37°C Add_ROS->Incubate Measure_Fluorescence Measure Fluorescence (Ex/Em for MitoNeoOH) Incubate->Measure_Fluorescence Analyze_Data Analyze and Compare Fluorescence Changes Measure_Fluorescence->Analyze_Data

Workflow for Specificity Validation

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. The final working concentration should be determined empirically but is typically in the low micromolar range.

    • Prepare fresh solutions of the ROS/RNS generating systems in PBS immediately before use.

  • Assay Setup:

    • To the wells of a 96-well plate, add the this compound working solution.

    • Add the different ROS/RNS generating systems to their respective wells. Include a negative control (buffer only) and a positive control for superoxide (xanthine/xanthine oxidase). To confirm superoxide-specificity, include a well with the superoxide generating system and SOD.

  • Incubation:

    • Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for MitoNeoOH (e.g., Ex/Em ~544/605 nm).[1]

Expected Results:

A significant increase in fluorescence should be observed only in the wells containing the superoxide generating system. The fluorescence in the well with SOD should be comparable to the negative control. Minimal to no increase in fluorescence should be detected in the wells containing other ROS and RNS, confirming the high specificity of this compound for superoxide.

Conclusion

References

MitoNeoD vs. Hydroethidine-Based Probes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating mitochondrial superoxide, the choice of a reliable detection probe is critical. This guide provides an objective comparison of MitoNeoD and traditional hydroethidine-based probes (e.g., MitoSOX™ Red), supported by experimental data, to facilitate an informed decision for your research needs.

Mitochondrial superoxide (O₂•⁻), a primary reactive oxygen species (ROS), is a key player in both physiological signaling and pathological oxidative stress. Its accurate detection is paramount to understanding its role in various diseases. While hydroethidine (HE) and its mitochondria-targeted analogue, MitoSOX™ Red, have been widely used, they suffer from significant limitations that can lead to unreliable results. This compound has been developed to overcome these challenges, offering a more robust and specific alternative for the detection of mitochondrial superoxide.

Key Performance Comparison

FeatureThis compoundHydroethidine-Based Probes (e.g., MitoSOX™ Red)
Specificity for Superoxide High, enhanced by a carbon-deuterium bond that minimizes non-specific oxidation.[1][2]Lower, prone to oxidation by other ROS and reactive nitrogen species (RNS), leading to non-specific fluorescence.[2][3]
Mechanism of Detection Oxidation by O₂•⁻ forms the fluorescent product MitoNeoOH.[1]Oxidation by O₂•⁻ forms the specific product 2-hydroxyethidium (2-OH-E⁺). However, non-specific oxidation produces ethidium (E⁺), which also fluoresces and can be a major confounding factor.[3][4]
DNA Intercalation No. Bulky neopentyl groups prevent intercalation with mitochondrial or nuclear DNA, avoiding fluorescence artifacts.[1][2]Yes. The oxidized products (E⁺ and MitoSOX) intercalate with DNA, leading to a significant and artificial enhancement of the fluorescence signal (7- to 25-fold increase).[2] This can distort the interpretation of superoxide levels.
Primary Readout Fluorescence intensity of MitoNeoOH. Can also be quantified by LC-MS/MS for in vivo studies.[1][5]Red fluorescence. However, without HPLC analysis to separate 2-OH-E⁺ from E⁺, the signal is not a reliable indicator of superoxide.[3][4]
In Vivo Applicability Yes, designed for both in vitro and in vivo use, with detection by mass spectrometry.[1][5]Limited applicability in vivo.[5]
Nuclear Staining Artifact No nuclear staining observed, even under high oxidative stress.[2]Can exhibit significant nuclear staining under oxidizing conditions, indicating non-specific oxidation and DNA intercalation.[2]

Delving into the Mechanisms: A Tale of Two Probes

The fundamental differences in the performance of this compound and hydroethidine-based probes stem from their distinct chemical structures and interactions within the cellular environment.

The Pitfalls of Hydroethidine-Based Probes

Hydroethidine and its derivatives, like MitoSOX™ Red, have long been the go-to probes for superoxide detection. However, their utility is hampered by several critical flaws. While the reaction with superoxide produces a specific fluorescent product (2-hydroxyethidium), other reactive species can also oxidize the probe to ethidium. Both products fluoresce at similar wavelengths, making it difficult to distinguish the true superoxide signal from background noise using standard fluorescence microscopy.[3][4]

G Hydroethidine-Based Probe (e.g., MitoSOX) Pathway cluster_0 Mitochondrion MitoSOX MitoSOX Superoxide O₂•⁻ MitoSOX->Superoxide Oxidation Other_ROS Other ROS/RNS MitoSOX->Other_ROS Oxidation 2_OH_Mito_E 2-OH-Mito-E⁺ (Superoxide-specific) Superoxide->2_OH_Mito_E Mito_E Mito-E⁺ (Non-specific) Other_ROS->Mito_E DNA mtDNA / nDNA 2_OH_Mito_E->DNA Intercalation Mito_E->DNA Intercalation Fluorescence_Artifact Artificially Enhanced Fluorescence DNA->Fluorescence_Artifact

Mechanism of hydroethidine-based probes.
The this compound Advantage: Specificity and Reliability

This compound was engineered to address the shortcomings of its predecessors. Its design incorporates two key features that enhance its performance:

  • Bulky Neopentyl Groups: These chemical additions sterically hinder the molecule from intercalating with DNA, thereby eliminating the primary source of fluorescence artifacts seen with hydroethidine-based probes.[1][2]

  • Carbon-Deuterium Bond: This isotopic substitution makes the probe more resistant to non-specific oxidation by other reactive oxygen species, significantly increasing its selectivity for superoxide.[1][2]

This innovative design ensures that the fluorescence signal from this compound is a more direct and accurate representation of mitochondrial superoxide levels.

G This compound Signaling Pathway cluster_1 Mitochondrion This compound This compound Superoxide O₂•⁻ This compound->Superoxide Specific Oxidation Other_ROS Other ROS/RNS This compound->Other_ROS Resistant to Oxidation MitoNeoOH MitoNeoOH (Fluorescent Product) Superoxide->MitoNeoOH No_Reaction Minimal Non-specific Oxidation Other_ROS->No_Reaction Accurate_Fluorescence Accurate Fluorescence (No DNA Intercalation) MitoNeoOH->Accurate_Fluorescence

Mechanism of this compound.

Experimental Protocols

To ensure reproducible and reliable results, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for the use of both this compound and hydroethidine-based probes.

Protocol 1: Detection of Mitochondrial Superoxide Using this compound

This protocol is adapted from the methodology described in the primary research article for this compound.

Materials:

  • This compound stock solution (10 mM in absolute ethanol)

  • Cultured cells (e.g., C2C12 myoblasts)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes suitable for fluorescence microscopy and culture until they reach the desired confluency.

  • Preparation of this compound Working Solution: Prepare a fresh working solution of this compound at a final concentration of 5 µM in cell culture medium.

  • Cell Staining: Remove the culture medium and incubate the cells with the this compound working solution for 20 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells immediately using a confocal microscope. For MitoNeoOH, optimal excitation and emission wavelengths are approximately 544 nm and 605 nm, respectively.[2]

  • Induction of Superoxide (Optional): To validate the probe's response, treat a subset of cells with a known inducer of mitochondrial superoxide, such as MitoParaquat (MitoPQ), at a concentration of 1 µM for 20 minutes during the probe incubation step.[2]

Protocol 2: Detection of Mitochondrial Superoxide Using MitoSOX™ Red

This is a general protocol compiled from various sources for the use of MitoSOX™ Red.

Materials:

  • MitoSOX™ Red stock solution (5 mM in DMSO)

  • Cultured cells

  • Cell culture medium (e.g., HBSS with Ca²⁺ and Mg²⁺)

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For microscopy, seed cells on glass-bottom dishes. For flow cytometry, prepare a single-cell suspension.

  • Preparation of MitoSOX™ Red Working Solution: Dilute the 5 mM MitoSOX™ Red stock solution in a suitable buffer (e.g., HBSS) to a final working concentration of 500 nM to 5 µM. The optimal concentration should be determined empirically for each cell type to avoid cytotoxicity.

  • Cell Staining: Incubate the cells with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with a pre-warmed buffer to remove excess probe.

  • Detection:

    • Microscopy: Mount the coverslip and acquire images using a fluorescence microscope. For the superoxide-specific product, use an excitation wavelength of around 400 nm and emission detection at approximately 590 nm. A standard red filter set (e.g., excitation ~510 nm, emission ~580 nm) can also be used, but with lower specificity.

    • Flow Cytometry: Resuspend the cells in a suitable buffer and analyze them on a flow cytometer, typically using a 488 nm or 514 nm laser for excitation and detecting the emission in the PE channel (around 585/42 nm).

Experimental Workflow: A Comparative Approach

For a direct comparison of this compound and a hydroethidine-based probe, the following experimental workflow is recommended.

G Comparative Experimental Workflow Start Seed Cells on Glass-Bottom Dishes Split_1 Prepare Parallel Sets of Dishes Start->Split_1 Probe_A Incubate with this compound (e.g., 5 µM, 20 min) Split_1->Probe_A Set 1 Probe_B Incubate with MitoSOX Red (e.g., 5 µM, 20 min) Split_1->Probe_B Set 2 Split_2 Divide each probe set into Control and Treatment Groups Probe_A->Split_2 Probe_B->Split_2 Control_A Vehicle Control (for this compound) Split_2->Control_A Treatment_A Inducer (e.g., MitoPQ) + this compound Split_2->Treatment_A Control_B Vehicle Control (for MitoSOX Red) Split_2->Control_B Treatment_B Inducer (e.g., MitoPQ) + MitoSOX Red Split_2->Treatment_B Wash Wash All Dishes with Pre-warmed PBS (x2) Control_A->Wash Treatment_A->Wash Control_B->Wash Treatment_B->Wash Image Image all groups using Confocal Microscopy Wash->Image Analyze Quantify Mitochondrial Fluorescence Intensity and assess nuclear staining Image->Analyze

Workflow for comparing mitochondrial superoxide probes.

Conclusion

The selection of an appropriate fluorescent probe is a critical determinant of the validity of experimental findings in studies of mitochondrial superoxide. While hydroethidine-based probes have been historically prevalent, their inherent limitations, including lack of specificity and DNA intercalation-induced artifacts, necessitate a cautious interpretation of the results they generate.

This compound represents a significant advancement in the field, offering researchers a more specific and reliable tool for the detection of mitochondrial superoxide. Its unique chemical design minimizes non-specific reactions and prevents artificial fluorescence enhancement, leading to more accurate and reproducible data. For researchers seeking to confidently and precisely measure mitochondrial superoxide in both in vitro and in vivo models, this compound presents a superior alternative to traditional hydroethidine-based probes.

References

Navigating the Landscape of Mitochondrial Neoantigen Prediction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A crucial point of clarification: The term "MitoNeoD" in the context of neoantigen prediction appears to be a misunderstanding. Current scientific literature identifies this compound as a mitochondria-targeted superoxide probe used for measuring reactive oxygen species.[1][2] This guide, therefore, addresses the broader and highly relevant topic of cross-validating mitochondrial neoantigen prediction methodologies, comparing the standard computational pipelines used in the field.

Mitochondrial DNA (mtDNA) is a significant source of tumor-specific neoantigens due to its high mutation rate compared to the nuclear genome.[3] The identification and validation of these mitochondrial neoantigens are critical for the development of personalized cancer immunotherapies. This guide provides an objective comparison of the common computational approaches for predicting mitochondrial neoantigens and the experimental methods for their validation.

I. Computational Prediction of Mitochondrial Neoantigens: A Workflow Overview

The prediction of mitochondrial neoantigens generally follows a multi-step bioinformatics pipeline. While dedicated, uniquely named software for exclusively mitochondrial neoantigen prediction is not prominent in the literature, existing neoantigen prediction pipelines are adapted for this purpose. These pipelines integrate various tools for sequencing data analysis, HLA typing, and peptide-MHC binding prediction.

Mitochondrial Neoantigen Prediction Workflow cluster_0 Sequencing & Variant Calling cluster_1 Neoantigen Candidate Generation cluster_2 MHC Binding & Presentation Prediction cluster_3 Prioritization & Validation Seq Tumor & Normal mtDNA Sequencing (WGS/WES) Align Alignment to Reference mtDNA Seq->Align VCall Somatic Variant Calling (e.g., Mutect2) Align->VCall Translate In Silico Translation of Mutated mtDNA VCall->Translate Peptide Generation of Mutant Peptides (8-11mers) Translate->Peptide MHCBind Peptide-MHC Binding Prediction (e.g., NetMHCpan, MHCflurry) Peptide->MHCBind HLAType Patient HLA Typing (e.g., OptiType) HLAType->MHCBind Rank Ranked Candidate Neoantigens MHCBind->Rank ExpVal Experimental Validation Rank->ExpVal

Caption: Workflow for predicting mitochondrial neoantigens.

II. Comparison of Key Computational Tools in the Neoantigen Prediction Pipeline

The accuracy of mitochondrial neoantigen prediction hinges on the performance of the tools used at each step of the pipeline. Below is a comparison of commonly used software.

Pipeline Stage Tool/Method Principle Key Features Limitations
HLA Typing OptiTypeInteger linear programming-based approach for optimal allele selection from NGS data.High accuracy for Class I HLA alleles from WES/WGS data.Primarily focused on HLA Class I.
HLA-HDUtilizes a dictionary of HLA sequences and a statistical model to infer alleles from NGS data.Predicts both Class I and Class II HLA alleles with high resolution.Can be computationally intensive.
Peptide-MHC Binding Prediction NetMHCpanArtificial neural network-based method trained on a large dataset of peptide binding affinities.[4]Pan-specific, capable of predicting binding to any HLA molecule with a known sequence. Considers peptide length.Predictions are based on binding affinity, which doesn't always correlate with immunogenicity.[4]
MHCflurryNeural network-based tool that predicts both MHC binding and antigen processing.Open-source and includes models for antigen processing, potentially improving prediction of presented peptides.Performance can vary for less-studied HLA alleles.
Immunogenicity Prediction IEDB Immunogenicity PredictorIntegrates features like peptide sequence, hydrophobicity, and T-cell recognition probability.Provides a score to rank peptides based on their likelihood of eliciting an immune response.Predictions are not specific to mitochondrial neoantigens and require experimental validation.
DeepHLApanA deep learning model that predicts T-cell recognition probability in addition to HLA binding.Aims to bridge the gap between binding prediction and actual immunogenicity.As with all prediction tools, it is susceptible to false positives.[4]

III. Experimental Validation Protocols for Predicted Mitochondrial Neoantigens

Computational predictions must be validated through experimental methods to confirm the immunogenicity of the identified mitochondrial neoantigens.

1. Peptide Synthesis and MHC Binding Assays

  • Objective: To confirm the binding of predicted neoantigen peptides to the patient's HLA molecules.

  • Protocol:

    • Synthesize the top-ranked mitochondrial neoantigen peptides (typically 8-11 amino acids in length) and their corresponding wild-type peptides.

    • Perform in vitro peptide-MHC binding assays. A common method is a competitive binding assay where the synthetic peptide competes with a known high-affinity fluorescently labeled peptide for binding to a specific recombinant HLA molecule.

    • Measure the displacement of the fluorescent peptide using techniques like fluorescence polarization to determine the binding affinity (IC50) of the neoantigen peptide.

2. T-cell Reactivity Assays

  • Objective: To determine if the patient's T-cells can recognize and respond to the predicted neoantigens.

  • Protocol (ELISpot Assay):

    • Isolate peripheral blood mononuclear cells (PBMCs) from the patient.

    • Co-culture the PBMCs with antigen-presenting cells (APCs), such as dendritic cells, that have been pulsed with the synthesized mitochondrial neoantigen peptides.

    • After a period of stimulation, transfer the cells to an ELISpot plate coated with an antibody specific for a cytokine, typically interferon-gamma (IFN-γ).

    • Incubate the plate to allow stimulated T-cells to secrete IFN-γ.

    • Develop the plate to visualize spots, where each spot represents a cytokine-secreting T-cell.

    • Quantify the spots to measure the T-cell response to each neoantigen peptide.[5]

Experimental Validation Workflow cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 Results Pred Predicted Mitochondrial Neoantigen Candidates Synth Peptide Synthesis Pred->Synth MHC_Assay MHC Binding Assay Synth->MHC_Assay TCell_Assay T-Cell Reactivity Assay (e.g., ELISpot) Synth->TCell_Assay Confirmed Confirmed Immunogenic Mitochondrial Neoantigens MHC_Assay->Confirmed TCell_Assay->Confirmed Mitochondrial Neoantigen Presentation Pathway cluster_0 Mitochondrion cluster_1 Cytoplasm cluster_2 Endoplasmic Reticulum cluster_3 Cell Surface mtDNA Mutated mtDNA mtProtein Mutant Mitochondrial Protein mtDNA->mtProtein Proteasome Proteasome mtProtein->Proteasome Release & Degradation Peptides Mutant Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP MHC MHC Class I TAP->MHC pMHC Peptide-MHC Complex MHC->pMHC Peptide Loading Surface_pMHC pMHC on Cell Surface pMHC->Surface_pMHC Transport TCell CD8+ T-Cell Surface_pMHC->TCell Recognition

References

A Comparative Analysis of MitoNeoD and Other Mitochondria-Targeted Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of MitoNeoD, a novel mitochondria-targeted superoxide probe, and other commonly used fluorescent probes for monitoring mitochondrial function. This document aims to assist researchers in selecting the most appropriate tools for their specific experimental needs by offering a detailed comparison of performance, supporting experimental data, and standardized protocols.

Introduction to Mitochondria-Targeted Probes

Mitochondria are central to cellular metabolism, energy production, and signaling. Their dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The study of mitochondrial function and dysfunction heavily relies on the use of specialized probes that can selectively target these organelles and report on specific physiological parameters. This guide focuses on the comparative analysis of fluorescent probes designed to measure key mitochondrial indicators: superoxide levels, hydrogen peroxide levels, and membrane potential.

Comparative Data of Mitochondria-Targeted Probes

The selection of an appropriate mitochondrial probe is critical for obtaining accurate and reliable experimental data. The following tables provide a summary of the key characteristics of this compound and other widely used mitochondria-targeted probes.

Table 1: Probes for Mitochondrial Superoxide (O₂•⁻) Detection
FeatureThis compoundMitoSOX Red
Target Analyte Mitochondrial Superoxide (O₂•⁻)Mitochondrial Superoxide (O₂•⁻)
Mechanism of Action Oxidized by O₂•⁻ to a fluorescent product.[1][2][3][4][5][6]Oxidized by O₂•⁻ to a red fluorescent product that intercalates with mitochondrial DNA.[7][8]
Key Features - Dual-purpose: fluorescence and mass spectrometry.[1][2][4] - Prevents DNA intercalation.[1][2][3][4][5][6] - Enhanced selectivity for O₂•⁻ due to a carbon-deuterium bond.[1][2][3][4][5][6]- Widely used and commercially available.
Excitation/Emission (nm) Oxidized product (MitoNeoOH): ~544 / ~605 nm[1]~510 / ~580 nm[7][8]
Quantum Yield Not explicitly reported.Not explicitly reported, but fluorescence increases 10- to 40-fold upon DNA intercalation.[1]
Selectivity Higher selectivity for O₂•⁻ over other ROS compared to MitoSOX.[1]Can be oxidized by other reactive species, potentially leading to artifacts. The superoxide-specific product requires HPLC for definitive identification.[1]
Photostability Data not available.Data not available.
Limitations Lower fluorescence increase upon oxidation compared to MitoSOX Red.[1]- Fluorescence is highly dependent on DNA intercalation, which can be a source of artifacts.[1] - Can induce mitochondrial depolarization and inhibit respiration at higher concentrations.
Table 2: Probes for Other Mitochondrial Analytes
ProbeMitoPY1JC-1MitoTracker Green FM
Target Analyte Mitochondrial Hydrogen Peroxide (H₂O₂)Mitochondrial Membrane Potential (ΔΨm)Mitochondrial Mass
Mechanism of Action Boronate-based switch that reacts with H₂O₂ to produce a fluorescent product.[9][10]A cationic dye that accumulates in mitochondria in a potential-dependent manner. Forms J-aggregates (red fluorescence) in healthy mitochondria with high ΔΨm and exists as monomers (green fluorescence) in apoptotic cells with low ΔΨm.Covalently binds to mitochondrial proteins via thiol-reactive chloromethyl groups, independent of membrane potential.[11]
Excitation/Emission (nm) Unreacted: 489, 510 / 540 nm Oxidized: 510 / 528 nm[9]Monomers: ~485 / ~535 nm J-aggregates: ~540 / ~590 nm[12]490 / 516 nm
Quantum Yield Unreacted: 0.019 Oxidized: 0.405[9]Not applicable (ratiometric dye).Not explicitly reported.
Key Features - Highly selective for H₂O₂ over other ROS.[9] - "Turn-on" fluorescent response.- Ratiometric detection minimizes artifacts related to probe concentration and cell volume. - Widely used for apoptosis studies.- Stains mitochondria regardless of their energetic state. - Suitable for assessing mitochondrial mass and for use in fixed cells.
Limitations Requires synthesis.Can be toxic to cells at higher concentrations.Not suitable for measuring mitochondrial activity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of research findings. The following are representative protocols for the use of the discussed mitochondrial probes.

Live-Cell Imaging of Mitochondrial Superoxide with this compound

This protocol is a general guideline based on the described use of this compound.[1]

  • Cell Preparation: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy and culture under standard conditions until the desired confluency is reached.

  • Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the low micromolar range) in pre-warmed live-cell imaging medium.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed imaging medium.

    • Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed imaging medium to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber.

    • For the oxidized product, MitoNeoOH, use an excitation wavelength of approximately 544 nm and collect emission at around 605 nm.[1]

  • Data Analysis: Quantify the fluorescence intensity in the mitochondrial regions of the cells using appropriate image analysis software.

Measurement of Mitochondrial Membrane Potential using JC-1

This protocol provides a detailed procedure for using the ratiometric dye JC-1.[13][14][15][16]

  • Cell Preparation: Culture cells in a multi-well plate or on coverslips to the desired density.

  • Reagent Preparation:

    • Prepare a 10x JC-1 stock solution in DMSO.

    • Prepare a 1x working solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Cell Staining:

    • Remove the culture medium and add the JC-1 working solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • For adherent cells, remove the staining solution and wash twice with pre-warmed PBS or culture medium.

    • For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in pre-warmed PBS or culture medium. Repeat the wash step.

  • Imaging and Analysis:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope with filters for both green (monomers; Ex/Em ~485/535 nm) and red (J-aggregates; Ex/Em ~540/590 nm) fluorescence. The ratio of red to green fluorescence intensity is indicative of the mitochondrial membrane potential.

    • Flow Cytometry: Analyze the cells using a flow cytometer with appropriate laser and filter settings to detect both green and red fluorescence. The shift from red to green fluorescence indicates mitochondrial depolarization.

Detection of Mitochondrial Hydrogen Peroxide with MitoPY1

This protocol outlines the use of MitoPY1 for the detection of mitochondrial H₂O₂.[9][10][17]

  • Cell Preparation: Grow cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Probe Loading:

    • Prepare a stock solution of MitoPY1 in DMSO.

    • Dilute the stock solution in pre-warmed imaging medium to a final concentration of 1-10 µM.

    • Incubate the cells with the MitoPY1 solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with pre-warmed imaging medium.

  • Induction of H₂O₂ (Optional): Treat cells with a known inducer of mitochondrial H₂O₂ as a positive control.

  • Imaging:

    • Image the cells using a fluorescence microscope.

    • Use an excitation wavelength of approximately 510 nm and collect emission around 528 nm to detect the oxidized, fluorescent form of the probe.[9]

  • Data Analysis: Measure the increase in fluorescence intensity in the mitochondrial regions to quantify the change in H₂O₂ levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows where these mitochondria-targeted probes are instrumental.

Mitochondrial_Superoxide_Apoptosis_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ETC Electron Transport Chain Superoxide O₂•⁻ (Superoxide) ETC->Superoxide e⁻ leak MMP ΔΨm Collapse Superoxide->MMP Induces CytochromeC Cytochrome c Apaf1 Apaf-1 CytochromeC->Apaf1 Binds MMP->CytochromeC Release Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes This compound This compound detects This compound->Superoxide

Caption: Mitochondrial superoxide-mediated intrinsic apoptosis pathway.

Mitochondrial_Dysfunction_Workflow start Start: Cell Culture (e.g., Neurons, Cardiomyocytes) treatment Experimental Treatment (e.g., Drug, Toxin, Disease Model) start->treatment probe_loading Probe Loading treatment->probe_loading imaging Fluorescence Imaging (Microscopy or Flow Cytometry) probe_loading->imaging This compound This compound/MitoSOX (Superoxide) mitopy1 MitoPY1 (Hydrogen Peroxide) jc1 JC-1 (Membrane Potential) mitotracker MitoTracker Green (Mitochondrial Mass) analysis Data Acquisition & Analysis imaging->analysis conclusion Conclusion on Mitochondrial Function analysis->conclusion

Caption: Experimental workflow for assessing mitochondrial dysfunction.

Conclusion

The selection of an appropriate mitochondria-targeted probe is a critical decision in experimental design. This compound presents a significant advancement for the specific detection of mitochondrial superoxide, overcoming key limitations of previous probes like MitoSOX by preventing DNA intercalation and offering enhanced selectivity.[1][2][3][4][5][6] For researchers investigating other aspects of mitochondrial health, probes such as MitoPY1 for hydrogen peroxide and JC-1 for membrane potential provide robust and reliable tools. By understanding the specific characteristics, advantages, and limitations of each probe, researchers can more effectively investigate the intricate role of mitochondria in health and disease.

References

Navigating the Landscape of Neoantigen Prediction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Clarification: The Role of MitoNeoD

It is important to first clarify that this compound is not a neoantigen prediction tool. Instead, this compound is a specialized chemical probe designed for the detection of mitochondrial superoxide (O₂•⁻), a reactive oxygen species, through fluorescence or mass spectrometry.[1][2][3][4][5] Its utility lies in assessing mitochondrial oxidative stress in various biological models, from isolated mitochondria to animal studies.[1][2][3][4][5] This guide will therefore focus on the computational workflows and tools specifically developed for neoantigen prediction, a critical component of personalized cancer immunotherapy.

The Rise of Computational Neoantigen Prediction

The identification of neoantigens—tumor-specific peptides that can be recognized by the immune system—is a cornerstone of modern cancer immunotherapy.[6][7] Computational prediction pipelines have become indispensable for sifting through vast genomic and transcriptomic data to identify promising neoantigen candidates.[7][8] These workflows are continually evolving to improve accuracy and encompass a wider range of neoantigen sources.[8]

Comparative Analysis of Neoantigen Prediction Workflows

While a direct quantitative performance comparison of different neoantigen prediction tools from the provided search results is not feasible due to the lack of head-to-head benchmarking studies in the snippets, we can compare their features and workflow integration.

FeatureScanNeo2pVACtoolsnextNEOpiGeneral Computational Workflow
Input Data Raw WGS/WES and/or RNA-seq data, VCF files[8]Identified non-synonymous somatic variations[8]Not explicitly detailed, but likely similar to other workflowsGenomic (WGS/WES) and transcriptomic (RNA-seq) data from tumor and normal samples[6][9]
Neoantigen Sources Canonical- and exitron-splicing, gene fusion events, and various somatic variants[8]Primarily focuses on non-synonymous somatic variations[8]Not explicitly detailedSingle Nucleotide Variants (SNVs), insertions/deletions (indels), gene fusions, and alternative splicing[7][8][9]
Workflow Management Snakemake-based automated pipeline[8]A toolkit requiring integration with other pipelines for variant identification[8]Nextflow-based workflow[8]Often requires the integration of multiple bioinformatic tools[9]
Key Features Comprehensive detection from multiple variant sources[8]Provides tools for neoantigen prediction and visualization[8]A comprehensive workflow implemented in Nextflow[8]Involves HLA typing, peptide-MHC binding prediction, and immunogenicity prediction[7][9]

Experimental and Computational Protocols in Neoantigen Prediction

The prediction and validation of neoantigens involve a multi-step process that integrates computational analysis with experimental validation.

Computational Prediction Workflow
  • Somatic Variant Identification: The process begins with the sequencing of tumor and matched normal samples (whole-exome or whole-genome sequencing) to identify tumor-specific mutations.[9] RNA sequencing is also crucial to confirm that these mutations are expressed.[7]

  • HLA Typing: The patient's Human Leukocyte Antigen (HLA) alleles are determined from the sequencing data, as these molecules are responsible for presenting peptides to T cells.[7][9]

  • Peptide Generation: The identified mutations are translated into corresponding peptide sequences.

  • Peptide-MHC Binding Prediction: Algorithms are used to predict the binding affinity of the generated peptides to the patient's HLA alleles. Only peptides that bind with sufficient affinity are considered potential neoantigens.[7]

  • Neoantigen Prioritization: Candidate neoantigens are further filtered and ranked based on factors like predicted immunogenicity, clonality of the mutation, and similarity to known antigens.[7]

Experimental Validation

While not detailed in the provided search results, the predicted neoantigens are often validated experimentally through techniques such as:

  • In vitro T-cell assays: Synthesized neoantigen peptides are tested for their ability to elicit a T-cell response in the patient's own immune cells.

  • Mass spectrometry: Direct identification of presented peptides on the surface of tumor cells.

Visualizing the Neoantigen Prediction Pipeline

To better illustrate the intricate process of neoantigen discovery, the following diagrams outline the key stages of a typical computational workflow.

Neoantigen_Prediction_Workflow cluster_data_acquisition Data Acquisition cluster_sequencing Sequencing cluster_analysis Computational Analysis cluster_output Output Tumor_Sample Tumor Sample WGS_WES WGS/WES Tumor_Sample->WGS_WES RNA_Seq RNA-Seq Tumor_Sample->RNA_Seq Normal_Sample Normal Sample Normal_Sample->WGS_WES Somatic_Variant_Calling Somatic Variant Calling WGS_WES->Somatic_Variant_Calling HLA_Typing HLA Typing WGS_WES->HLA_Typing RNA_Seq->Somatic_Variant_Calling Peptide_Generation Peptide Generation Somatic_Variant_Calling->Peptide_Generation MHC_Binding_Prediction MHC Binding Prediction HLA_Typing->MHC_Binding_Prediction Peptide_Generation->MHC_Binding_Prediction Neoantigen_Prioritization Neoantigen Prioritization MHC_Binding_Prediction->Neoantigen_Prioritization Candidate_Neoantigens Candidate Neoantigens Neoantigen_Prioritization->Candidate_Neoantigens

Caption: A high-level overview of the computational workflow for neoantigen prediction.

Detailed_Neoantigen_Prioritization cluster_filtering Prioritization Filters Predicted_Binders Predicted MHC Binders Expression_Level Gene Expression Level Predicted_Binders->Expression_Level Clonality Tumor Clonality Predicted_Binders->Clonality Immunogenicity Predicted Immunogenicity Predicted_Binders->Immunogenicity Self_Similarity Similarity to Self-Peptides Predicted_Binders->Self_Similarity Prioritized_Neoantigens Prioritized Neoantigens for Validation Expression_Level->Prioritized_Neoantigens Clonality->Prioritized_Neoantigens Immunogenicity->Prioritized_Neoantigens Self_Similarity->Prioritized_Neoantigens

Caption: Key filtering steps in the neoantigen prioritization process.

References

A Head-to-Head Comparison of MitoNeoD and Amplex Red for Reactive Oxygen Species Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cellular oxidative stress, the selection of an appropriate detection reagent is paramount. This guide provides a comprehensive, data-driven comparison of two widely used probes: MitoNeoD, a mitochondria-targeted superoxide indicator, and Amplex Red, a versatile detector of hydrogen peroxide. This comparison will elucidate their respective mechanisms, optimal applications, and performance characteristics to aid in experimental design and data interpretation.

Principle of Action and Target Specificity

This compound is a lipophilic cation-based probe designed specifically for the detection of superoxide (O₂•⁻) within the mitochondrial matrix.[1][2][3][4] Its triphenylphosphonium moiety facilitates its accumulation within the negatively charged mitochondria.[1][4] this compound was developed to overcome limitations of earlier superoxide probes like MitoSOX Red, such as DNA intercalation and non-specific oxidation.[1][2] It incorporates bulky neopentyl groups to prevent binding to DNA and a carbon-deuterium bond to enhance its selectivity for superoxide over other oxidants.[1][2][3][4] Upon reaction with superoxide, this compound is oxidized to fluorescent products, primarily MitoNeoOH.[1]

Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) is a fluorogenic substrate used for the detection of hydrogen peroxide (H₂O₂).[5][6][7][8][9] In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ in a 1:1 stoichiometric ratio to produce the highly fluorescent and colored product, resorufin.[5][7][10][11] This assay is highly sensitive and can be used to measure H₂O₂ released from cells, in solution, or generated in enzyme-coupled reactions.[5][7][9] Unlike this compound, Amplex Red is not targeted to a specific organelle and is typically used to measure extracellular H₂O₂.[12][13]

Key Performance Characteristics

A direct quantitative comparison of this compound and Amplex Red is challenging as they detect different reactive oxygen species in distinct cellular locations. However, their individual performance characteristics can be summarized for comparative purposes.

FeatureThis compoundAmplex Red
Primary Target Mitochondrial Superoxide (O₂•⁻)[1][2][3]Hydrogen Peroxide (H₂O₂)[5][6][7]
Cellular Location Mitochondrial Matrix[1][4]Extracellular/In Solution[12][13]
Detection Method Fluorescence, Mass Spectrometry[1][2]Fluorometric, Spectrophotometric[5][7][9]
Oxidized Product MitoNeoOH (primary)[1]Resorufin[5][7][11]
Excitation (nm) ~544 (for MitoNeoOH)[1]~571[5]
Emission (nm) ~605 (for MitoNeoOH)[1]~585[5]
Selectivity High for O₂•⁻, enhanced by C-D bond[1][3]High for H₂O₂ in the presence of HRP[13]
Key Advantages Mitochondria-targeted, low DNA intercalation, in vivo applicability (MS)[1][2][14]High sensitivity, 1:1 stoichiometry, versatile for various sample types[5][8][15]
Limitations Lower fluorescence increase than MitoSOX Red[1]Requires HRP, potential interference from reducing agents (e.g., NAD(P)H), auto-oxidation at high concentrations[13][16]

Experimental Workflows and Signaling Pathways

The experimental workflows for this compound and Amplex Red are distinct, reflecting their different targets and mechanisms.

This compound Experimental Workflow

The workflow for using this compound typically involves loading the probe into live cells, where it accumulates in the mitochondria. Following treatment with experimental compounds, changes in mitochondrial superoxide levels are measured by detecting the fluorescence of the oxidized product, MitoNeoOH. For in vivo studies, this compound can be administered to an animal, and the levels of its oxidized products in tissues can be quantified by mass spectrometry.[1]

MitoNeoD_Workflow cluster_cell Live Cell cluster_invivo In Vivo (Alternative) MitoNeoD_probe This compound Loading Mitochondrion Mitochondrial Accumulation MitoNeoD_probe->Mitochondrion Superoxide Mitochondrial Superoxide (O₂•⁻) Oxidation Oxidation Superoxide->Oxidation Reacts with MitoNeoOH Fluorescent MitoNeoOH Oxidation->MitoNeoOH Measurement Fluorescence Measurement (Ex: ~544 nm, Em: ~605 nm) MitoNeoOH->Measurement Injection This compound Injection Tissue Tissue Extraction Injection->Tissue MS Mass Spectrometry Quantification Tissue->MS

This compound Experimental Workflow
Amplex Red Experimental Workflow

The Amplex Red assay is typically performed on samples such as cell culture media, isolated mitochondria, or purified enzyme systems. The sample is mixed with a reaction buffer containing Amplex Red reagent and HRP. The H₂O₂ present in the sample then reacts to produce resorufin, and the resulting fluorescence or absorbance is measured over time.

AmplexRed_Workflow cluster_assay Assay Well Sample Sample containing H₂O₂ Reaction Enzymatic Reaction Sample->Reaction Reagents Amplex Red + HRP Reagents->Reaction Resorufin Fluorescent Resorufin Reaction->Resorufin Measurement Fluorescence/Absorbance Measurement (Ex: ~571 nm, Em: ~585 nm) Resorufin->Measurement

Amplex Red Experimental Workflow
Relevant Signaling Pathway: Mitochondrial ROS Production

Both this compound and Amplex Red are relevant to the study of mitochondrial reactive oxygen species (ROS) production, a key signaling pathway in cellular health and disease. Superoxide is the primary ROS produced by the mitochondrial electron transport chain. It is then rapidly converted to hydrogen peroxide by superoxide dismutase (SOD). This compound directly measures the initial superoxide production within the mitochondria, while Amplex Red can be used to measure the hydrogen peroxide that diffuses out of the mitochondria.

Mitochondrial_ROS_Pathway cluster_mitochondrion Mitochondrion ETC Electron Transport Chain Superoxide Superoxide (O₂•⁻) ETC->Superoxide Produces SOD Superoxide Dismutase (SOD) Superoxide->SOD This compound This compound measures this directly Superoxide->this compound H2O2_mito Hydrogen Peroxide (H₂O₂) SOD->H2O2_mito Converts to H2O2_extra Extracellular H₂O₂ H2O2_mito->H2O2_extra Diffuses out AmplexRed Amplex Red measures this H2O2_extra->AmplexRed

Mitochondrial ROS Production Pathway

Detailed Experimental Protocols

This compound Protocol for Cellular Mitochondrial Superoxide Detection

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Culture: Plate cells in a suitable format for fluorescence microscopy or a plate reader.

  • Probe Loading: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

  • Incubation: Remove the old medium from the cells and add the this compound-containing medium. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess probe.

  • Treatment: Add the experimental compounds (e.g., inducers or inhibitors of mitochondrial ROS) to the cells in fresh medium.

  • Measurement: Measure the fluorescence using a fluorescence microscope or microplate reader with excitation at approximately 544 nm and emission at approximately 605 nm.[1]

Amplex Red Protocol for Measuring Hydrogen Peroxide Release from Cells

This protocol is adapted from standard manufacturer's instructions and published methods.[5][6][12][17]

  • Reagent Preparation:

    • Prepare a 1X reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).[5]

    • Prepare a stock solution of Amplex Red reagent in DMSO.

    • Prepare a stock solution of horseradish peroxidase (HRP) in 1X reaction buffer.

    • Prepare a working solution by diluting the Amplex Red and HRP stock solutions in the 1X reaction buffer to the final desired concentrations (e.g., 50 µM Amplex Red and 0.1 U/mL HRP).[5] Protect this solution from light.

  • Standard Curve: Prepare a series of H₂O₂ standards of known concentrations in the 1X reaction buffer.[7][12]

  • Assay Procedure:

    • Add a defined volume of the cell culture supernatant or other sample to each well of a 96-well plate.

    • Add an equal volume of the Amplex Red/HRP working solution to each well containing the standards and samples.

  • Incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light.[5][17]

  • Measurement: Measure the fluorescence or absorbance using a microplate reader. For fluorescence, use excitation in the range of 530-560 nm and emission detection at approximately 590 nm.[5]

  • Data Analysis: Subtract the background fluorescence (from a no-H₂O₂ control) from all readings. Plot the standard curve and use it to determine the H₂O₂ concentration in the samples.[7]

Conclusion

This compound and Amplex Red are powerful tools for studying oxidative stress, each with a distinct and valuable application. This compound is the preferred choice for the specific detection of superoxide within the mitochondria of live cells and for in vivo applications , offering high specificity and minimal off-target effects like DNA binding.[1][2][14] Amplex Red is a highly sensitive and versatile assay for the quantitative measurement of hydrogen peroxide in a wide range of in vitro samples. [5][8][15] The choice between these two reagents should be guided by the specific reactive oxygen species of interest and the experimental system being investigated. For a comprehensive understanding of mitochondrial ROS dynamics, the complementary use of both probes can provide a more complete picture, capturing both the initial superoxide production and the subsequent release of hydrogen peroxide.

References

Justifying the Choice of MitoNeoD in a Research Proposal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating mitochondrial dysfunction and oxidative stress, the accurate detection of mitochondrial superoxide (O₂•⁻) is paramount. This guide provides a comprehensive comparison of MitoNeoD with its main alternatives, offering the necessary data to justify its selection in a research proposal. This compound emerges as a superior probe due to its enhanced specificity, stability, and versatility for both in vitro and in vivo applications.

Executive Summary

This compound is a second-generation mitochondria-targeted superoxide probe designed to overcome the significant limitations of earlier probes like MitoSOX Red. Its key advantages include a modification to prevent DNA intercalation, which can be a major artifact in fluorescence imaging, and the incorporation of a deuterium atom to increase its selectivity for superoxide over other reactive oxygen species (ROS). Furthermore, this compound allows for dual detection by fluorescence microscopy for cellular imaging and by liquid chromatography-mass spectrometry (LC-MS/MS) for robust quantification in vivo. While alternatives like MitoSOX Red are widely used, they suffer from drawbacks related to specificity and potential for misleading results. Newer probes like HKSOX-1m also offer high selectivity but may have different optimal applications. This guide presents the data to support the selection of this compound for rigorous and reliable mitochondrial superoxide detection.

Comparison of Mitochondrial Superoxide Probes

The selection of an appropriate fluorescent probe is critical for the accurate measurement of mitochondrial superoxide. This section compares the key performance characteristics of this compound, MitoSOX Red, and HKSOX-1m.

FeatureThis compoundMitoSOX RedHKSOX-1m
Target Analyte Mitochondrial Superoxide (O₂•⁻)Mitochondrial Superoxide (O₂•⁻)Mitochondrial Superoxide (O₂•⁻)
Mechanism of Action Oxidation of a reduced phenanthridinium by O₂•⁻ to a fluorescent product (MitoNeoOH).Oxidation of a hydroethidine derivative by O₂•⁻ to a fluorescent product (2-OH-Mito-E⁺) and a non-specific product (Mito-E⁺).O₂•⁻-mediated cleavage of an aryl trifluoromethanesulfonate group to yield a fluorescent phenol.
Excitation/Emission (nm) ~544 / ~605 (for MitoNeoOH)~510 / ~580 (non-specific); ~396 / ~580 (O₂•⁻ specific product)[1]~509 / ~534[2]
Quantum Yield (Φ) Not explicitly reportedLow; increases 10-40 fold upon DNA intercalation[3][4]Not explicitly reported
Molar Extinction Coefficient (ε) Available in primary literature[4]Available in primary literatureε = 78,100 cm⁻¹M⁻¹ (for the parent fluorophore)[5]
Selectivity for O₂•⁻ High; enhanced by a C-D bond to reduce non-specific oxidation. Negligible reaction with other ROS.[4]Moderate; fluorescence at 510 nm is not specific for O₂•⁻. Requires HPLC or specific excitation to distinguish from non-specific oxidation products.[4]High; reported to have excellent selectivity over a broad range of ROS and reductants.[2]
DNA Intercalation No; bulky neopentyl groups prevent intercalation.[4]Yes; both the superoxide-specific and non-specific oxidation products intercalate with DNA, leading to fluorescence artifacts.[4]No
Photostability Stable[6]Prone to photo-oxidationInformation not readily available
In Vivo Applicability Yes; quantifiable by LC-MS/MS.[4]Limited applicability for quantitative in vivo studies.Can be used in live zebrafish embryos.[2]

Signaling Pathways and Probe Activation

To understand the rationale behind choosing this compound, it is crucial to visualize its mechanism of action in comparison to its alternatives.

MitoNeoD_Activation cluster_mitochondrion Mitochondrial Matrix This compound This compound (Non-fluorescent) MitoNeoOH MitoNeoOH (Fluorescent) This compound->MitoNeoOH Specific Oxidation MitoNeo MitoNeo (Weakly Fluorescent) This compound->MitoNeo Non-specific Oxidation Superoxide O₂•⁻ Superoxide->MitoNeoOH OtherROS Other ROS/RNS OtherROS->MitoNeo

Caption: Activation pathway of this compound in the mitochondrion.

MitoSOX_Activation cluster_mitochondrion Mitochondrial Matrix MitoSOX MitoSOX Red (Non-fluorescent) Product_2OH_MitoE 2-OH-Mito-E⁺ (Red Fluorescent) MitoSOX->Product_2OH_MitoE Specific Oxidation Product_MitoE Mito-E⁺ (Red Fluorescent) MitoSOX->Product_MitoE Non-specific Oxidation Superoxide O₂•⁻ Superoxide->Product_2OH_MitoE OtherOxidants Other Oxidants OtherOxidants->Product_MitoE DNA mtDNA Product_2OH_MitoE->DNA Intercalation & Enhanced Fluorescence Product_MitoE->DNA Intercalation & Enhanced Fluorescence

Caption: Activation pathway of MitoSOX Red and subsequent DNA intercalation.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results. The following are recommended protocols for using this compound and its alternatives for live-cell fluorescence microscopy.

Protocol for this compound Staining

This protocol is adapted from the primary literature describing this compound[4].

  • Cell Culture: Plate cells on glass-bottom dishes suitable for live-cell imaging and culture under standard conditions to the desired confluency.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C, protected from light.

    • On the day of the experiment, prepare a fresh working solution of this compound at the desired final concentration (typically 5 µM) in pre-warmed, serum-free culture medium or an appropriate buffer (e.g., HBSS).

  • Cell Staining:

    • Wash the cells once with pre-warmed, serum-free medium.

    • Add the this compound working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Induction of Superoxide (Optional):

    • To induce mitochondrial superoxide production, co-incubate cells with an inducing agent (e.g., 500 nM menadione or 1 µM MitoPQ) during the last 15-20 minutes of the this compound incubation.

  • Washing:

    • Gently wash the cells twice with pre-warmed, serum-free medium or buffer to remove excess probe.

  • Imaging:

    • Image the cells immediately in a pre-warmed buffer using a fluorescence microscope equipped with appropriate filters for MitoNeoOH (Excitation: ~544 nm, Emission: ~605 nm).

    • Acquire images using settings optimized to minimize phototoxicity and photobleaching.

Protocol for MitoSOX Red Staining

This protocol is a standard procedure for using MitoSOX Red.

  • Cell Culture: Plate cells on glass-bottom dishes and culture to the desired confluency.

  • Reagent Preparation:

    • Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Store at -20°C, protected from light.

    • Prepare a fresh 5 µM working solution of MitoSOX Red in pre-warmed HBSS or other suitable buffer.

  • Cell Staining:

    • Wash cells with pre-warmed buffer.

    • Add the MitoSOX Red working solution and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing:

    • Gently wash the cells three times with pre-warmed buffer.

  • Imaging:

    • Image the cells immediately. For specific detection of superoxide, use an excitation of ~396 nm and emission of ~580 nm. For general (less specific) fluorescence, use an excitation of ~510 nm and emission of ~580 nm[1].

Protocol for HKSOX-1m Staining

This protocol is based on information from product datasheets and relevant publications[2][7].

  • Cell Culture: Plate cells on glass-bottom dishes and culture to the desired confluency.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of HKSOX-1m in DMSO. Store at -20°C, protected from light.

    • Prepare a fresh working solution of HKSOX-1m (typically 2-10 µM) in a suitable buffer.

  • Cell Staining:

    • Add the HKSOX-1m working solution to the cells and incubate for 30 minutes at 37°C.

  • Washing:

    • Wash the cells with fresh buffer.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filters for the probe (Excitation: ~509 nm, Emission: ~534 nm).

Justification for Selecting this compound

The choice of this compound for a research proposal can be strongly justified based on the following points:

  • Superior Specificity: The deuteration of this compound significantly reduces its susceptibility to non-specific oxidation, making it a more reliable indicator of superoxide production compared to MitoSOX Red[4]. This is crucial for accurately attributing observed effects to superoxide and not other ROS.

  • Elimination of DNA Intercalation Artifacts: Unlike MitoSOX Red, this compound and its oxidized products do not intercalate with DNA[4]. This prevents the artificial enhancement of fluorescence in nuclear and mitochondrial DNA-rich regions, ensuring that the detected signal is a true representation of superoxide levels.

  • Dual-Detection Capability for In Vitro and In Vivo Studies: this compound is unique in its suitability for both fluorescence microscopy and LC-MS/MS analysis[4]. This allows for a seamless transition from cellular imaging to quantitative in vivo studies, providing a robust and comprehensive approach to investigating the role of mitochondrial superoxide in complex biological systems.

  • Enhanced Stability: this compound is more stable than its non-deuterated counterpart, MitoNeoH, leading to lower background oxidation and a better signal-to-noise ratio[6].

Logical Workflow for Probe Selection

The following diagram illustrates a logical workflow for selecting a mitochondrial superoxide probe, highlighting the decision points that lead to the choice of this compound.

Probe_Selection_Workflow Start Start: Need to measure mitochondrial superoxide Question1 Is quantitative in vivo measurement required? Start->Question1 Question2 Is avoidance of DNA intercalation artifacts critical? Question1->Question2 No MitoNeoD_Choice Choose this compound Question1->MitoNeoD_Choice Yes Question3 Is high selectivity for superoxide paramount? Question2->Question3 No Question2->MitoNeoD_Choice Yes HKSOX_Choice Consider HKSOX-1m for high selectivity in imaging Question2->HKSOX_Choice Yes, for imaging only Question3->MitoNeoD_Choice Yes OtherProbes Consider MitoSOX Red or other fluorescent probes Question3->OtherProbes No

Caption: A decision-making workflow for selecting a mitochondrial superoxide probe.

References

Safety Operating Guide

Proper Disposal of MitoNeoD: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and proper chemical handling extends beyond the benchtop. This document provides essential guidance on the proper disposal procedures for MitoNeoD, a mitochondria-targeted superoxide probe. Adherence to these protocols is crucial for maintaining a safe research environment and ensuring regulatory compliance.

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is imperative to treat all laboratory chemicals with a degree of caution, as the toxicological properties have not been exhaustively investigated.[1] The following procedures are based on the available safety information and general best practices for the disposal of non-hazardous laboratory chemicals.

Key Data for this compound Disposal

For quick reference, the following table summarizes the essential information for the safe handling and disposal of this compound.

ParameterValueSource
Product Name This compoundMedKoo Biosciences SDS
GHS Classification Not a hazardous substance or mixtureMedKoo Biosciences SDS[1]
Disposal Recommendation Collection by a specialized disposal company or disposal in a regulated landfill in accordance with national and local legislation.MedKoo Biosciences SDS[2]
Personal Protective Equipment (PPE) Standard laboratory attire, including safety glasses, lab coat, and chemical-resistant gloves.General Laboratory Best Practices

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the recommended steps for the proper disposal of unused this compound powder, solutions, and contaminated labware.

1. Waste Segregation and Collection:

  • Solid Waste (Unused this compound powder):

    • Carefully sweep up any spilled solid material, avoiding dust generation.

    • Place the swept material and any remaining unused powder into a clearly labeled, sealed container. The container should be compatible with chemical waste and prevent leakage.

    • Label the container as "Non-hazardous chemical waste for disposal" and include "this compound" and the approximate quantity.

  • Liquid Waste (this compound solutions, e.g., in DMSO):

    • Do not dispose of this compound solutions down the drain.[3][4]

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically resistant container.

    • The container must be clearly labeled as "Non-hazardous chemical waste for disposal" and list all constituents, including "this compound" and the solvent (e.g., DMSO), with their approximate concentrations.

  • Contaminated Labware (e.g., pipette tips, centrifuge tubes, glassware):

    • All disposable labware that has come into contact with this compound should be considered chemical waste.

    • Collect these items in a designated, puncture-resistant container lined with a chemical waste bag.

    • Label the container as "Non-hazardous solid chemical waste for disposal" and specify "Labware contaminated with this compound."

    • Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or isopropanol) and then washed thoroughly with soap and water. The initial solvent rinse should be collected as liquid chemical waste.

2. Storage of Waste:

  • Store all waste containers in a designated and secure area, away from incompatible materials.

  • Ensure waste containers are kept closed except when adding waste to prevent spills and evaporation.[3]

3. Final Disposal:

  • Arrange for the collection of all this compound waste by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2]

  • Provide the waste disposal personnel with a copy of the Safety Data Sheet and a complete list of the waste container's contents.

  • Follow all institutional, local, state, and federal regulations for chemical waste disposal.[5][6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

MitoNeoD_Disposal_Workflow This compound Disposal Workflow cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_labware Contaminated Labware cluster_disposal Final Disposal Waste_Type Identify this compound Waste Type Solid_Waste Unused Powder / Spills Waste_Type->Solid_Waste Solid Liquid_Waste This compound Solutions Waste_Type->Liquid_Waste Liquid Labware Pipette tips, tubes, etc. Waste_Type->Labware Contaminated Labware Collect_Solid Collect in a sealed, labeled container Solid_Waste->Collect_Solid Store_Waste Store in designated secure area Collect_Solid->Store_Waste Collect_Liquid Collect in a labeled, leak-proof container Liquid_Waste->Collect_Liquid Collect_Liquid->Store_Waste Collect_Labware Collect in a puncture-resistant container Labware->Collect_Labware Collect_Labware->Store_Waste Contact_EHS Contact EHS or licensed waste disposal contractor Store_Waste->Contact_EHS Provide_Info Provide SDS and waste information Contact_EHS->Provide_Info Dispose Dispose according to regulations Provide_Info->Dispose

Caption: Decision tree for the proper segregation and disposal of this compound waste.

References

Safeguarding Your Research: Essential Protocols for Handling MitoNeoD

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines critical safety procedures and logistical plans for the handling and disposal of MitoNeoD, a novel mitochondria-targeted superoxide probe. Developed for researchers, scientists, and drug development professionals, these guidelines are designed to ensure a safe laboratory environment and maintain the integrity of your research. Adherence to these protocols is mandatory for all personnel working with this compound.

This compound is a valuable tool for assessing mitochondrial superoxide production in vitro and in vivo.[1] As a research chemical, it is imperative to handle it with the appropriate precautions to mitigate any potential risks. This guide will serve as your primary resource for safe operational procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

While a comprehensive Safety Data Sheet (SDS) with specific hazard classifications for this compound is not fully detailed, the chemical nature of the compound and its handling in a laboratory setting necessitate stringent personal protection. The following table summarizes the required PPE for handling this compound, based on general best practices for similar chemical compounds.

Stage of HandlingRequired Personal Protective Equipment (PPE)
Preparation of Stock & Working Solutions - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical safety goggles with side shields- Face shield (if there is a risk of splashing)
Cell Culture & In Vitro Assays - Nitrile gloves- Laboratory coat- Safety glasses
Animal Handling & In Vivo Studies - Nitrile gloves- Laboratory coat or dedicated gown- Safety glasses
Waste Disposal - Nitrile gloves- Laboratory coat- Chemical safety goggles

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for both safety and experimental success. The following workflow provides a step-by-step guide for the entire process.

MitoNeoD_Handling_Workflow Figure 1. Procedural Workflow for Handling this compound cluster_prep Preparation cluster_storage Storage cluster_experiment Experimentation cluster_disposal Disposal Don_PPE 1. Don Appropriate PPE Prepare_Workspace 2. Prepare Ventilated Workspace (e.g., Fume Hood) Don_PPE->Prepare_Workspace Reconstitute 3. Reconstitute Lyophilized Powder (Typically in DMSO) Prepare_Workspace->Reconstitute Aliquot 4. Aliquot Stock Solution (Minimize Freeze-Thaw Cycles) Reconstitute->Aliquot Store_Stock 5. Store Stock Solution (-20°C, Protected from Light) Aliquot->Store_Stock Prepare_Working 6. Prepare Working Solution Store_Stock->Prepare_Working Perform_Experiment 7. Perform In Vitro/In Vivo Experiment Prepare_Working->Perform_Experiment Collect_Waste 8. Collect All Contaminated Waste (Gloves, Tubes, Media, etc.) Perform_Experiment->Collect_Waste Dispose_Waste 9. Dispose as Chemical Waste (Follow Institutional Guidelines) Collect_Waste->Dispose_Waste

Procedural Workflow for Handling this compound

Detailed Protocols and Safety Measures

Receiving and Storage:

  • Upon receipt, inspect the vial for any damage.

  • This compound is typically shipped at ambient temperature as a non-hazardous chemical.

  • For long-term storage, keep the lyophilized powder or stock solutions at -20°C, protected from light.

Preparation of Stock Solution:

  • All handling of the powdered form of this compound should be conducted in a chemical fume hood to avoid inhalation.

  • This compound is soluble in DMSO. Prepare stock solutions by dissolving the powder in anhydrous DMSO.

Emergency Procedures:

In the event of exposure, follow these first-aid measures immediately and seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.

Spill Management:

  • In case of a spill, wear appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and any contaminated surfaces into a sealed container for chemical waste disposal.

  • Clean the spill area thoroughly with a suitable detergent and water.

Disposal Plan

All materials contaminated with this compound, including pipette tips, tubes, gloves, and cell culture media, must be treated as chemical waste.

  • Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not pour liquid waste down the drain.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By adhering to these safety and handling protocols, you can ensure a secure research environment while leveraging the capabilities of this compound for your scientific investigations. Your commitment to safety is paramount to the success and integrity of your work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MitoNeoD
Reactant of Route 2
Reactant of Route 2
MitoNeoD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.